molecular formula C11H12O3 B182573 Methyl 3-allyl-4-hydroxybenzoate CAS No. 53596-60-4

Methyl 3-allyl-4-hydroxybenzoate

Cat. No.: B182573
CAS No.: 53596-60-4
M. Wt: 192.21 g/mol
InChI Key: FTYBXQLBLMKHFS-UHFFFAOYSA-N
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Description

Methyl 3-allyl-4-hydroxybenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYBXQLBLMKHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359099
Record name methyl 3-allyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53596-60-4
Record name methyl 3-allyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-allyl-4-hydroxybenzoate, a substituted phenolic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway involving the O-allylation of methyl 4-hydroxybenzoate followed by a thermal aromatic Claisen rearrangement. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen conditions, and a self-validating system for reaction monitoring. The physicochemical properties of the target molecule are presented, supported by data from analogous compounds. Furthermore, this guide explores the potential biological activities of this compound, drawing on the known pharmacological profiles of structurally related hydroxybenzoates and allylphenols. The information is structured to provide researchers with the necessary knowledge to synthesize, characterize, and evaluate this compound for potential therapeutic applications.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The hydroxyl group provides a key interaction point for biological targets and a handle for further chemical modification. The introduction of an allyl group into a phenolic ring, as in this compound, can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity. This strategic modification can enhance membrane permeability and introduce new binding interactions with protein targets. Substituted hydroxybenzoates have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide focuses on the synthesis and characterization of this compound as a platform for further investigation in drug discovery programs.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • O-allylation of the readily available methyl 4-hydroxybenzoate to form the precursor, Methyl 4-(allyloxy)benzoate.

  • Aromatic Claisen Rearrangement of Methyl 4-(allyloxy)benzoate to yield the final product, this compound.

This pathway is reliable and utilizes common laboratory reagents and techniques. The causality behind the experimental choices at each stage is discussed to provide a deeper understanding of the process.

Synthesis_Pathway cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Reagents_1 Allyl bromide, K2CO3, Acetone Methyl_4-hydroxybenzoate->Reagents_1 Methyl_4-(allyloxy)benzoate Methyl 4-(allyloxy)benzoate Reagents_1->Methyl_4-(allyloxy)benzoate Heat Heat (Δ) Methyl_4-(allyloxy)benzoate->Heat Methyl_3-allyl-4-hydroxybenzoate This compound Heat->Methyl_3-allyl-4-hydroxybenzoate

Figure 1: Synthetic pathway for this compound.

Step 1: Synthesis of Methyl 4-(allyloxy)benzoate

The initial step involves the Williamson ether synthesis, a classic and efficient method for forming ethers. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks allyl bromide in an SN2 reaction to yield the desired ether.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Addition of Reagent: While stirring the suspension, add allyl bromide (13.3 g, 0.11 mol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4). The disappearance of the starting material (methyl 4-hydroxybenzoate) indicates the completion of the reaction.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in diethyl ether (100 mL) and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(allyloxy)benzoate as a colorless oil.

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but mild enough to avoid side reactions. Its insolubility in acetone allows for easy removal by filtration.

  • Solvent: Acetone is an ideal solvent for this SN2 reaction as it is polar aprotic and dissolves the reactants (except for the base). Its boiling point allows for a moderate reaction temperature.

  • Monitoring: TLC provides a simple and effective way to monitor the reaction's progress, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.

  • Work-up: The aqueous NaOH wash is a critical step to ensure the purity of the intermediate, as any unreacted phenolic starting material would interfere with the subsequent Claisen rearrangement.

Step 2: Aromatic Claisen Rearrangement to this compound

The Claisen rearrangement is a powerful[2][2]-sigmatropic rearrangement that proceeds through a concerted, intramolecular mechanism.[3] In this case, heating Methyl 4-(allyloxy)benzoate induces the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, followed by tautomerization to the more stable phenolic form.

  • Reaction Setup: Place the purified Methyl 4-(allyloxy)benzoate (19.2 g, 0.1 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reaction Conditions: Heat the neat oil in an oil bath at 180-200 °C for 3-5 hours. The reaction progress can be monitored by TLC using ethyl acetate/hexane (1:3) as the eluent. The formation of a new, more polar spot corresponding to the phenolic product will be observed.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The crude product, a viscous oil or a semi-solid, can be used directly for purification.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) as the eluent. Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.

  • High Temperature: The Claisen rearrangement typically requires significant thermal energy to overcome the activation barrier of the concerted[2][2]-sigmatropic shift.[3]

  • Neat Reaction: Running the reaction neat (without solvent) is often effective for this type of rearrangement and simplifies the work-up procedure. If solubility or charring is an issue, a high-boiling solvent such as N,N-diethylaniline can be used.

  • Inert Atmosphere: A nitrogen atmosphere is recommended to prevent oxidation of the phenolic product at high temperatures.

  • Chromatographic Purification: Column chromatography is essential for separating the desired ortho-rearranged product from any potential para-rearranged byproduct and any unreacted starting material.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further research. Below is a table summarizing its expected properties based on its structure and data from analogous compounds.

PropertyExpected Value
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Melting Point Not available (likely a low melting solid)
Boiling Point > 300 °C (estimated)
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform; Insoluble in water.
1H NMR (CDCl3, 400 MHz) δ (ppm) ~7.8 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.0 (m, 1H, -CH=CH2), ~5.2 (m, 2H, -CH=CH 2), ~3.9 (s, 3H, -OCH3), ~3.4 (d, 2H, Ar-CH 2-), ~5.5 (s, 1H, -OH)
13C NMR (CDCl3, 100 MHz) δ (ppm) ~167.0 (C=O), ~155.0 (C-OH), ~136.0 (-C H=CH2), ~131.0 (Ar-C), ~128.0 (Ar-C), ~127.0 (Ar-C), ~122.0 (Ar-C), ~116.0 (-CH=C H2), ~115.0 (Ar-C), ~52.0 (-OC H3), ~34.0 (Ar-C H2-)
IR (KBr, cm-1) ~3400 (O-H stretch), ~3080 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1700 (C=O stretch, ester), ~1640 (C=C stretch, vinyl), ~1600, 1500 (C=C stretch, aromatic), ~1280 (C-O stretch, ester)

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is not extensively reported, the structural motifs present suggest several promising avenues for investigation.

Antimicrobial Activity

Hydroxybenzoic acid esters (parabens) are well-known for their antimicrobial properties.[1] The introduction of an allyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Structurally related allylphenols have also demonstrated significant antibacterial and antifungal activities. Therefore, this compound is a strong candidate for screening as a novel antimicrobial agent.

Anti-inflammatory Properties

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory effects. They can act as radical scavengers and modulate inflammatory pathways. Studies on other substituted hydroxybenzoates have shown inhibitory effects on inflammatory mediators.[4][5] The allyl group may further contribute to these properties. Investigating the effect of this compound on inflammatory markers such as cyclooxygenase (COX) and lipoxygenase (LOX) would be a logical next step.

Biological_Activity cluster_props Structural Features cluster_activity Potential Biological Activities M3A4HB This compound Phenolic_OH Phenolic -OH M3A4HB->Phenolic_OH Allyl_Group Allyl Group M3A4HB->Allyl_Group Ester_Moiety Methyl Ester M3A4HB->Ester_Moiety Antimicrobial Antimicrobial Phenolic_OH->Antimicrobial Anti_inflammatory Anti-inflammatory Phenolic_OH->Anti_inflammatory Antioxidant Antioxidant Phenolic_OH->Antioxidant Allyl_Group->Antimicrobial Allyl_Group->Anti_inflammatory

Figure 2: Relationship between structural features and potential biological activities.

Conclusion

This technical guide has outlined a clear and reproducible synthetic route to this compound, a compound with significant potential in the field of drug discovery. The detailed experimental protocols, along with the rationale behind the chosen methodologies, provide a solid foundation for its synthesis and purification. While further experimental work is required to fully characterize its physicochemical and biological properties, the information presented herein, based on established chemical principles and data from analogous structures, strongly suggests that this compound is a valuable scaffold for the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into the promising biological activities of this and related substituted phenols.

References

  • PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubMed. (2015). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(allyloxy)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308A - Synthesis method of methylparaben.
  • ChemSynthesis. (n.d.). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]

  • ACS Publications. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society.
  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5, 521-527.
  • ResearchGate. (n.d.). Antimicrobial Screening of 4-(Methyl/allyl/ benzyl)oxy, 6-(H/alkyl)-2-hydroxybenzoates. Retrieved from [Link]

  • University of Babylon. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • JScholar Publishers. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1, 1-16.
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  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 569.
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  • PubMed Central. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. International Journal of Molecular Sciences, 18(11), 2383.
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Sources

An In-depth Technical Guide to Methyl 3-allyl-4-hydroxybenzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-allyl-4-hydroxybenzoate is a phenolic compound of significant interest in medicinal chemistry and materials science. As a derivative of 4-hydroxybenzoic acid, a common motif in biologically active molecules, the introduction of an allyl group offers a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its anticipated physicochemical properties, and a discussion of its potential applications, particularly in the realm of drug development. The information presented herein is grounded in established chemical principles and supported by literature on structurally related compounds.

Chemical Identity and Structure

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 208.21 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

A robust and logical synthetic route to this compound involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This pathway leverages the Williamson ether synthesis followed by a Claisen rearrangement.

Step 1: Synthesis of Methyl 4-(allyloxy)benzoate

The first step is the etherification of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with an allyl halide, typically allyl bromide, in the presence of a suitable base.

Protocol:

  • To a solution of Methyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF, add a slight molar excess of a base like potassium carbonate.

  • Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

  • Add a slight molar excess of allyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-(allyloxy)benzoate.[1]

G reagent1 Methyl 4-hydroxybenzoate conditions K₂CO₃, Acetone Reflux reagent1->conditions reagent2 Allyl bromide reagent2->conditions product Methyl 4-(allyloxy)benzoate conditions->product

Caption: Williamson ether synthesis of Methyl 4-(allyloxy)benzoate.

Step 2: Claisen Rearrangement to this compound

The second step involves the thermal rearrangement of the allyl ether to the target compound. The Claisen rearrangement is a powerful sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.

Protocol:

  • Place the purified Methyl 4-(allyloxy)benzoate in a suitable high-boiling solvent, or perform the reaction neat if the substrate is a liquid at the reaction temperature.

  • Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the rearranged product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

G reactant Methyl 4-(allyloxy)benzoate conditions Heat (180-220 °C) reactant->conditions product This compound conditions->product

Caption: Claisen rearrangement to form the final product.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidSimilar to other substituted hydroxybenzoates.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.The presence of the ester and allyl groups increases lipophilicity, while the hydroxyl group provides some polarity.
Melting Point Expected to be in the range of 80-120 °C.The introduction of the allyl group may slightly lower the melting point compared to Methyl 4-hydroxybenzoate due to disruption of crystal packing.
Boiling Point Estimated to be above 300 °C at atmospheric pressure.The increased molecular weight and potential for hydrogen bonding will result in a high boiling point.
pKa The pKa of the phenolic hydroxyl group is expected to be around 9-10.The electron-donating nature of the allyl group may slightly increase the pKa compared to unsubstituted 4-hydroxybenzoic acid.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Antimicrobial Agents

Derivatives of hydroxybenzoic acid are known to possess antimicrobial properties. The introduction of an allyl group can enhance this activity. A study on related compounds showed that the presence of an allyl substituent on the aromatic ring can contribute to antimicrobial efficacy against pathogens like Staphylococcus aureus.[2][3] The lipophilicity imparted by the allyl group may facilitate penetration of bacterial cell membranes.

Anti-inflammatory and Antioxidant Agents

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring is key to this activity. The allyl group can be further functionalized to modulate the compound's antioxidant potential and introduce anti-inflammatory properties.

Synthetic Intermediate

The allyl group is a versatile functional handle for a variety of chemical transformations, including:

  • Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved to form aldehydes.

  • Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation.

  • Metathesis: The allyl group can participate in olefin metathesis reactions to form more complex molecules.

These transformations allow for the synthesis of a diverse library of compounds for screening in drug discovery programs. The methyl group, in general, plays a significant role in drug design by influencing physicochemical, pharmacodynamic, and pharmacokinetic properties.[4]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related hydroxybenzoate structures, it may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the versatility of the allyl group provide a platform for the creation of diverse molecular architectures. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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Physical and chemical properties of "Methyl 3-allyl-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 3-allyl-4-hydroxybenzoate. An important intermediate in organic synthesis, this compound serves as a versatile building block for the development of novel therapeutic agents and other complex molecules. This document consolidates available data on its synthesis, characterization, reactivity, and potential applications, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, with the CAS Number 53596-60-4, is an aromatic ester that has garnered significant interest in the scientific community. Its unique molecular architecture, featuring a benzoate core functionalized with hydroxyl, allyl, and methyl ester groups, provides multiple sites for chemical modification, making it a valuable precursor in the synthesis of a diverse range of organic compounds. Notably, it is a key intermediate in the preparation of benzofuran derivatives and novobiocin analogues, which are known for their potential biological activities.[1] The presence of the allyl group allows for a variety of chemical transformations, while the phenolic hydroxyl and ester moieties can be readily manipulated to introduce further complexity. This guide aims to provide a detailed exposition of its properties and synthesis, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various experimental settings. The presence of a hydroxyl group facilitates hydrogen bonding, which influences its solubility in polar solvents.[2]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [3]
CAS Number 53596-60-4[3]
Melting Point 93-95 °C[4]
Appearance White solid[4]
Calculated Density 1.232 g/cm³[5]
Solubility Soluble in polar organic solvents[2]

Synthesis and Purification

The primary route for the synthesis of this compound is the Claisen rearrangement of its precursor, methyl 4-allyloxybenzoate. This[5][5]-sigmatropic rearrangement is a thermally induced intramolecular reaction that leads to the migration of the allyl group to the ortho position of the phenolic ether.

Synthesis Workflow

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Purification A Methyl 4-hydroxybenzoate D Methyl 4-allyloxybenzoate A->D Reaction B Allyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Methyl 4-allyloxybenzoate H This compound E->H Rearrangement F High-boiling solvent (e.g., N,N-diethylaniline) F->H G Heat (e.g., Reflux) G->H I Crude Product J Column Chromatography (Silica gel) I->J K Recrystallization J->K L Pure Product K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-allyloxybenzoate

  • To a solution of methyl 4-hydroxybenzoate in a suitable solvent such as acetone, add an excess of anhydrous potassium carbonate.

  • To this suspension, add allyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-allyloxybenzoate, which can be used in the next step without further purification.

Step 2: Claisen Rearrangement to this compound

  • Dissolve the crude methyl 4-allyloxybenzoate in a high-boiling point solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.[6][7]

  • Heat the solution to reflux (typically 180-210 °C) for an extended period (18-48 hours).[6][8] The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with a suitable organic solvent like diethyl ether.[6]

  • Wash the organic layer with an acidic aqueous solution (e.g., 10% HCl) to remove the high-boiling solvent (N,N-diethylaniline).[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.[9]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound as a white solid.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 7.90 – 7.76 (m, 2H, Ar-H), 6.84 (d, J = 8.9 Hz, 1H, Ar-H), 6.10 – 5.91 (m, 1H, -CH=CH₂), 5.82 (s, 1H, -OH), 5.23 – 5.10 (m, 2H, -CH=CH₂), 3.88 (s, 3H, -OCH₃), 3.44 (d, J = 6.3 Hz, 2H, Ar-CH₂-).[9]

  • ¹³C NMR (75 MHz, CDCl₃): δ 167.0 (C=O, ester), 158.4 (C-OH), 135.7 (-CH=CH₂), 132.4 (Ar-C), 130.1 (Ar-C), 125.3 (Ar-C), 122.8 (Ar-C), 122.3 (Ar-C), 117.0 (=CH₂), 115.6 (Ar-C), 51.9 (-OCH₃), 34.9 (Ar-CH₂-).[9]

Infrared (IR) Spectroscopy
  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=O stretch (ester): A strong absorption band around 1700-1680 cm⁻¹.

  • C=C stretch (aromatic and alkene): Peaks in the region of 1600-1450 cm⁻¹.

  • C-O stretch (ester and phenol): Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum would be expected to show losses of the methoxy group (-OCH₃), the allyl group (-C₃H₅), and potentially the entire ester group.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three primary functional groups: the phenolic hydroxyl, the allyl group, and the methyl ester. This trifunctional nature makes it a versatile platform for the synthesis of more complex molecules.

Reactions at the Functional Groups

G cluster_0 Hydroxyl Group Reactions cluster_1 Allyl Group Reactions cluster_2 Ester Group Reactions A This compound B Alkylation A->B C Acylation A->C D Etherification A->D E Oxidation A->E F Reduction A->F G Cyclization A->G H Isomerization A->H I Hydrolysis A->I J Amidation A->J K Reduction A->K

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of Methyl 3-allyl-4-hydroxybenzoate, a key intermediate in organic synthesis and a molecule of interest for drug development professionals. Understanding the solubility of this compound is paramount for its effective purification, formulation, and application in various chemical and biological systems.

Introduction to this compound and the Principles of Solubility

This compound is a derivative of 4-hydroxybenzoic acid, featuring a methyl ester and an allyl group at the 3-position of the benzene ring. Its chemical structure, with both hydrogen bond donating (hydroxyl group) and accepting (carbonyl and hydroxyl oxygens) capabilities, alongside a lipophilic allyl group and aromatic ring, dictates a nuanced solubility profile.

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of a solvent, its capacity for hydrogen bonding, and the physicochemical properties of the solute, such as its polarity, pKa, and partition coefficient (logP), are all critical factors. For this compound, the interplay between its polar functional groups and nonpolar regions will govern its solubility in different media.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Melting Point 93-95 °C[1]
Calculated logP 2.5Bide Pharmatech[2]
Predicted pKa (Phenolic Hydroxyl) ~8.5 - 9.5ChemAxon Prediction

Note: The pKa value is a prediction based on the chemical structure and has not been experimentally determined in the reviewed literature. The logP value is a calculated figure.

The predicted pKa of the phenolic hydroxyl group is crucial for understanding the pH-dependent aqueous solubility. At pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion. The calculated logP value of 2.5 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water, but will still possess some degree of aqueous solubility.

Solubility Profile

Qualitative Solubility in Organic Solvents

Based on documented synthetic procedures, this compound has demonstrated solubility in the following solvents and solvent systems:

  • N,N-diethylaniline: Used as a solvent for the Claisen rearrangement to synthesize the compound, indicating good solubility at elevated temperatures.

  • Ethyl acetate/Petroleum ether mixtures: Commonly used as the eluent in flash column chromatography for purification, suggesting good solubility in ethyl acetate and moderate to low solubility in non-polar petroleum ether.[1]

  • Diethyl ether: Used during the work-up of the synthesis, indicating good solubility.

  • Dichloromethane (DCM): Mentioned as a solvent in patent literature for subsequent reactions.

  • Dimethylformamide (DMF): Used as a solvent in further chemical modifications.

These observations suggest that this compound is soluble in a range of polar aprotic and moderately polar solvents.

Estimated Quantitative Solubility in Organic Solvents

To provide a more quantitative perspective, we can look at the solubility of methyl 4-hydroxybenzoate. The addition of the allyl group in this compound is expected to increase its lipophilicity and therefore slightly decrease its solubility in polar solvents and increase its solubility in non-polar solvents compared to its parent compound.

Table of Estimated Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexPredicted SolubilityRationale
Methanol 6.6HighThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl and ester groups.
Ethanol 5.2HighSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.
Acetone 5.1HighA polar aprotic solvent that can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Ethyl Acetate 4.4HighA moderately polar solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Dichloromethane 3.1ModerateA moderately polar solvent, good for dissolving many organic compounds.
Diethyl Ether 2.8Moderate to HighA slightly polar solvent that can act as a hydrogen bond acceptor.
Toluene 2.4Low to ModerateA non-polar aromatic solvent. The aromatic ring of toluene can interact with the benzene ring of the solute via pi-pi stacking.
Hexane 0.1LowA non-polar aliphatic solvent. The lipophilic allyl group will contribute to some solubility, but the polar functional groups will limit it.
Aqueous Solubility

The aqueous solubility of this compound is expected to be low but pH-dependent.

  • At Neutral pH (pH ~7): The compound will be in its neutral form. The presence of the polar hydroxyl and ester groups will allow for some interaction with water molecules through hydrogen bonding. However, the nonpolar allyl group and the benzene ring will limit its overall solubility. We can estimate the aqueous solubility to be slightly lower than that of methyl 4-hydroxybenzoate, which is approximately 2.5 g/L at 25°C.

  • At Acidic pH (pH < pKa): The compound will remain in its neutral form, and its solubility will be similar to that at neutral pH.

  • At Basic pH (pH > pKa): As the pH increases above the predicted pKa of ~8.5-9.5, the phenolic hydroxyl group will deprotonate to form the corresponding phenolate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard methodologies are recommended.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solid to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is then calculated in the desired units (e.g., mg/mL, mol/L).

Causality Behind Experimental Choices: The extended equilibration time is necessary to overcome any kinetic barriers to dissolution and reach a true thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

Kinetic Solubility Measurement

This method provides a rapid assessment of the solubility of a compound from a stock solution, often used in early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

  • Precipitation Detection: Monitor the solutions for the first sign of precipitation using nephelometry (light scattering) or UV-Vis spectroscopy.

  • Determination: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Causality Behind Experimental Choices: This method is high-throughput and mimics the conditions a compound might experience in an in vitro biological assay where it is introduced from a DMSO stock. The result is a measure of how readily a compound precipitates from a supersaturated solution, not its true equilibrium solubility.

Factors Influencing Solubility: A Visual Guide

The following diagram illustrates the key molecular features of this compound and the solvent properties that govern its solubility.

Solubility_Factors cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Solubility Outcome Molecules Molecular Structure Polar_Groups Polar Groups (-OH, -COO-) Molecules->Polar_Groups Nonpolar_Groups Nonpolar Groups (Allyl, Benzene Ring) Molecules->Nonpolar_Groups pKa pKa (Phenolic -OH) Polar_Groups->pKa H_Bonding Hydrogen Bonding (Donor/Acceptor) Polar_Groups->H_Bonding favors interaction with polar, H-bonding solvents logP logP (Lipophilicity) Nonpolar_Groups->logP Solvent_Polarity Polarity Nonpolar_Groups->Solvent_Polarity favors interaction with nonpolar solvents pH pH (Aqueous) pKa->pH determines ionization state in aqueous solutions Solubility Solubility Solvent_Polarity->Solubility H_Bonding->Solubility pH->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. It is predicted to be highly soluble in polar organic solvents such as alcohols and acetone, with moderate solubility in less polar solvents like diethyl ether and dichloromethane, and low solubility in non-polar solvents like hexane. Its aqueous solubility is expected to be low but will increase significantly under basic conditions due to the deprotonation of the phenolic hydroxyl group. For precise applications, especially in drug development, experimental determination of its solubility using established methods like the shake-flask protocol is highly recommended. This guide provides a foundational understanding to aid researchers and scientists in the effective handling and application of this versatile compound.

References

Sources

Biological activity of "Methyl 3-allyl-4-hydroxybenzoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 3-allyl-4-hydroxybenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic compound of significant interest due to its structural similarity to a class of biologically active molecules. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a strong predictive foundation for its potential therapeutic applications. This guide synthesizes the existing body of knowledge on related allylphenols, catechols, and substituted hydroxybenzoates to forecast the biological activities, mechanisms of action, and structure-activity relationships for this compound and its derivatives. We will explore its potential as an antimicrobial, antioxidant, and anticancer agent, providing detailed experimental protocols for validation and further research.

Introduction: The Scientific Rationale

The exploration of novel therapeutic agents often begins with the structural modification of known bioactive scaffolds. This compound presents a compelling case for investigation. It combines three key functional moieties, each with a well-documented role in mediating biological effects:

  • A Catechol-like Core (4-hydroxybenzoate): The core structure is a derivative of 4-hydroxybenzoic acid. The presence of a hydroxyl group on the benzene ring is a hallmark of many phenolic compounds with potent biological activities. In the case of a di-hydroxylated derivative, this would resemble a catechol structure, known for its antioxidant and antimicrobial properties.[1]

  • The Allyl Group: The introduction of an allyl group onto the phenolic ring is a critical modification. Allylphenols, such as eugenol, are abundant in nature and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The allyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.[5]

  • A Methyl Ester: The methyl esterification of the carboxylic acid group modifies the polarity and bioavailability of the parent molecule. This can influence its pharmacokinetic and pharmacodynamic properties.

This guide will deconstruct the probable biological profile of this compound by examining the established activities of its structural relatives.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, we can predict several key biological activities for this compound and its derivatives.

Potent Antioxidant Activity

Hypothesized Mechanism: The primary antioxidant mechanism of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance. In the case of this compound, the presence of the hydroxyl group is central to this activity. Furthermore, studies on eugenol (4-allyl-2-methoxyphenol) have shown that the allyl group contributes to the scavenging of superoxide and hydroxyl radicals.[2][6] Dimerized versions of eugenol have even greater antioxidant activity, suggesting that derivatives of this compound could be similarly enhanced.[2][7]

The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), creating a stable phenoxyl radical and neutralizing the damaging free radical.

Caption: Proposed antioxidant mechanism of this compound.

Broad-Spectrum Antimicrobial Activity

Hypothesized Mechanism: The antimicrobial action of phenols is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5] The hydrophobicity of the molecule plays a crucial role in this process, as it allows the compound to partition into the lipid bilayer of the cell membrane.[5] The allyl group in this compound is expected to increase its lipophilicity, thereby enhancing its antimicrobial potential compared to the parent hydroxybenzoate. Studies on allyl derivatives of other phenols have shown a consistent increase in potency against planktonic bacteria.[4][5][8]

The proposed workflow for evaluating antimicrobial activity is outlined below:

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) MIC->Membrane_Permeability Biofilm_Inhibition Biofilm Formation Inhibition Assay MIC->Biofilm_Inhibition

Caption: Workflow for investigating the antimicrobial activity of derivatives.

Potential Anticancer Activity

Hypothesized Mechanism: The anticancer activity of phenolic compounds is multifaceted and can involve various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Many polyphenolic compounds exert their anticancer effects through the modulation of cellular signaling pathways. While the precise mechanism for this compound is yet to be determined, its structural similarity to other anticancer phenols suggests it could interfere with cancer cell proliferation. For instance, some hydroxybenzoate derivatives have been explored as potential anticancer agents.[9][10][11][12] The cytotoxic effects of some eugenol-related compounds have been linked to the production of phenoxyl radicals and the hydrophobicity of the molecule.[13]

Synthesis and Derivatization Strategies

The synthesis of this compound can be readily achieved through the Claisen rearrangement of an allyl phenyl ether precursor.[14] This reaction is a powerful tool for forming carbon-carbon bonds and introducing the allyl group onto the aromatic ring.

Synthetic Workflow:

  • Etherification: Methyl 4-hydroxybenzoate is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form methyl 4-(allyloxy)benzoate.

  • Claisen Rearrangement: The resulting allyl phenyl ether is heated, typically to around 200-250°C, to induce a[2][2]-sigmatropic rearrangement, yielding this compound.[15][14]

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Ether Methyl 4-(allyloxy)benzoate Start->Ether Allylation Product This compound Ether->Product Claisen Rearrangement (Heat)

Caption: Synthetic pathway to this compound.

Further derivatization can be explored to optimize biological activity. Modifications could include:

  • Varying the Ester Group: Replacing the methyl group with longer alkyl chains to modulate lipophilicity.

  • Modifying the Allyl Group: Introducing substituents on the allyl chain.

  • Adding a Second Hydroxyl Group: Creating a catechol structure, which may enhance antioxidant and antimicrobial properties.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, we can infer the following SAR trends:

Structural FeaturePredicted Impact on ActivityRationale
Phenolic Hydroxyl Group Essential for antioxidant and likely important for antimicrobial and anticancer activity.The hydroxyl group is the primary site for free radical scavenging and can interact with biological targets.
Allyl Group Enhances antimicrobial activity and contributes to antioxidant effects.Increases lipophilicity, aiding in membrane disruption. The double bond may also participate in radical scavenging.[4][8]
Position of Allyl Group The ortho position to the hydroxyl group is crucial, as seen in many active natural phenols.This positioning can influence the electronic properties of the hydroxyl group and steric interactions with targets.
Ester Alkyl Chain Length Modulates activity; an optimal length likely exists for antimicrobial and anticancer effects.Affects the overall lipophilicity and solubility of the compound, influencing its ability to reach its target.[16]

Detailed Experimental Protocols

To validate the predicted biological activities of this compound and its derivatives, the following experimental protocols are recommended.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of the test compound (e.g., from 1 to 100 µg/mL) in methanol.

    • Ascorbic acid or eugenol can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
  • Preparation of Materials:

    • Use a suitable bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use a sterile 96-well microtiter plate and appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in the growth medium in the 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria and medium) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a robust body of evidence from structurally related compounds strongly suggests its potential as a valuable bioactive molecule. Its predicted antioxidant, antimicrobial, and anticancer properties warrant further investigation. The synthetic accessibility of this compound, coupled with the potential for straightforward derivatization, makes it an attractive target for drug discovery programs.

Future research should focus on:

  • Systematic Synthesis and Biological Evaluation: A library of derivatives should be synthesized to fully explore the structure-activity landscape.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical animal models to assess their therapeutic potential and safety.

This guide provides a comprehensive framework for initiating and advancing research into the promising biological activities of this compound and its derivatives.

References

  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54. [Link]

  • Atsumi, T., Fujisawa, S., & Tonosaki, K. (2005). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology in Vitro, 19(2), 233-241. [Link]

  • Ogata, M., Hoshi, M., Urano, S., & Endo, T. (1997). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and Pharmaceutical Bulletin, 45(9), 1464-1467. [Link]

  • Nagababu, E., & Lakshmaiah, N. (1994). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Biochemical Pharmacology, 48(12), 2145-2151. [Link]

  • Gülçin, İ. (2011). Antioxidant activity of eugenol: A structure–activity relationship study. Journal of Medicinal Food, 14(9), 975-985. [Link]

  • Hubble, L. I., Hubble, W. J., & K-A, D. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2368. [Link]

  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316. [Link]

  • Zengin, H., & Baysal, A. H. (2014). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules, 19(12), 20637-20658. [Link]

  • Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2022). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2022). 3.2.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5347-5361. [Link]

  • Marvell, E. N., Richardson, B., Anderson, R., Stephenson, J. L., & Crandall, T. (1965). Claisen Rearrangement of Allyl 2-Alkylphenyl Ethers. The Journal of Organic Chemistry, 30(4), 1032-1037. [Link]

  • Ramana, D. V., & Mahalakshmi, P. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(12), 1074-1078. [Link]

  • Gezer, K., Duru, M. E., Kivrak, I., & Turkoglu, A. (2006). Antimicrobial activity of catechol and pyrogallol as allelochemicals. Fresenius Environmental Bulletin, 15(8 B), 933-936. [Link]

  • Kumar, S., & Pandey, A. K. (2023). Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. International Journal of Drug Delivery Technology, 13(4), 1406-1411. [Link]

  • Ishida, T., et al. (2014). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Journal of Toxicological Sciences, 39(1), 83-90. [Link]

  • Yurystovska, O. I., et al. (2016). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][7][13]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 84(3), 471-490. [Link]

  • Reddy, C. S., et al. (2016). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega, 1(4), 585-598. [Link]

  • Tóth, S., et al. (2017). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 41(19), 10833-10844. [Link]

  • Landis-Piwowar, K. R., & Dou, Q. P. (2008). Polyphenols: biological activities, molecular targets, and the effect of methylation. Current Molecular Pharmacology, 1(3), 233-243. [Link]

  • Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological Reports, 67(3), 519-526. [Link]

Sources

"Methyl 3-allyl-4-hydroxybenzoate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-allyl-4-hydroxybenzoate as a Synthetic Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 53596-60-4) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules.[1][2][3] Its unique structural arrangement, featuring a reactive phenolic hydroxyl group, a methyl ester, and a versatile allyl group ortho to the hydroxyl, makes it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and field-proven experimental protocols. We will delve into the critical synthetic step—the aromatic Claisen rearrangement—and explore its utility in the development of novel therapeutic agents, including Hsp90 inhibitors and antibacterial compounds.[4][5]

The Strategic Importance of this compound

In the landscape of medicinal chemistry, the ortho-allyl phenol motif is a recurring structural feature in many biologically active natural products and synthetic compounds. The allyl group provides a synthetic handle for a variety of transformations, including oxidation, isomerization, and cyclization, allowing for the construction of complex heterocyclic scaffolds. This compound positions these key functional groups in a synthetically advantageous arrangement, making it a sought-after precursor for targeted drug development.

Synthetic Workflow: From Commodity to Complexity

The synthesis of this compound is a robust two-step process commencing from the readily available Methyl 4-hydroxybenzoate. The overall workflow is depicted below.

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Precursor Methyl 4-(allyloxy)benzoate Start->Precursor  Step 1: Williamson Ether Synthesis    (O-Allylation)   Target This compound Precursor->Target  Step 2: Thermal Claisen Rearrangement    ([3,3]-Sigmatropic Shift)  

Caption: Overall synthetic route to this compound.

Part A: Synthesis of the Precursor, Methyl 4-(allyloxy)benzoate

The initial step is a classic Williamson ether synthesis, which involves the O-allylation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide. The use of a stronger base is unnecessary and could risk hydrolysis of the methyl ester.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. It readily dissolves the ionic phenoxide intermediate and the allyl bromide, facilitating the Sₙ2 reaction.

  • Reagent: Allyl bromide is a highly effective and common allylating agent.

Part B: The Claisen Rearrangement to Yield this compound

This is the cornerstone of the synthesis, a thermal[1][1]-sigmatropic rearrangement that relocates the allyl group from the oxygen atom to the ortho-carbon of the benzene ring.[4][5][6]

Causality of Experimental Choices:

  • Solvent: The thermal Claisen rearrangement of aryl allyl ethers typically requires high temperatures (180-220 °C).[6] A high-boiling, relatively non-polar solvent is necessary to achieve these temperatures. N,N-diethylaniline or N,N-dimethylaniline are excellent choices as they serve as both solvent and a mild base to prevent any acid-catalyzed side reactions. Their high boiling points (217 °C and 194 °C, respectively) are well-suited for this transformation.

  • Temperature: The reaction is driven by heat. The high temperature provides the activation energy needed to overcome the aromatic stabilization of the starting material and proceed through a concerted, cyclic transition state.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich phenol product at high temperatures.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized intermediate.

Data Summary
PropertyValueReference(s)
CAS Number 53596-60-4[1][3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [1][3]
Appearance White solid / Red oil[7][8]
Melting Point 93-95 °C[7][9]
Spectroscopic Analysis

The following data provides a definitive fingerprint for this compound.[7][10]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.87-7.82 (m, 2H, ArH): These two protons are on the carbons ortho (H-2, H-6) to the ester group. They appear as a multiplet due to coupling with each other and the proton at C-5.

    • δ 6.83 (d, J = 9.1 Hz, 1H, ArH): This is the proton at C-5, which is ortho to the hydroxyl group and meta to the ester. It appears as a doublet due to coupling with the proton at C-6.

    • δ 6.10 – 5.91 (m, 1H, -CH=CH₂): The internal vinyl proton of the allyl group, showing complex splitting due to coupling with both the terminal vinyl protons and the allylic protons.

    • δ 5.82 (s, 1H, -OH): The phenolic proton. This peak may be broad and its chemical shift can be concentration-dependent.

    • δ 5.23 – 5.10 (m, 2H, -CH=CH₂): The two terminal vinyl protons of the allyl group.

    • δ 3.88 (s, 3H, -OCH₃): The singlet corresponding to the three equivalent protons of the methyl ester.

    • δ 3.44 (d, J = 6.3 Hz, 2H, Ar-CH₂-): The two allylic protons, appearing as a doublet due to coupling with the internal vinyl proton.

  • ¹³C NMR (75 MHz, CDCl₃):

    • δ 167.0 (C=O): The carbon of the ester carbonyl.

    • δ 158.4 (Ar-C-OH): The aromatic carbon (C-4) attached to the hydroxyl group.

    • δ 135.7 (-CH=CH₂): The internal carbon of the allyl group's double bond.

    • δ 132.4, 130.1 (Ar-C): The aromatic carbons at positions C-2 and C-6.

    • δ 125.3 (Ar-C-allyl): The aromatic carbon (C-3) to which the allyl group is attached.

    • δ 122.8, 122.3 (Ar-C): Aromatic carbons.

    • δ 117.0 (=CH₂): The terminal carbon of the allyl group's double bond.

    • δ 115.6 (Ar-C): The aromatic carbon at position C-5.

    • δ 51.9 (-OCH₃): The carbon of the methyl ester.

    • δ 34.9 (Ar-CH₂-): The allylic carbon.

Mechanism Spotlight: The Aromatic Claisen Rearrangement

The transformation of Methyl 4-(allyloxy)benzoate to this compound is a classic example of an aromatic Claisen rearrangement. This reaction is a type of[1][1]-sigmatropic rearrangement, meaning it involves the concerted reorganization of six electrons (two π electrons from the allyl double bond, two π electrons from the aromatic ring, and two σ electrons from the C-O bond) through a six-membered cyclic transition state.

Claisen_Mechanism cluster_0 Methyl 4-(allyloxy)benzoate cluster_1 Cyclic Transition State cluster_2 Dienone Intermediate cluster_3 This compound A Start B [3,3]-Sigmatropic Shift A->B Heat (Δ) C Intermediate B->C Concerted bond formation/breaking D Product (Tautomerization) C->D Keto-enol Tautomerization

Caption: Mechanism of the aromatic Claisen rearrangement.

The reaction proceeds in two main stages:

  • [1][1]-Sigmatropic Rearrangement: Upon heating, the allyl aryl ether undergoes a concerted pericyclic reaction. The C-C bond between the allyl terminus and the ortho-position of the ring forms simultaneously with the cleavage of the aryl C-O bond. This temporarily disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate.

  • Tautomerization: The dienone intermediate rapidly undergoes a keto-enol tautomerization to restore the highly stable aromatic ring, yielding the final ortho-allyl phenol product. This tautomerization is the thermodynamic driving force for the overall reaction.

Proven Applications in Drug Discovery

The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of various potential therapeutic agents.

  • Hsp90 Inhibitors (Anticancer Agents): This intermediate has been utilized in the synthesis of novobiocin analogues.[5] Novobiocin is a natural product that inhibits Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth. By modifying the core structure, for which this compound serves as a precursor, novel anticancer agents can be developed.

  • PASK Inhibitors (Diabetes Research): The compound has been employed as a starting material for heterocyclic compounds designed to inhibit PAS Kinase (PASK).[8] PASK is involved in the regulation of glycogen metabolism, making it a target for the treatment of metabolic diseases like diabetes mellitus.

  • Antibacterial Agents: this compound has been used to prepare 3-Allyl-4-hydroxybenzoic acid, which is then incorporated into N-hydroxyamide derivatives.[4] These derivatives are designed to inhibit UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of this pathway is lethal to the bacteria, making these compounds promising novel antibiotics.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of starting material).

  • Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone and combine the filtrates.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-(allyloxy)benzoate, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Protocol 2: Synthesis of this compound [5][6]

  • Place Methyl 4-(allyloxy)benzoate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add N,N-diethylaniline (approx. 2-3 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 210-220 °C) and maintain for 18-48 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the dark mixture with diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash extensively with 1 M HCl to remove the N,N-diethylaniline.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, e.g., 1:10 v/v) to afford this compound as a solid.[10]

Safety and Handling

  • Methyl 4-hydroxybenzoate and its derivatives: These are generally considered to be of low toxicity. However, they can cause skin and eye irritation.

  • Allyl bromide: Is a lachrymator and is toxic and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • N,N-diethylaniline/N,N-dimethylaniline: These are toxic and can be absorbed through the skin. They should be handled with care in a fume hood.

  • Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, lab coats, and gloves. The high-temperature Claisen rearrangement should be conducted with caution behind a safety shield.

Conclusion

This compound is a synthetically valuable and versatile intermediate. Its straightforward two-step synthesis, centered around the powerful and elegant Claisen rearrangement, provides access to a molecule rich in chemical handles. The proven application of this compound in the synthesis of diverse and potent bioactive molecules, from anticancer to antibacterial agents, underscores its importance for researchers and professionals in the field of drug development. This guide has provided the essential technical details and scientific rationale to empower its effective use in the laboratory.

References

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Discovery and history of "Methyl 3-allyl-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Methyl 3-allyl-4-hydroxybenzoate

Abstract

This compound is a phenolic compound of interest in organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its presumptive synthesis, historical context based on related chemical discoveries, and potential for future research. While a detailed, independent history of this specific molecule is not extensively documented, its scientific narrative is intrinsically linked to the development of phenolic chemistry and pivotal organic reactions. This guide will delve into the foundational discoveries that enable its synthesis, its predicted physicochemical properties, and a discussion of its potential in drug discovery.

Introduction: Deconstructing this compound

This compound is a derivative of 4-hydroxybenzoic acid, an organic compound found in various natural sources. The structure is characterized by a benzene ring substituted with a hydroxyl group, a methyl ester, and an allyl group. The parent molecule, 4-hydroxybenzoic acid, and its esters (parabens) are widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their antimicrobial properties.[1][2] The introduction of an allyl group to the core structure can significantly alter its biological activity and chemical properties, opening avenues for new applications.

Historical Context: A Tale of Two Chemistries

The scientific history of this compound is not one of a singular discovery but rather the convergence of two major streams of organic chemistry: the study of phenolic compounds and the development of rearrangement reactions.

The Legacy of Phenolic Esters: From Preservatives to Pharmaceuticals

The core of the molecule, methyl 4-hydroxybenzoate (commonly known as methylparaben), has a long history of use. It belongs to the paraben family, esters of p-hydroxybenzoic acid, which were first synthesized in the early 20th century. Their broad-spectrum antimicrobial activity and low toxicity led to their widespread adoption as preservatives.[2] The synthesis of methyl 4-hydroxybenzoate is typically achieved through the esterification of p-hydroxybenzoic acid with methanol, often catalyzed by an acid like sulfuric acid.[1]

The Claisen Rearrangement: A Gateway to Allylphenols

The introduction of the allyl group at the 3-position of the benzene ring is most plausibly achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912.[3][4] This reaction involves the[4][4]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating.[3][5][6] The discovery of the Claisen rearrangement was a seminal event in organic synthesis, providing a reliable method for the synthesis of a wide variety of substituted phenols.[7]

Synthesis of this compound: A Probable Pathway

A likely synthetic route to this compound involves a two-step process: the Williamson ether synthesis to form an allyl ether intermediate, followed by a Claisen rearrangement.

Step 1: Williamson Ether Synthesis of Methyl 4-(allyloxy)benzoate

The initial step would involve the reaction of methyl 4-hydroxybenzoate with an allyl halide (e.g., allyl bromide) in the presence of a base.

  • Protocol:

    • Dissolve methyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF).

    • Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • Add allyl bromide dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting methyl 4-(allyloxy)benzoate by column chromatography or recrystallization.

Step 2: Claisen Rearrangement to this compound

The second step involves heating the methyl 4-(allyloxy)benzoate to induce the Claisen rearrangement.

  • Protocol:

    • Heat the purified methyl 4-(allyloxy)benzoate in a high-boiling solvent (e.g., decalin) or neat at a temperature typically around 200°C.[5]

    • The rearrangement will proceed to yield the ortho-allylated product, this compound.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and purify the final product by column chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement start Methyl 4-hydroxybenzoate reagents1 Allyl Bromide, K2CO3 start->reagents1 intermediate Methyl 4-(allyloxy)benzoate reagents1->intermediate heat Heat (~200°C) intermediate->heat final_product This compound heat->final_product

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on the known data for similar compounds such as methyl 3-hydroxybenzoate and methyl 4-hydroxybenzoate.[8]

PropertyPredicted Value
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
Melting Point Estimated 70-90 °C
Boiling Point > 280 °C (decomposes)
Solubility Soluble in methanol, ethanol, ether; sparingly soluble in water
¹H NMR (CDCl₃, δ) ~1.2-1.4 (m, 2H, CH₂), ~3.4 (d, 2H, Ar-CH₂), ~3.9 (s, 3H, OCH₃), ~5.1-5.3 (m, 2H, =CH₂), ~5.9-6.1 (m, 1H, -CH=), ~6.8-7.8 (m, 3H, Ar-H), ~10.0 (s, 1H, OH)
¹³C NMR (CDCl₃, δ) ~35 (Ar-CH₂), ~52 (OCH₃), ~115 (=CH₂), ~115-130 (Ar-C), ~135 (-CH=), ~160 (C-OH), ~170 (C=O)
IR (KBr, cm⁻¹) ~3400 (O-H), ~3080 (C-H, alkene), ~2950 (C-H, alkane), ~1700 (C=O), ~1600, 1500 (C=C, aromatic), ~1280 (C-O, ester)

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not widely reported, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

  • Antimicrobial and Antifungal Agent: The parent methylparaben is a known antimicrobial agent. The addition of the lipophilic allyl group may enhance its ability to penetrate microbial cell membranes, potentially leading to increased potency or a broader spectrum of activity.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The presence of the electron-donating allyl group may modulate this activity.

  • Intermediate in Organic Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The allyl group can be further functionalized, and the ester and phenol moieties can undergo various chemical transformations. For instance, it could be a precursor for synthesizing derivatives of gefitinib, an anticancer drug, which has been synthesized from a similar starting material, methyl 3-hydroxy-4-methoxybenzoate.[9]

Conclusion

The story of this compound is a testament to the cumulative nature of scientific progress. While it may not have a celebrated, individual history, its existence is made possible by foundational discoveries in organic chemistry. The understanding of phenolic compounds and the power of the Claisen rearrangement provide a clear and logical path to its synthesis and a framework for exploring its potential applications. As researchers continue to explore the vast chemical space of functionalized aromatic compounds, molecules like this compound offer intriguing possibilities for the development of new materials and therapeutic agents.

References

  • Claisen, L. (1912). Rearrangement of Phenyl Allyl Ethers in C-Allylphenols. Berichte der Deutschen Chemischen Gesellschaft, 45(3), 3157–3166.
  • Organic Reactions, Inc. (2026). The Claisen Rearrangement. Organic Reactions.
  • Scientific Research Publishing. (n.d.). L. Claisen, “Rearrangement of Phenyl Allyl Ethers in C-Allylphenols,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 45, 1912, pp. 3157-3166.
  • Wikipedia. (n.d.). Claisen rearrangement.
  • Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Ataman Kimya. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PrepChem.com. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.). Methyl 3-(2,3-dihydroxy-3-methylbutyl)
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). methyl paraben, 99-76-3.

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A Technical Guide to the Medicinal Chemistry Potential of Methyl 3-allyl-4-hydroxybenzoate: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-allyl-4-hydroxybenzoate, a structurally intriguing yet underexplored phenolic ester, stands at the confluence of several key pharmacophores. This technical guide provides a prospective analysis of its potential applications in medicinal chemistry. By dissecting its structural components—the methyl ester of 4-hydroxybenzoic acid (a paraben scaffold) and a C3-allyl group—we extrapolate its therapeutic potential from well-documented activities of related compounds. This document is intended to serve as a foundational resource for researchers, offering a scientifically grounded rationale for its investigation as a novel antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. We further provide detailed, actionable experimental protocols and workflows to empower the scientific community to systematically evaluate these hypotheses.

Introduction: The Scientific Rationale for Investigating this compound

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Often, this journey begins not with a known active compound, but with a molecule whose structure suggests a high probability of biological activity. This compound is one such molecule. While direct research on this specific compound is sparse, its constituent parts provide a compelling case for its investigation.

The core is a methylparaben (methyl 4-hydroxybenzoate) backbone, a class of compounds widely used for their antimicrobial properties in pharmaceuticals, cosmetics, and food preservation[1]. The introduction of an allyl group at the C3 position is a critical modification. Allyl moieties are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their bioactivity. For instance, allylated phenolic compounds have demonstrated a range of biological effects, including enhanced antimicrobial and anti-inflammatory activities.

This guide, therefore, is built on the following core hypotheses:

  • The paraben scaffold will confer a basal level of antimicrobial activity .

  • The phenolic hydroxyl group will impart antioxidant properties through free radical scavenging.

  • The combination of the phenolic ring and the allyl group will create a molecule with potential anti-inflammatory and anticancer activities, based on the known roles of similar structures in modulating key signaling pathways.

  • The molecule can serve as a versatile synthetic intermediate for the development of more complex drug candidates.

This document will now delve into each of these potential applications, providing the theoretical framework and the practical experimental designs to validate these claims.

Potential Therapeutic Applications and Experimental Validation

Antimicrobial and Antifungal Activity

Expertise & Experience: The widespread use of parabens as antimicrobial preservatives is well-established[1]. Their mechanism of action is believed to involve the disruption of membrane transport processes and the inhibition of key enzymes. The introduction of an allyl group could enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its penetration through microbial cell membranes. Research on polymers containing allylated hydroxybenzoates has shown their potential against pathogenic bacteria such as Staphylococcus aureus[2][3][4][5][6].

Hypothesized Mechanism: Increased membrane disruption and potential for biofilm inhibition due to the lipophilic allyl group.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Bacterial and Fungal Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)[7].

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungal: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Broth Microdilution Assay (CLSI Guidelines):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi) and negative controls (broth with DMSO, broth alone).

    • Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC:

    • Subculture 10 µL from each well showing no visible growth onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Microorganism This compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus
E. coli
C. albicans

Visualization of Experimental Workflow:

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) dilution Serial Dilution in 96-Well Plate stock->dilution strains Culture Microbial Strains (Bacteria & Fungi) inoculation Inoculate with Standardized Suspension strains->inoculation dilution->inoculation incubation Incubate (24-48h) inoculation->incubation read_mic Determine MIC (Visual Inspection) incubation->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Antioxidant Activity

Expertise & Experience: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals. The antioxidant capacity of various hydroxybenzoate derivatives has been documented[7][8]. The presence of an electron-donating allyl group on the aromatic ring may further enhance this activity.

Hypothesized Mechanism: Direct scavenging of free radicals via hydrogen atom transfer from the phenolic hydroxyl group.

Experimental Protocol: DPPH Free Radical Scavenging Assay

  • Reagents:

    • This compound stock solution (1 mg/mL in methanol).

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

    • Ascorbic acid (positive control).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound or control.

  • IC50 Determination: Plot the scavenging activity against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

Compound IC50 (µg/mL)
This compound
Ascorbic Acid (Control)
Anti-inflammatory Activity

Expertise & Experience: Many phenolic compounds exhibit anti-inflammatory effects by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nitric oxide (NO) production. Allyl 4-hydroxybenzoate has been noted for its anti-inflammatory attributes[].

Hypothesized Mechanism: Inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (via COX enzyme inhibition).

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): Perform a parallel MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Proposed Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Compound Methyl 3-allyl- 4-hydroxybenzoate Compound->NFkB Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Anticancer Potential

Expertise & Experience: Derivatives of 4-hydroxy-3-methoxybenzoic acid have been explored for their ability to target cancer-relevant cell signaling pathways like Akt/NF-κB[10]. The structural similarity of this compound suggests it might possess similar properties. Phenolic compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Hypothesized Mechanism: Induction of apoptosis and inhibition of cell proliferation through modulation of key cancer signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Induction

  • Cell Lines:

    • Human breast cancer (MCF-7)

    • Human colon cancer (HCT116)

    • Normal human fibroblasts (as a control for selectivity)

  • Cytotoxicity Assay (MTT):

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of this compound for 48-72 hours.

    • Perform an MTT assay to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the IC50 concentration of the compound.

    • After 24 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

Visualization of Apoptosis Detection Workflow:

Apoptosis_Workflow cluster_results Quantification start Treat Cancer Cells with Test Compound (IC50) incubation Incubate for 24h start->incubation harvest Harvest and Wash Cells incubation->harvest staining Stain with Annexin V-FITC & PI harvest->staining analysis Analyze by Flow Cytometry staining->analysis live Live Cells (Annexin V-, PI-) early Early Apoptosis (Annexin V+, PI-) late Late Apoptosis (Annexin V+, PI+) necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Workflow for assessing apoptosis induction via Annexin V/PI staining.

Synthesis and Characterization

While not commercially abundant, this compound can be synthesized through established organic chemistry reactions. A plausible synthetic route is proposed below.

Proposed Synthetic Pathway:

A common strategy would involve the Claisen rearrangement of an allyloxybenzoate precursor.

  • O-allylation: Methyl 4-hydroxybenzoate is reacted with allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield Methyl 4-(allyloxy)benzoate[11].

  • Claisen Rearrangement: The resulting Methyl 4-(allyloxy)benzoate is heated to a high temperature (typically 180-220 °C), causing the allyl group to migrate from the oxygen to the ortho position (C3) on the aromatic ring, yielding the desired this compound.

Characterization: The final product and intermediates should be rigorously characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the allyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., -OH, C=O, C=C).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry exploration. Based on a robust analysis of its structural analogues, there is a strong scientific rationale to investigate its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide provide a clear and actionable roadmap for researchers to systematically evaluate these potential applications.

Future work should focus not only on validating these biological activities but also on understanding the structure-activity relationships (SAR) of this molecular class. Modifications to the allyl group, the ester, and further substitutions on the aromatic ring could lead to the development of highly potent and selective therapeutic candidates. This guide serves as the first step in unlocking the potential of this intriguing molecule for the advancement of drug discovery.

References

  • Synthesis of Methyl 4-(Allyloxy)benzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. (2023). Retrieved from [Link]

  • Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. ResearchGate. (2023). Retrieved from [Link]

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  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2023). Retrieved from [Link]

  • Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity. Europe PMC. (2023). Retrieved from [Link]

  • The synthetic method of methyl hydroxybenzoate. Google Patents. (2015).
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. (2019). Retrieved from [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH. (2023). Retrieved from [Link]

  • Antimicrobial Screening of 4-(Methyl/allyl/ benzyl)oxy, 6-(H/alkyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 4-allyl-3-hydroxy-2-methylbenzoate | C12H14O3 | CID 67404181 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. (n.d.). Retrieved from [Link]

  • methyl 4-butyl-3-hydroxybenzoate - C12H16O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • [Application of methyl in drug design] - PubMed. (2013). Yao Xue Xue Bao. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-allyl-4-hydroxybenzoate Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl 3-allyl-4-hydroxybenzoate, its derivatives, and analogs for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for creating this core scaffold, with a particular focus on the application of the Claisen rearrangement. Furthermore, this guide will explore the diverse biological activities exhibited by these compounds, including their antimicrobial, antioxidant, and cytotoxic properties. A critical analysis of the structure-activity relationships (SAR) will be presented, offering insights into the rational design of novel therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate practical application in a research setting.

Introduction: The Significance of the Allyl-Hydroxybenzoate Scaffold

The hydroxybenzoic acid framework is a ubiquitous motif in natural products and synthetic compounds, demonstrating a wide spectrum of biological activities. The incorporation of an allyl group onto this scaffold introduces unique physicochemical properties, enhancing lipophilicity and providing a reactive handle for further chemical modifications. This compound, the focal point of this guide, serves as a versatile platform for the development of novel bioactive molecules. The strategic placement of the allyl group ortho to the hydroxyl moiety is crucial, influencing both the electronic properties of the aromatic ring and the steric interactions with biological targets. This guide aims to provide a deep understanding of this chemical class, from its fundamental synthesis to its potential therapeutic applications.

Synthesis of the Core Structure: this compound

The primary route for the synthesis of this compound involves a two-step process: O-allylation of a p-hydroxybenzoate precursor followed by a thermal Claisen rearrangement.[1] This[2][2]-sigmatropic rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds.[1]

Synthetic Workflow

The overall synthetic scheme is depicted below. The initial step involves the etherification of the phenolic hydroxyl group of methyl 4-hydroxybenzoate with an allyl halide. The subsequent application of heat induces the Claisen rearrangement, leading to the desired ortho-allyl product.

Synthesis_Workflow start Methyl 4-hydroxybenzoate intermediate Methyl 4-(allyloxy)benzoate start->intermediate  Allyl bromide, K2CO3, Acetone, Reflux final This compound intermediate->final  High Temperature (e.g., 200-220 °C), neat or in a high-boiling solvent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 4-(allyloxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add allyl bromide (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure methyl 4-(allyloxy)benzoate.

Part B: Claisen Rearrangement to this compound

  • Place the purified methyl 4-(allyloxy)benzoate in a round-bottom flask equipped with a reflux condenser.

  • Heat the compound neat (or in a high-boiling solvent like diphenyl ether) to 200-220 °C in an oil bath.

  • Maintain this temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it by vacuum distillation.

  • The crude product, this compound, can be purified by column chromatography on silica gel to remove any minor byproducts.

Derivatization Strategies

The core structure of this compound offers several reactive sites for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

Derivatization_Strategies Core This compound Ester Ester Derivatives (at Carboxylic Acid) Core->Ester  Hydrolysis to acid, then coupling (e.g., with alcohols, amines) Ether Ether/Ester Derivatives (at Phenolic Hydroxyl) Core->Ether  Alkylation, Acylation Allyl Allyl Group Modifications Core->Allyl  Oxidation, Halogenation, Cyclization

Caption: Key derivatization sites on the core scaffold.

Modification of the Carboxylic Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for the synthesis of a wide range of amides and other esters. This modification can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.[3]

Protocol: Hydrolysis and Amide Coupling

  • Hydrolysis: Reflux this compound with an excess of aqueous sodium hydroxide. After completion, acidify the reaction mixture to precipitate 3-allyl-4-hydroxybenzoic acid.

  • Amide Coupling: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).[3] After a short activation period, add the desired amine and stir at room temperature until the reaction is complete.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be further functionalized to yield ethers and esters. These modifications can alter the compound's hydrogen-bonding capacity and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic properties.

Modification of the Allyl Group

The double bond of the allyl group is amenable to various transformations, including oxidation (e.g., to an epoxide or diol), halogenation, and cyclization reactions. These modifications can introduce new pharmacophoric features and alter the steric profile of the molecule.

Biological Activities and Mechanistic Insights

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial and Antifungal Activity

Phenolic compounds are known for their antimicrobial properties, and the introduction of an allyl group can enhance this activity.[4] The antimicrobial action of these compounds is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[5][6] The lipophilic nature of the allyl group facilitates the partitioning of the molecule into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.[5]

Table 1: Antimicrobial Activity of Selected Hydroxybenzoate Derivatives

CompoundOrganismMIC (µg/mL)Reference
4-(allyloxy)-6-alkyl-2-hydroxybenzoatesStaphylococcus aureus31.3 - 1000[7]
Alkyl 3,4-dihydroxybenzoates (nonyl ester)Saccharomyces cerevisiae12.5 - 50[2]
4-hydroxybenzoic acid estersStaphylococcus aureusLow concentration[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (broth with microorganism, no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in the 3-allyl-4-hydroxybenzoate scaffold is a key determinant of its antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. The antioxidant potential of these compounds can be evaluated using various in vitro assays.

Common Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.[9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation, which has a characteristic blue-green color.[10][11]

Experimental Protocol: DPPH Assay

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxic Activity

Several derivatives of hydroxybenzoic acid have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity of Selected Hydroxybenzoate Derivatives

Compound/Derivative ClassCell Line(s)IC₅₀ (µM)Reference
Benzoic acid derivativesNB4, PC-3, HeLaVaries[12]
Chalcone derivativesHepG2, A549, MCF-7Varies[13]
Ambelline derivativesVarious cancer cell lines0.6 - 9.9[14]

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.[15]

SAR_Insights Core This compound Core Hydroxyl Phenolic -OH (H-bond donor/acceptor, Antioxidant activity) Core->Hydroxyl Allyl Allyl Group (Lipophilicity, Membrane interaction) Core->Allyl Ester Ester/Carboxylic Acid (Polarity, Solubility, H-bonding) Core->Ester Substituents Ring Substituents (Electronic effects, Steric hindrance) Core->Substituents

Caption: Key structural features influencing biological activity.

  • Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is often essential for antioxidant activity and can be a key interaction point with biological targets through hydrogen bonding.[15] Masking this group as an ether or ester can modulate activity, sometimes increasing cell permeability but potentially reducing intrinsic activity.

  • Allyl Group: The allyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[4] Its position ortho to the hydroxyl group can also influence the acidity of the phenol.

  • Carboxylic Acid/Ester Moiety: The nature of the ester or the presence of a free carboxylic acid significantly affects the polarity and solubility of the compound. Amide derivatives can introduce additional hydrogen bonding interactions and alter the overall shape of the molecule.[15]

  • Aromatic Ring Substituents: The introduction of additional substituents on the aromatic ring can fine-tune the electronic properties and steric profile of the molecule, leading to changes in potency and selectivity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of the core structure, coupled with the numerous possibilities for derivatization, makes this scaffold an attractive starting point for drug discovery programs. Future research should focus on the systematic exploration of the chemical space around this core, with an emphasis on generating comprehensive SAR data. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs could lead to the discovery of novel therapeutic agents for the treatment of infectious diseases, oxidative stress-related disorders, and cancer.

References

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Methodological & Application

Synthesis of "Methyl 3-allyl-4-hydroxybenzoate" experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 3-allyl-4-hydroxybenzoate

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a substituted ortho-allylphenol. The synthesis commences with the O-allylation of Methyl 4-hydroxybenzoate via a Williamson ether synthesis to yield the key intermediate, Methyl 4-(allyloxy)benzoate. This intermediate is subsequently subjected to a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to afford the target product. This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and understanding.

Introduction and Synthetic Strategy

Substituted phenols are a cornerstone of synthetic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and polymers. The introduction of an allyl group ortho to a phenolic hydroxyl moiety provides a versatile chemical handle for further functionalization. The target molecule, this compound, is synthesized using a reliable and classic two-step sequence.

The chosen strategy involves:

  • Williamson Ether Synthesis: Formation of an aryl allyl ether from a parent phenol and an allyl halide. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile.

  • Aromatic Claisen Rearrangement: An intramolecular, concerted pericyclic reaction where the aryl allyl ether, upon heating, rearranges to form the thermodynamically more stable ortho-allylphenol.[2][3]

This approach is highly effective and demonstrates fundamental principles of organic synthesis, making it a valuable process for both academic and industrial laboratories.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process begins with readily available Methyl 4-hydroxybenzoate and proceeds through an isolable ether intermediate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement A Methyl 4-hydroxybenzoate B Methyl 4-(allyloxy)benzoate A->B  Allyl Bromide,  NaH, DMF   C Methyl 4-(allyloxy)benzoate D This compound (Target Product) C->D  Heat (Δ)  ~200-220°C  

Caption: Overall two-step synthesis workflow.

Mechanistic Insights: The Claisen Rearrangement

The cornerstone of this synthesis is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][4] It is a[1][1]-sigmatropic rearrangement, meaning it involves a cyclic transition state of six atoms where a sigma bond migrates across a pi system.[5][6]

The reaction is concerted, with all bond-breaking and bond-forming occurring in a single step through a highly ordered, chair-like transition state.[1][3] For aromatic allyl ethers, the initial rearrangement yields a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to regenerate the aromatic ring, providing a strong thermodynamic driving force for the reaction and leading to the stable phenolic product.[1]

G start Methyl 4-(allyloxy)benzoate transition Cyclic Transition State start->transition Heat (Δ) [3,3]-Sigmatropic Shift intermediate Cyclohexadienone Intermediate transition->intermediate product This compound intermediate->product Tautomerization (Rearomatization)

Caption: Mechanism of the aromatic Claisen rearrangement.

Detailed Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of Methyl 4-(allyloxy)benzoate

This step involves the O-allylation of Methyl 4-hydroxybenzoate. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to completely deprotonate the phenol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 4-hydroxybenzoate152.1510.0 g65.7
Sodium Hydride (60% in oil)40.00 (for 100% NaH)2.90 g72.3
Allyl Bromide120.986.25 mL72.3
Dimethylformamide (DMF)73.09100 mL-
Diethyl Ether74.12~400 mL-
Saturated NaHCO₃ (aq)84.01~100 mL-
Magnesium Sulfate (MgSO₄)120.37As needed-

Step-by-Step Procedure:

  • Preparation: Add Sodium Hydride (2.90 g of 60% dispersion) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Wash the NaH dispersion three times with hexane (20 mL each) to remove the mineral oil, carefully decanting the hexane each time under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF (100 mL) to the washed NaH.

  • Phenol Addition: While stirring under nitrogen, add Methyl 4-hydroxybenzoate (10.0 g) portion-wise over 15-20 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a safe outlet. Stir until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Allylation: Cool the mixture in an ice bath. Add allyl bromide (6.25 mL) dropwise via syringe over 10 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 100 mL) followed by brine (1 x 100 mL) to remove any remaining DMF and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 4-(allyloxy)benzoate, which can be used in the next step without further purification or purified by vacuum distillation if desired.[7]

Part B: Synthesis of this compound

This step is a thermal rearrangement performed neat (without solvent) to achieve the necessary high temperature.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 4-(allyloxy)benzoate192.21~12.0 g (from Part A)~62.4
Toluene (for purification)92.14As needed-
Hexane (for purification)86.18As needed-

Step-by-Step Procedure:

  • Setup: Place the crude Methyl 4-(allyloxy)benzoate from Part A into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heating: Heat the flask in a sand bath or with a heating mantle to 200-220°C. The reaction is typically complete within 6-8 hours.[8] The progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the free hydroxyl group).

  • Cooling: Once the reaction is complete, allow the flask to cool to room temperature. The crude product will be a dark, viscous oil or solid.

  • Purification (Acid-Base Extraction): a. Dissolve the crude product in diethyl ether or ethyl acetate (100 mL). b. Extract the organic solution with 1 M NaOH (aq) (3 x 50 mL). The desired phenolic product will move into the aqueous basic layer as its sodium salt, while any unreacted starting ether remains in the organic layer.[9] c. Combine the aqueous layers and cool in an ice bath. d. Carefully re-acidify the aqueous layer to pH ~2 by slowly adding concentrated HCl. The product should precipitate out. e. Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). f. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the purified product.

  • Purification (Chromatography): Alternatively, the crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.

ChemicalKey HazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases flammable H₂ gas). Causes severe skin burns and eye damage.Handle under an inert atmosphere (N₂ or Ar). Keep away from water and sources of ignition. Use non-sparking tools.
Allyl Bromide Toxic if swallowed or inhaled, lachrymator (causes tearing), flammable liquid and vapor, suspected mutagen.Use only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat. Avoid breathing vapors.
Dimethylformamide (DMF) Flammable liquid, harmful in contact with skin, causes serious eye irritation, suspected of damaging fertility or the unborn child.Avoid skin contact and inhalation. Use in a fume hood.
Methyl 4-hydroxybenzoate May cause allergic skin reaction. Harmful to aquatic life.Avoid creating dust. Wash hands thoroughly after handling.
Hydrochloric Acid (conc.) Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care in a fume hood. Wear acid-resistant gloves and face shield.

References

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Application Notes and Protocols: The Claisen Rearrangement of Methyl 4-allyloxybenzoate to Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing a Classic Transformation for Modern Synthesis

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful and elegant method for carbon-carbon bond formation.[1] Discovered by Rainer Ludwig Claisen in 1912, this[2][2]-sigmatropic rearrangement provides a thermally driven pathway to transform allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[3] The aromatic Claisen rearrangement, in particular, is a highly valuable transformation for the ortho-specific functionalization of phenols, a common motif in numerous biologically active molecules and pharmaceutical agents.[4]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on a specific application of this reaction: the Claisen rearrangement of methyl 4-allyloxybenzoate to synthesize methyl 3-allyl-4-hydroxybenzoate. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols for both the synthesis of the starting material and the rearrangement itself, and offer comprehensive guidance on the characterization of the final product.

Theoretical Framework: The[2][2]-Sigmatropic Shift in Aromatic Systems

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[3] In the case of an allyl aryl ether, the reaction involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring. This transformation is driven by the formation of a more stable carbonyl group in the intermediate, which then rapidly tautomerizes to the final phenolic product, restoring aromaticity.

The reaction is intramolecular, and its kinetics are typically first-order. The rearrangement generally requires elevated temperatures, often in the range of 150-300 °C, and can be performed neat or in a high-boiling solvent.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, methyl 4-allyloxybenzoate, and its subsequent Claisen rearrangement to the desired product, this compound.

Part 1: Synthesis of Methyl 4-allyloxybenzoate

This protocol outlines the synthesis of the starting material from commercially available reagents.

Reaction Scheme:

Caption: Synthesis of the starting material.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
Methyl 4-hydroxybenzoateC₈H₈O₃152.1538.0 g0.25
Sodium Hydride (60% in oil)NaH24.0010.0 g0.25
Allyl BromideC₃H₅Br120.9821.6 mL0.25
Dimethylformamide (DMF)C₃H₇NO73.09350 mL-
HexaneC₆H₁₄86.183 x 100 mL-
Diethyl EtherC₄H₁₀O74.12As needed-
Saturated aq. NaHCO₃NaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure: [5]

  • Preparation of Sodium Hydride: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, wash the sodium hydride (60% dispersion in mineral oil) with hexane (3 x 100 mL) to remove the oil.

  • Deprotonation: Carefully add 350 mL of DMF to the washed sodium hydride. While stirring, add methyl 4-hydroxybenzoate portionwise over 20 minutes. Hydrogen gas evolution will be observed.

  • Allylation: Once the hydrogen evolution ceases, add allyl bromide via syringe over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture for an additional 40 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 400 mL of an ice-water mixture. Add 150 mL of diethyl ether and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (4 x 150 mL) and then with hexane (1 x 100 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-allyloxybenzoate can be purified by column chromatography on silica gel if necessary.

Expected Characterization Data for Methyl 4-allyloxybenzoate: [5]

  • ¹H NMR: δ 3.89 (s, 3H), 4.60 (m, 2H), 5.46 (m, 2H), 6.1 (m, 1H), 6.99 (d, 2H), 8.10 (d, 2H).

Part 2: Claisen Rearrangement to this compound

This protocol details the thermal rearrangement of the synthesized methyl 4-allyloxybenzoate.

Reaction Scheme:

Caption: The thermal Claisen rearrangement.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Methyl 4-allyloxybenzoateC₁₁H₁₂O₃192.21
High-boiling solvent (e.g., Decalin or N,N-diethylaniline)--
Diethyl EtherC₄H₁₀O74.12
1 M NaOH solutionNaOH40.00
1 M HCl solutionHCl36.46
Saturated aq. NaCl (Brine)NaCl58.44
Anhydrous Na₂SO₄Na₂SO₄142.04
Silica Gel (for column chromatography)SiO₂60.08
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)--

Procedure:

  • Reaction Setup: Place methyl 4-allyloxybenzoate in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. The reaction can be run neat or in a high-boiling solvent like decalin or N,N-diethylaniline.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product. The reaction time can vary from a few hours to over 24 hours depending on the scale and temperature.

  • Cooling and Work-up: Once the reaction is complete, cool the flask to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution to extract the phenolic product.

  • Acidification and Re-extraction: Acidify the aqueous layer with 1 M HCl until it is acidic to litmus paper. This will precipitate the product. Extract the product back into diethyl ether.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure to yield the crude this compound. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Safety Precautions:

  • Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Allyl Bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood.

  • High Temperatures: The Claisen rearrangement requires high temperatures. Use appropriate heating mantles and take precautions against thermal burns.

  • Pressure Build-up: When heating in a sealed tube or Schlenk flask, ensure proper pressure relief measures are in place.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the allyl group (protons on the double bond and the adjacent methylene group), aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring), a singlet for the methyl ester, and a broad singlet for the phenolic hydroxyl group.

  • ¹³C NMR: The spectrum should display the correct number of signals corresponding to the different carbon environments in the molecule, including the ester carbonyl, aromatic carbons, and the carbons of the allyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the phenolic O-H stretch (broad, around 3300 cm⁻¹), the ester C=O stretch (around 1700 cm⁻¹), C=C stretching of the allyl group and aromatic ring, and C-O stretching.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the rearrangement does not go to completion, consider increasing the reaction temperature or prolonging the reaction time. The use of a Lewis acid catalyst can sometimes facilitate the reaction at lower temperatures, though this may introduce side products.

  • Side Products: At very high temperatures, side reactions such as the migration of the allyl group to the para position (if the ortho positions are blocked) or intermolecular reactions can occur. Careful temperature control and monitoring are crucial.

  • Purification Challenges: Phenolic compounds can sometimes be challenging to purify by column chromatography due to tailing. Adding a small amount of acetic acid to the eluent can help to mitigate this issue.

Conclusion

The Claisen rearrangement of methyl 4-allyloxybenzoate provides an effective route to this compound, a valuable building block in organic synthesis. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently perform this transformation and obtain the desired product in good yield and purity. The ability to introduce an allyl group ortho to a hydroxyl group on a benzene ring opens up numerous possibilities for further functionalization and the synthesis of complex target molecules.

References

  • PrepChem. Synthesis of Methyl 4-(Allyloxy)benzoate. [Link]

  • Claisen Rearrangement. In Wikipedia; 2023. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Royal Society of Chemistry. Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

  • PubChem. Methyl 3-amino-4-hydroxybenzoate. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Semantic Scholar. Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). [Link]

  • BMRB. Methyl 4-hydroxybenzoate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]

  • Organic Syntheses. Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. Preparation of 3-(((tert-butyldiphenyl- silyl)oxy)me. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

  • NIH. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. [Link]

  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-allyl-4-hydroxybenzoate in the Synthesis of Novobiocin Analogues for Hsp90 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Novobiocin, a natural product inhibitor of DNA gyrase, has garnered significant attention for its secondary activity as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] This has spurred the development of novobiocin analogues with enhanced Hsp90 inhibitory potency for potential cancer therapeutics. A key strategy in the synthesis of these analogues is the modification of the core coumarin scaffold. This document provides a detailed guide on the application of Methyl 3-allyl-4-hydroxybenzoate as a versatile starting material for the construction of novel 3-substituted coumarin cores, forming the foundation for a new generation of novobiocin analogues. We will explore the rationale behind this choice of precursor, provide detailed synthetic protocols, and discuss the implications for structure-activity relationship (SAR) studies.

Introduction: Novobiocin Analogues as Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival.[1] Inhibition of Hsp90 presents a promising strategy for cancer therapy by simultaneously targeting multiple oncogenic pathways. While N-terminal Hsp90 inhibitors have been extensively studied, they often induce a pro-survival heat shock response.[1][4] C-terminal inhibitors, such as novobiocin, do not elicit this response, making them attractive candidates for further development.[1][4]

However, the natural product novobiocin exhibits weak Hsp90 inhibitory activity.[2][3] Consequently, extensive research has focused on the design and synthesis of novobiocin analogues with improved potency and drug-like properties.[2][5][6] These efforts have revealed that modifications to the three core components of novobiocin—the noviose sugar, the coumarin ring, and the benzamide side chain—can lead to significant enhancements in anti-proliferative activity.[7][8]

The coumarin core, in particular, serves as a critical scaffold for orienting the other functionalities within the Hsp90 C-terminal binding pocket. The introduction of substituents at the 3-position of the coumarin ring offers a valuable opportunity to explore new chemical space and optimize interactions with the target protein.

The Strategic Advantage of this compound

This compound is a strategically important starting material for the synthesis of novobiocin analogues for several key reasons:

  • Introduction of a Versatile Functional Handle: The allyl group at the 3-position serves as a versatile chemical handle for a variety of subsequent chemical transformations. This allows for the introduction of diverse functionalities to probe the structure-activity relationships of the final analogues.

  • Foundation for the Coumarin Core: This substituted benzoate is primed for cyclization to form the 4-hydroxycoumarin ring system, the central scaffold of novobiocin analogues.

  • Simplified Synthetic Access: Compared to the multi-step synthesis of the noviose sugar, the preparation and modification of the coumarin core from readily available starting materials like methyl 4-hydroxybenzoate offer a more streamlined and efficient synthetic route.[9]

Synthetic Workflow: From Precursor to Novobiocin Analogue

The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the key coumarin intermediate from this compound, followed by the attachment of the noviose mimic and the benzamide side chain.

G cluster_0 Part 1: Synthesis of the 3-Allyl-4-hydroxycoumarin Core cluster_1 Part 2: Assembly of the Novobiocin Analogue A Methyl 4-hydroxybenzoate B Methyl 4-(allyloxy)benzoate A->B Allylation C This compound B->C Claisen Rearrangement D 3-Allyl-4-hydroxycoumarin C->D Intramolecular Cyclization E 3-Allyl-4-hydroxycoumarin F Protected 3-Allyl-coumarin E->F Protection G Noviose Mimic Attachment F->G Glycosylation/Etherification H Deprotection G->H Removal of Protecting Groups I Benzamide Side Chain Coupling H->I Amide Coupling J Final Novobiocin Analogue I->J Final Product

Sources

Methyl 3-allyl-4-hydroxybenzoate: A Versatile Phenolic Building Block for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Methyl 3-allyl-4-hydroxybenzoate is a highly functionalized aromatic compound that serves as a powerful and versatile precursor in synthetic organic chemistry. Its structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilically activatable aromatic ring, a reactive allyl group, and an ester moiety, provides multiple handles for chemical transformation. The strategic placement of the allyl group ortho to the hydroxyl function makes it an ideal starting material for a variety of intramolecular cyclization reactions, leading to the formation of privileged heterocyclic scaffolds. These scaffolds, including benzofurans, chromenes, and their derivatives, are central to the core structures of numerous natural products and pharmacologically active agents, exhibiting a wide range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

This guide provides an in-depth exploration of this compound as a precursor for heterocyclic synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic rationale for each synthetic transformation. We will cover the synthesis of the precursor itself and its subsequent conversion into key heterocyclic systems.

Part 1: Synthesis of the Key Precursor: this compound

The direct synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available Methyl 4-hydroxybenzoate. This process involves an initial O-allylation followed by a thermal, aromatic Claisen rearrangement.[3]

Workflow for Precursor Synthesis

cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement A Methyl 4-hydroxybenzoate B Methyl 4-(allyloxy)benzoate A->B Williamson Ether Synthesis C This compound B->C [3,3]-Sigmatropic Rearrangement reagents1 Allyl bromide, K₂CO₃ Acetone, Reflux reagents2 Heat (e.g., 200-220 °C) Inert Atmosphere cluster_legend Legend start This compound phenolate Phenolate Anion (in situ) start->phenolate radical Carbon-centered Radical (Photochemical Formation) phenolate->radical cyclized_intermediate Cyclized Radical Intermediate radical->cyclized_intermediate ATRA product 2,3-Dihydrobenzofuran Derivative cyclized_intermediate->product reagents1 Base (e.g., DBU) reagents2 Radical Precursor (e.g., α-iodo sulfone) Visible Light (hν) reagents3 Intramolecular Nucleophilic Substitution (SN) key1 Reaction Intermediate key2 Process/Reagent start This compound pd_complex Pd(II)-Alkene Complex start->pd_complex cyclized_pd Cyclized Alkyl-Pd(II) Intermediate pd_complex->cyclized_pd 6-endo-trig Oxypalladation product Chromene Derivative cyclized_pd->product β-Hydride Elimination pd_0 Pd(0) cyclized_pd->pd_0 catalyst_cycle Catalytic Cycle pd_ii Pd(II) Catalyst pd_ii->pd_complex pd_0->pd_ii oxidant Oxidant (e.g., Benzoquinone)

Sources

Topic: Strategic Synthesis of Potent Tyrosinase Inhibitors from Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and evaluation of novel tyrosinase inhibitors, starting from the readily accessible precursor, Methyl 3-allyl-4-hydroxybenzoate. We will delve into the strategic rationale behind the synthetic pathway, provide detailed experimental protocols, and outline the subsequent biological and kinetic analyses required to validate potential drug candidates.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentary disorders such as melasma, freckles, and age spots.[3][6] Furthermore, tyrosinase is implicated in the enzymatic browning of fruits and vegetables, posing a significant challenge to the food industry.[1] Consequently, the development of potent and safe tyrosinase inhibitors is a major focus in the cosmetic, medicinal, and agricultural sectors.

This compound serves as an excellent starting scaffold. Its phenolic hydroxyl group is a key feature in many known tyrosinase inhibitors, and the allyl group provides a reactive handle for strategic molecular rearrangement to enhance biological activity.

Part 1: Synthetic Strategy and Rationale

The core of our synthetic strategy involves a[7][7]-sigmatropic rearrangement, specifically the aromatic Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation and allows for the strategic repositioning of the allyl group on the aromatic ring.[8][9]

Causality of Experimental Choice: The initial precursor, this compound, has its allyl group at the C3 position, adjacent to the hydroxyl group. While this structure has some potential, many potent phenolic inhibitors, including analogues of kojic acid, benefit from a specific spatial arrangement of hydroxyl and other substituent groups that can effectively chelate the copper ions in the tyrosinase active site.[10][11] By first forming an allyl ether and then inducing a Claisen rearrangement, we can controllably migrate the allyl group to the C5 position, ortho to the hydroxyl group. This creates a 5-allyl-2,4-dihydroxybenzoate scaffold, which is hypothesized to have a more favorable orientation for enzyme active site binding. The rearrangement is thermally driven and proceeds through a concerted, chair-like transition state, resulting in a dearomatization-rearomatization sequence to yield the thermodynamically stable phenolic product.[9][12][13]

Visualizing the Synthetic Workflow

G cluster_0 Synthesis Pathway A This compound (Starting Material) B Step 1: O-Allylation (Formation of Allyl Ether Intermediate) A->B Allyl bromide, K2CO3, Acetone C Methyl 3-allyl-4-(allyloxy)benzoate (Intermediate I) B->C D Step 2: Thermal Claisen Rearrangement C->D High Temperature (e.g., 180-200°C) E Methyl 3,5-diallyl-4-hydroxybenzoate (Intermediate II) D->E F Step 3: Demethylation E->F NaOH(aq), Heat, then Acidification G 3,5-Diallyl-4-hydroxybenzoic Acid (Final Product - Potential Inhibitor) F->G G cluster_1 Biological Evaluation A Synthesized Compound (e.g., 3,5-Diallyl-4-hydroxybenzoic Acid) B Protocol 3.1: In Vitro Tyrosinase Inhibition Assay A->B C Data Analysis: Calculate % Inhibition B->C Measure Absorbance @ 475nm E Protocol 3.2: Kinetic Analysis B->E Vary [Substrate] and [Inhibitor] D Determine IC50 Value C->D G Determine Mode of Inhibition (Competitive, Non-competitive, etc.) & Ki D->G Informs Kinetic Study Design F Data Analysis: Generate Lineweaver-Burk Plots E->F F->G

Sources

Application Note & Protocol: Thin-Layer Chromatography (TLC) for Monitoring the Synthesis of Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the Claisen rearrangement reaction for the synthesis of Methyl 3-allyl-4-hydroxybenzoate from its precursor, Methyl 4-(allyloxy)benzoate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the principles of the TLC method, provide a step-by-step protocol for its application in this specific synthesis, and offer insights into the interpretation of the results.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound is a classic example of an aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction in organic synthesis.[1][2] The reaction involves the thermally induced[1][1]-sigmatropic rearrangement of Methyl 4-(allyloxy)benzoate.[3] To achieve optimal yield and purity, it is crucial to monitor the reaction's progress to determine the point of completion and to identify the formation of any significant byproducts.[4][5][6] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost.[4][7]

The Underlying Chemistry and Chromatographic Principles

The Claisen rearrangement converts an allyl phenyl ether into an allylphenol.[1][2] In this specific synthesis, Methyl 4-(allyloxy)benzoate (the starting material) rearranges to form this compound (the product).

A key difference between the starting material and the product is their polarity. The product contains a free phenolic hydroxyl group, making it significantly more polar than the starting material, which is an ether. This difference in polarity is the foundation for their separation by normal-phase TLC. In normal-phase TLC, the stationary phase (typically silica gel) is polar, and the mobile phase (a solvent or mixture of solvents) is less polar. Polar compounds will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf).

Therefore, we expect the following trend in Rf values:

  • This compound (Product): Lower Rf due to the polar phenolic hydroxyl group.

  • Methyl 4-(allyloxy)benzoate (Starting Material): Higher Rf as it is a less polar ether.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the necessary steps for effective TLC monitoring of the synthesis of this compound.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.[4]

  • TLC Chamber: A glass jar with a lid.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexanes and ethyl acetate.[8] Other potential solvent systems for phenolic compounds include toluene:acetone (9:1) or mixtures containing small amounts of formic or acetic acid to reduce tailing.[9][10][11]

  • Spotting Capillaries: Glass capillary tubes.[4]

  • Visualization: A UV lamp (254 nm) and a suitable staining solution (e.g., potassium permanganate stain or p-anisaldehyde stain).[12][13][14]

  • Samples:

    • A solution of the starting material, Methyl 4-(allyloxy)benzoate, in a suitable solvent (e.g., ethyl acetate).

    • Aliquots of the reaction mixture taken at different time intervals.[5]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (add mobile phase) spot_plate Spot TLC Plate (SM, Co-spot, Reaction) prep_chamber->spot_plate prep_plate Prepare TLC Plate (draw origin line) prep_plate->spot_plate prep_samples Prepare Samples (starting material & reaction aliquots) prep_samples->spot_plate develop_plate Develop Plate (in TLC chamber) spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain and Heat visualize_uv->visualize_stain analyze_results Analyze Results (calculate Rf values) visualize_stain->analyze_results

Caption: Workflow for TLC Monitoring.

Detailed Procedure
  • Preparation of the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.[15] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better chromatogram development. Close the chamber with the lid and let it equilibrate for a few minutes.

  • Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[4][7] Mark three small, evenly spaced dots on this line for spotting the samples.[15]

  • Spotting the TLC Plate:

    • Lane 1 (Starting Material - SM): Using a capillary tube, spot a small amount of the diluted starting material solution on the leftmost dot. The spot should be small and concentrated.

    • Lane 2 (Co-spot): Spot the starting material on the middle dot. Then, carefully spot the reaction mixture directly on top of the starting material spot.[5][15] This "co-spot" helps to differentiate between the starting material and the product, especially if their Rf values are very close.[15]

    • Lane 3 (Reaction Mixture - RXN): Spot a small aliquot of the reaction mixture on the rightmost dot.[15]

  • Developing the Chromatogram: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure that the origin line is above the level of the mobile phase.[16] Close the chamber and allow the solvent front to move up the plate by capillary action.[7]

  • Completion of Development: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[16]

  • Drying the Plate: Allow the solvent to completely evaporate from the plate in a well-ventilated area or by using a gentle stream of air.

Visualization of the TLC Plate
  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm).[12][13] The compounds, being aromatic, will likely absorb UV light and appear as dark spots against the fluorescent background of the plate.[12][14] Gently circle the visible spots with a pencil.[13]

  • Staining: For more definitive visualization, especially for non-UV active impurities or for better color differentiation, use a chemical stain.

    • Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the phenolic product and the allylic group.[12] Dip the plate into the stain solution and then gently heat it with a heat gun. The spots will appear as yellow-brown spots on a purple or pink background.[17]

    • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups.[12][18] After dipping or spraying, the plate needs to be heated. Phenols often give distinct colors with this stain.[17]

    • Ferric Chloride (FeCl3) Stain: This is a specific stain for phenols, which typically produce a blue, green, or violet colored complex.[12][18]

Interpretation of Results

By observing the spotted TLC plate at different reaction times, you can effectively monitor the progress of the synthesis.[4][5]

  • t = 0 (Start of reaction): You should see a single spot in the starting material lane and the reaction mixture lane, corresponding to Methyl 4-(allyloxy)benzoate. The co-spot lane will also show a single spot.

  • During the reaction: As the reaction proceeds, a new, lower Rf spot corresponding to the more polar product, this compound, will appear in the reaction mixture lane. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase over time.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Calculation of Rf Values

The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Calculate the Rf values for the starting material and the product. These values should be consistent throughout the monitoring process.

Data Summary Table
CompoundExpected PolarityExpected Rf ValueVisualization
Methyl 4-(allyloxy)benzoate (SM)Less Polar (Ether)HigherUV, KMnO4 stain
This compound (Product)More Polar (Phenol)LowerUV, KMnO4 stain, FeCl3 stain

Troubleshooting and Expert Insights

  • Spot Tailing: If the spots appear as streaks rather than distinct circles, it may be due to the sample being too concentrated or the presence of highly polar compounds. Adding a small amount of acetic acid or formic acid to the mobile phase can often resolve this issue for acidic compounds like phenols.[4][19]

  • Poor Separation: If the spots are not well-separated, the polarity of the mobile phase needs to be adjusted.

    • If the Rf values are too high (spots are near the solvent front), the mobile phase is too polar. Decrease its polarity by adding more of the non-polar component (e.g., hexanes).

    • If the Rf values are too low (spots are near the origin), the mobile phase is not polar enough. Increase its polarity by adding more of the polar component (e.g., ethyl acetate).

  • No Spots Visible: If no spots are seen, it could be due to several reasons: the sample is too dilute, the compounds are not UV active and a stain is required, or the compounds are volatile and have evaporated from the plate.[17]

Conclusion

Thin-Layer Chromatography is a powerful and efficient tool for monitoring the synthesis of this compound. By carefully selecting the mobile phase and visualization technique, researchers can gain valuable real-time insights into the progress of the reaction, ensuring optimal reaction conditions and facilitating the determination of the ideal reaction time. This ultimately leads to higher yields and purer products.

References

  • A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. (1991).
  • Monitoring Reactions by TLC.
  • Claisen rearrangement. Wikipedia. [Link]

  • How i will select mobile phase solevent system for TLC? ResearchGate. [Link]

  • Monitoring a Reaction.
  • Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Oxford Academic. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Semantic Scholar. [Link]

  • Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). [Link]

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  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-allyl-4-hydroxybenzoate via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization of the Claisen rearrangement for the synthesis of Methyl 3-allyl-4-hydroxybenzoate from its precursor, Methyl 4-(allyloxy)benzoate. It is designed to offer practical, field-tested insights and solutions to common experimental challenges.

I. Foundational Protocol: Synthesis of this compound

The Claisen rearrangement is a powerful and elegant method for forming carbon-carbon bonds. In the context of aromatic substrates, it involves the thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether to an ortho-allyl phenol.[1][2] The reaction proceeds through a concerted, intramolecular[1][1]-sigmatropic rearrangement, characterized by a highly ordered cyclic transition state.[3][4]

Step 1: Synthesis of the Starting Material, Methyl 4-(allyloxy)benzoate

A common prerequisite for the Claisen rearrangement is the synthesis of the corresponding allyl ether. A standard procedure for the synthesis of Methyl 4-(allyloxy)benzoate is outlined below.[5]

Materials:

  • Methyl 4-hydroxybenzoate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq.) and a suitable solvent such as acetone or DMF.[5][6]

  • Add powdered potassium carbonate (1.5-2.0 eq.) or sodium hydride (1.0 eq.).[5][6]

  • To this suspension, add allyl bromide (1.2-1.5 eq.) dropwise.[6]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude Methyl 4-(allyloxy)benzoate.

  • Purify by column chromatography on silica gel if necessary.

Step 2: Thermal Claisen Rearrangement

Materials:

  • Methyl 4-(allyloxy)benzoate

  • High-boiling point solvent (e.g., N,N-diethylaniline, decalin, or diphenyl ether) (optional)

Procedure:

  • Place Methyl 4-(allyloxy)benzoate into a Schlenk flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask. The reaction can also be performed neat (without solvent).

  • Heat the reaction mixture to a high temperature, typically in the range of 180-225 °C.[7]

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to over 24 hours depending on the substrate and temperature.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel to isolate this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Claisen rearrangement for the synthesis of this compound.

Q1: I am observing a low yield of my desired product, this compound. What are the likely causes and how can I improve the yield?

A1: Low yields are a frequent challenge and can be attributed to several factors:

  • Incomplete Reaction: The thermal Claisen rearrangement often requires high temperatures and prolonged reaction times.[7] If the reaction has not gone to completion, you will observe a significant amount of starting material in your crude product.

    • Solution: Increase the reaction time or incrementally increase the temperature. However, be cautious as excessively high temperatures can lead to decomposition.

  • Thermal Decomposition: The high temperatures required for the thermal rearrangement can cause decomposition of both the starting material and the product.

    • Solution: Consider employing a high-boiling point, non-polar solvent like decalin or diphenyl ether to maintain a consistent reaction temperature and minimize localized overheating.[7] Alternatively, explore a Lewis acid-catalyzed rearrangement which proceeds at significantly lower temperatures.

  • Side Reactions: The formation of byproducts is a common cause of low yields. One potential side reaction is the cleavage of the allyl ether.

    • Solution: Optimizing the reaction temperature and time can help minimize side reactions. A Lewis acid-catalyzed approach can also lead to a cleaner reaction profile.[8][9]

Q2: My reaction is producing a significant amount of a byproduct that I suspect is the para-substituted isomer. How can I favor the formation of the ortho-product, this compound?

A2: The Claisen rearrangement of aryl allyl ethers typically favors the formation of the ortho-substituted product.[1] However, if the ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement.[10] In the case of Methyl 4-(allyloxy)benzoate, both ortho positions are available. The electronic nature of the substituents on the aromatic ring can influence the regioselectivity.[11]

  • Causality: The ester group (-COOCH₃) at the para position is an electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially affect the preferred site of rearrangement.

  • Optimization Strategies:

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and, to some extent, the regioselectivity.[12][13] Experiment with different high-boiling solvents to see if the ortho/para ratio can be improved.

    • Lewis Acid Catalysis: The use of a Lewis acid can alter the transition state of the reaction and may enhance the preference for the ortho product. Common Lewis acids for this purpose include BCl₃, AlCl₃, and TiCl₄.[8][9]

Q3: The thermal rearrangement requires very high temperatures, leading to safety concerns and potential product decomposition. Are there milder alternatives?

A3: Yes, Lewis acid catalysis provides a powerful alternative to the high temperatures of the traditional thermal Claisen rearrangement.[12]

  • Mechanism of Action: Lewis acids coordinate to the ether oxygen, which weakens the C-O bond and facilitates the[1][1]-sigmatropic rearrangement at a lower temperature.[14]

  • Recommended Lewis Acids:

    • Boron trichloride (BCl₃)

    • Aluminum chloride (AlCl₃)[8]

    • Titanium tetrachloride (TiCl₄)[8]

    • Ytterbium triflate (Yb(OTf)₃)[9]

  • General Protocol for Lewis Acid-Catalyzed Rearrangement:

    • Dissolve Methyl 4-(allyloxy)benzoate in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add the Lewis acid (typically 0.1 to 1.1 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

    • Perform a standard aqueous workup and purify the product by column chromatography.

Q4: I am having difficulty purifying my final product. What are some effective purification strategies?

A4: The purification of this compound can be challenging due to the presence of unreacted starting material and potentially the para-isomer.

  • Column Chromatography: This is the most common and effective method for separating the product from impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities and the starting material, then gradually increase the polarity to elute the more polar product.

  • Distillation: If the product is thermally stable, vacuum distillation can be an option for purification, especially on a larger scale.[15]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a highly effective purification method.

III. Visualizing the Process

Experimental Workflow

G cluster_0 Starting Material Synthesis cluster_1 Claisen Rearrangement start Methyl 4-hydroxybenzoate etherification Etherification with Allyl Bromide start->etherification workup1 Aqueous Workup etherification->workup1 purification1 Purification (Column Chromatography) workup1->purification1 sm Methyl 4-(allyloxy)benzoate purification1->sm rearrangement Thermal or Lewis Acid-Catalyzed Rearrangement sm->rearrangement Proceed to Rearrangement workup2 Quench & Aqueous Workup rearrangement->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes cluster_solutions start Low Yield of Product incomplete_rxn Incomplete Reaction start->incomplete_rxn decomposition Thermal Decomposition start->decomposition side_products Side Products (e.g., para-isomer) start->side_products increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp use_solvent Use High-Boiling Solvent decomposition->use_solvent lewis_acid Use Lewis Acid Catalyst decomposition->lewis_acid side_products->lewis_acid optimize_conditions Optimize Conditions (Solvent, Catalyst) side_products->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

IV. Quantitative Data Summary

ParameterThermal RearrangementLewis Acid-Catalyzed Rearrangement
Temperature 180-225 °C-78 °C to room temperature
Catalyst NoneBCl₃, AlCl₃, TiCl₄, Yb(OTf)₃, etc.
Reaction Time Hours to >24 hoursTypically shorter than thermal
Common Solvents N,N-diethylaniline, decalin, neatDichloromethane, 1,2-dichloroethane
Key Advantages Simple setup, no catalyst costMilder conditions, potentially higher yields and selectivity
Key Disadvantages High energy input, potential for decompositionRequires anhydrous conditions, catalyst cost

V. References

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]

  • Yoon, T. P., & MacMillan, D. W. C. (2001). Development of a New Lewis Acid-Catalyzed[1][1]-sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 123(12), 2911–2912. [Link]

  • Vedantu. Claisen Rearrangement: Mechanism, Steps & Key Examples. [Link]

  • Unacademy. Claisen Rearrangement. [Link]

  • Kobayashi, S., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 23(9), 2331. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Alemán, J., et al. (2007). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 129(20), 6543–6551. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Collegedunia. Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. [Link]

  • BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [Link]

  • PrepChem. Synthesis of Methyl 4-(Allyloxy)benzoate. [Link]

  • YouTube. Claisen Rearrangement. [Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Chemistry LibreTexts. 10.5: Reactions of Ethers- Claisen Rearrangement (reference only). [Link]

  • Chemistry LibreTexts. Claisen Rearrangement. [Link]

  • The Claisen Rearrangement. [Link]

  • Reid, J. P., et al. (2017). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 22(12), 2139. [Link]

  • NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]

  • YouTube. Claisen Rearrangements Explained. [Link]

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Request PDF. Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. [Link]

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.

  • Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.

  • SynArchive. Johnson-Claisen Rearrangement. [Link]

  • Reddit. How to dry and purify Phenol. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]

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Technical Support Center: Synthesis of Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-allyl-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The synthesis of this compound is typically a two-step process: (1) O-allylation of methyl 4-hydroxybenzoate to form the intermediate, methyl 4-(allyloxy)benzoate, followed by (2) a thermal Claisen rearrangement to yield the final product. Each step presents its own set of challenges that can impact yield, purity, and scalability.

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement A Methyl 4-hydroxybenzoate B Methyl 4-(allyloxy)benzoate A->B  Allyl Bromide, Base (e.g., K₂CO₃, NaH)   C This compound B->C  Heat (Thermal Rearrangement)  

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Step 1: O-Allylation of Methyl 4-hydroxybenzoate

Q1: My O-allylation reaction is sluggish or incomplete, resulting in a low yield of methyl 4-(allyloxy)benzoate. What's going wrong?

A1: Incomplete reaction is a frequent issue and can often be traced back to the base, solvent, or reaction conditions. The goal is to efficiently deprotonate the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.

  • Expertise & Experience: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. For a more robust and faster reaction, a stronger base like sodium hydride (NaH) is often more effective, as it irreversibly deprotonates the phenol.[1] However, NaH is moisture-sensitive and requires an anhydrous solvent and inert atmosphere (e.g., nitrogen or argon).

  • Troubleshooting Steps:

    • Verify Base Activity: If using NaH, ensure it is fresh and has been properly handled to avoid deactivation by moisture. Consider washing the NaH dispersion with dry hexane to remove the protective mineral oil before use.[1]

    • Solvent Choice: The solvent must be anhydrous. Dimethylformamide (DMF) or acetone are commonly used. DMF is excellent at solvating the phenoxide, but can be difficult to remove. Acetone is a good alternative, especially when using K₂CO₃.

    • Temperature Control: With K₂CO₃ in acetone, the reaction typically requires reflux. If using NaH in DMF, the reaction can often be run at room temperature after the initial exothermic deprotonation is complete.[1]

    • Monitor with TLC: Use thin-layer chromatography to track the disappearance of the starting material (methyl 4-hydroxybenzoate). If the reaction stalls, consider adding more base or allyl bromide.

Q2: I'm observing significant amounts of a byproduct that I suspect is from C-allylation. How can I favor O-allylation?

A2: C-allylation is a competing reaction where the allyl group attaches directly to the aromatic ring instead of the phenolic oxygen. This is more likely to occur under certain conditions.

  • Expertise & Experience: The principle of Hard and Soft Acids and Bases (HSAB) is relevant here. The phenoxide ion has two nucleophilic sites: the "hard" oxygen and the "softer" carbon atoms of the ring (at the ortho and para positions). O-allylation is generally the kinetically favored product, while C-allylation can become more prominent under conditions that favor thermodynamic control.[2] Palladium-catalyzed allylations can also be tuned to favor either C- or O-allylation depending on the conditions.[2]

  • Troubleshooting Steps:

    • Solvent Polarity: Using a polar aprotic solvent like DMF or DMSO generally favors O-allylation by solvating the cation of the base and leaving a "naked" and highly reactive phenoxide ion.

    • Counter-ion Effect: The nature of the cation can influence the O/C selectivity. Softer cations can sometimes favor C-alkylation.

    • Reaction Temperature: Lowering the reaction temperature will generally favor the kinetically controlled O-allylated product.

Parameter To Favor O-Allylation To Avoid C-Allylation
Base Strong, non-nucleophilic (e.g., NaH)Avoid conditions that promote equilibrium
Solvent Polar aprotic (e.g., DMF, Acetone)Avoid non-polar solvents at high temperatures
Temperature Moderate (e.g., RT to 60 °C)Lower temperatures favor kinetic product
Step 2: Claisen Rearrangement

Q3: The Claisen rearrangement of my methyl 4-(allyloxy)benzoate is giving a very low yield of the desired product.

A3: The Claisen rearrangement is a[3][3]-sigmatropic rearrangement that requires significant thermal energy.[4][5] Low yields are often due to insufficient temperature, decomposition, or competing side reactions.

  • Expertise & Experience: This is a concerted, intramolecular process that proceeds through a cyclic transition state.[6] The high activation energy means that temperatures of 180-225 °C are often necessary.[3] At these temperatures, the substrate or product can degrade, leading to charring and reduced yields. The key is to find the "sweet spot" where the rearrangement occurs efficiently without significant decomposition.

  • Troubleshooting Steps:

    • Optimize Temperature & Time: If you see decomposition (darkening of the reaction mixture), try lowering the temperature and extending the reaction time. Conversely, if the reaction is simply not proceeding, a higher temperature may be required. Monitor the reaction by TLC or GC-MS to find the optimal balance.

    • Use a High-Boiling Solvent: Performing the reaction neat (without solvent) can lead to localized overheating. Using a high-boiling, non-polar solvent like decalin or diphenyl ether can provide more uniform heat distribution.[3]

    • Consider Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) can significantly lower the activation energy of the rearrangement, allowing the reaction to proceed at much lower temperatures.[3] This can be particularly useful for sensitive substrates.

Claisen_Troubleshooting Start Low Yield in Claisen Rearrangement Cause1 Insufficient Temperature? Start->Cause1 Cause2 Substrate/Product Decomposition? Start->Cause2 Cause3 Inefficient Heat Transfer? Start->Cause3 Sol1 Increase Temperature or Reaction Time Cause1->Sol1 Sol2 Lower Temperature & Extend Time OR Use a Lewis Acid Catalyst Cause2->Sol2 Sol3 Use High-Boiling Solvent (e.g., Decalin) Cause3->Sol3

Caption: Decision tree for troubleshooting low yields in the Claisen rearrangement.

Q4: My Claisen rearrangement is producing an unexpected isomer. Instead of the ortho-allyl product, I'm getting the para-allyl isomer. Why is this happening?

A4: While the Claisen rearrangement typically yields the ortho-substituted phenol, the formation of a para product can occur if both ortho positions are blocked.[7] In the case of methyl 4-(allyloxy)benzoate, the ortho positions are free, so this is an unusual result and points to a different mechanism or a subsequent reaction.

  • Expertise & Experience: The standard Claisen rearrangement is an intramolecular process.[6] However, at very high temperatures, it's possible for the C-O bond to cleave, forming a phenoxide and an allyl cation. This allows for an intermolecular reaction, which could lead to substitution at the para position. This is generally considered a side reaction.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: As mentioned, high temperatures can promote side reactions. Using a Lewis acid catalyst to lower the required temperature should favor the desired intramolecular ortho-rearrangement.[3]

    • Confirm Starting Material: Ensure that your starting material is indeed methyl 4-(allyloxy)benzoate and not an isomer.

    • Analyze Byproducts: Carefully analyze all byproducts. The presence of phenol or other degradation products would support the hypothesis of an intermolecular pathway occurring at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the O-allylation step?

A1: A common and effective protocol uses sodium hydride as the base in DMF.

Experimental Protocol: Synthesis of Methyl 4-(allyloxy)benzoate [1]

  • Wash sodium hydride (60% dispersion in oil, 1.1 eq.) with anhydrous hexane (3x) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous DMF under an inert atmosphere (N₂).

  • Cool the suspension to 0 °C and add a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir for 20-30 minutes at this temperature as H₂ evolves.

  • Add allyl bromide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Q2: What is a typical procedure for the thermal Claisen rearrangement?

A2: The thermal rearrangement is often performed neat or in a high-boiling solvent.

Experimental Protocol: Synthesis of this compound

  • Place the crude or purified methyl 4-(allyloxy)benzoate (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Heat the material under an inert atmosphere (N₂) to 200-220 °C.

  • Maintain this temperature for 2-4 hours. Monitor the progress of the rearrangement by TLC (the product, being a phenol, will have a lower Rƒ value than the starting ether).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.

Q3: How do I purify the final product, this compound?

A3: The primary method for purification is silica gel column chromatography. The product is a phenol and is therefore moderately polar. A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate) will effectively separate the product from less polar starting material and non-polar byproducts. The phenolic nature of the product also allows for a potential acid-base extraction during the workup to remove non-phenolic impurities.

Q4: Are there greener or more modern alternatives to these classical methods?

A4: Yes, the field is continually evolving. For the O-allylation, methods using phase-transfer catalysis or palladium-catalyzed reactions in aqueous media have been developed to be more environmentally friendly.[8] For the Claisen rearrangement, microwave-assisted heating has been shown to dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[4]

References

  • Synthesis of Methyl 4-(Allyloxy)benzoate. PrepChem.com. [Link]

  • The optimization of the allylation of phenols via oxypyridinium salts. Cardinal Scholar. [Link]

  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. PubMed. [Link]

  • Claisen rearrangement. Wikipedia. [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health (NIH). [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • The Claisen Rearrangement. Organic Reactions. [Link]

  • O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry (RSC Publishing). [Link]

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Byproducts in the synthesis of "Methyl 3-allyl-4-hydroxybenzoate" via Claisen rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-allyl-4-hydroxybenzoate. This document is designed for researchers, chemists, and process development professionals who are utilizing the Claisen rearrangement of methyl 4-(allyloxy)benzoate. As chemists, we understand that even well-established reactions can present unexpected challenges, from diminished yields to the appearance of persistent, difficult-to-separate byproducts.

This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the mechanistic origins of these problems, offering robust troubleshooting strategies and validated protocols to enhance the purity and yield of your target molecule.

Section 1: Troubleshooting the O-Allylation Precursor Synthesis

The quality of your starting material, methyl 4-(allyloxy)benzoate, is paramount for a successful Claisen rearrangement. Impurities generated here will carry over and complicate the subsequent reaction and purification steps.

Q1: My initial O-allylation reaction is sluggish and incomplete, and my TLC shows both starting material and product. What's going wrong?

A1: This is a classic issue often rooted in the incomplete deprotonation of the starting phenol, methyl 4-hydroxybenzoate. The reaction, a Williamson ether synthesis, requires a sufficiently strong base to generate the phenoxide ion, which is the active nucleophile.

Causality & Expert Analysis:

  • Insufficient Base: Potassium carbonate (K₂CO₃) is commonly used, but it's a relatively weak base. Its effectiveness is highly dependent on the solvent and reaction temperature. If the phenol is not fully deprotonated, the reaction rate will be slow, leading to incomplete conversion.

  • Solvent Choice: Solvents like acetone or acetonitrile are effective because they are polar aprotic, solvating the potassium cation and leaving the carbonate anion available for deprotonation. However, they must be scrupulously dry. Trace amounts of water can consume the base and hinder phenoxide formation.

  • Phase Transfer Catalyst: In some systems, the reaction can be limited by the solubility of the base. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used to shuttle the base into the organic phase, accelerating the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., acetone, DMF) over molecular sieves before use. Flame-dry your glassware under vacuum or nitrogen.

  • Increase Base Equivalents: Instead of 1.1 equivalents, try using 1.5-2.0 equivalents of anhydrous K₂CO₃ to ensure complete deprotonation.

  • Consider a Stronger Base: If issues persist, switching to sodium hydride (NaH) in an anhydrous solvent like THF or DMF will guarantee rapid and complete deprotonation. Caution: NaH is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Elevate Temperature: Refluxing in acetone (56 °C) is standard. If using a higher-boiling solvent like DMF, you can increase the temperature to 70-80 °C to improve the reaction rate.

Section 2: Identifying and Mitigating Byproducts in the Claisen Rearrangement

The Claisen rearrangement is a powerful C-C bond-forming reaction, but its thermal nature can lead to several predictable side reactions.

Q2: After running the rearrangement, my main byproduct is the starting material from the previous step, methyl 4-hydroxybenzoate. Why is my ether cleaving?

A2: The presence of methyl 4-hydroxybenzoate indicates a retro-Claisen reaction or, more commonly, thermal decomposition/cleavage of the starting ether. This is almost always a consequence of excessive heat or prolonged reaction times.

Causality & Expert Analysis:

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state. While the desired-sigmatropic rearrangement is intramolecular and kinetically favored, applying excessive thermal energy can provide enough activation energy for alternative, higher-energy decomposition pathways. The allyl-oxygen bond can cleave, leading to the formation of the thermodynamically stable phenol.

Workflow for Byproduct Mitigation:

Byproduct_Mitigation_Workflow start High Concentration of Methyl 4-hydroxybenzoate Byproduct Detected q1 Is the reaction temperature > 220°C? start->q1 sol1 Reduce Temperature: Target 180-200°C. Use high-boiling, non-polar solvents like N,N-Diethylaniline or Diphenyl ether. q1->sol1 Yes q2 Was the reaction time > 8 hours? q1->q2 No end Successful Mitigation: Reduced Ether Cleavage sol1->end sol2 Reduce Reaction Time: Monitor by TLC every 1-2 hours. Quench reaction upon consumption of starting material. q2->sol2 Yes no_change Problem Persists: Consider Lewis Acid Catalysis for lower temps. q2->no_change No sol2->end

Caption: Troubleshooting workflow for ether cleavage.

Recommended Protocol:

  • Solvent Selection: Use a high-boiling, inert solvent. N,N-Diethylaniline (b.p. 217 °C) is an excellent choice as it can act as a solvent and a mild base to scavenge any trace acid. Diphenyl ether (b.p. 259 °C) is another common option.

  • Temperature Control: The "sweet spot" for this rearrangement is typically between 180-200 °C.[1] Use an oil bath with a thermocouple for precise temperature control.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress using Thin Layer Chromatography (TLC). A good mobile phase is 20-30% Ethyl Acetate in Hexanes. The product, being a phenol, will have a lower Rf than the starting ether. The reaction is complete when the starting ether spot has been consumed.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phenol product at high temperatures.

Q3: My NMR shows an unexpected allyl-substituted isomer. Is this a para-Claisen rearrangement?

A3: No, this is highly unlikely. Since the para position of your starting material is blocked by the methyl ester group, a direct[2][2]-sigmatropic shift to the para position is sterically and electronically blocked. The unexpected isomer is likely the product of an "abnormal" Claisen rearrangement.

Causality & Expert Analysis:

The standard Claisen rearrangement involves the allyl group attaching to the ortho position, followed by tautomerization to regain aromaticity. An "abnormal" Claisen product arises when the dienone intermediate, formed after the initial rearrangement, is trapped before it can tautomerize. This can lead to the allyl group appearing to be attached via its C1 (α-carbon) instead of its C3 (γ-carbon).

Claisen_Mechanism cluster_main Normal vs. Abnormal Claisen Rearrangement cluster_normal Normal Pathway cluster_abnormal Abnormal Pathway Start Methyl 4-(allyloxy)benzoate TS [3,3]-Sigmatropic Shift (Pericyclic Transition State) Start->TS Heat (Δ) Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Tautomerization [1,5]-Hydride Shift (Tautomerization) Intermediate->Tautomerization Fast, Intramolecular Trapping Intermolecular Protonation or Trapping Event Intermediate->Trapping Slow or Catalyzed (e.g., by acid traces) Product_Normal Product: This compound Tautomerization->Product_Normal Product_Abnormal Byproduct: 'Abnormal' Isomer Trapping->Product_Abnormal

Caption: Diverging pathways of the dienone intermediate.

Mitigation Strategies:

  • Purity of Starting Material: Ensure the precursor ether is free of any acidic impurities from the O-allylation step. A simple wash of the ether solution with dilute sodium bicarbonate before drying and solvent removal can help.

  • Solvent Effects: Non-polar solvents favor the concerted, intramolecular tautomerization step. Polar or protic solvents can potentially stabilize charged intermediates or facilitate intermolecular proton transfers that may lead to the abnormal product. Stick to solvents like N,N-Diethylaniline.

Section 3: Purification Strategies

Purification can be challenging due to the similar polarities of the desired product and the phenolic byproduct.

Q4: How can I effectively separate my product, this compound, from the unreacted starting material and the cleaved byproduct, methyl 4-hydroxybenzoate?

A4: Standard silica gel column chromatography is the most effective method. The key is to optimize the solvent system to achieve baseline separation. A secondary option for removing the more acidic byproduct is a mild basic wash, but this risks loss of the desired product.

Protocol 1: Optimized Flash Column Chromatography

  • Adsorb Crude Mixture: Dissolve your crude oil in a minimal amount of dichloromethane (DCM) and add a few grams of silica gel. Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Prepare the Column: Use a silica gel column with a diameter appropriate for your scale (e.g., 40-60 g silica for 1 g crude material). Pack the column using a Hexane/Ethyl Acetate gradient.

  • Elution:

    • Start with a non-polar mobile phase, such as 5% Ethyl Acetate in Hexanes. This will elute any non-polar impurities and the unreacted starting ether (methyl 4-(allyloxy)benzoate).

    • Gradually increase the polarity to 10-15% Ethyl Acetate in Hexanes. This will elute your desired product, this compound.

    • Finally, a higher polarity flush (e.g., 30-40% Ethyl Acetate) will elute the highly polar byproduct, methyl 4-hydroxybenzoate.

  • Monitor Fractions: Use TLC to monitor the fractions and combine the pure product fractions.

Table 1: Byproduct Troubleshooting Summary

Byproduct IdentifiedChemical NameLikely CauseRecommended Solution
Starting Material Methyl 4-(allyloxy)benzoateIncomplete reaction (insufficient heat/time)Increase temperature to ~200 °C and monitor by TLC until consumption is complete.
Cleaved Ether Methyl 4-hydroxybenzoateExcessive heat or prolonged reaction timeReduce temperature; do not exceed 220 °C. Monitor closely and stop the reaction once complete.[1][3][4]
Abnormal Isomer Methyl 3-(prop-1-en-2-yl)-4-hydroxybenzoateTrapping of dienone intermediateEnsure starting materials are free of acid. Use non-polar, aprotic solvents.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid to catalyze the reaction at a lower temperature? A: Yes, Lewis acids like BCl₃ or AlCl₃ can catalyze the Claisen rearrangement at significantly lower temperatures, sometimes even at room temperature. However, this introduces complexity. Lewis acids can coordinate to the ester and phenol oxygens, potentially leading to different side products or demethylation of the ester. This approach requires careful optimization and is recommended only if thermal methods fail.

Q: Why is N,N-Diethylaniline often recommended as a solvent? A: N,N-Diethylaniline serves a dual purpose. It has a high boiling point (217 °C), which is ideal for the thermal requirements of the reaction. Secondly, as a tertiary amine, it acts as a proton sponge, neutralizing any trace acidic impurities that could lead to side reactions like ether cleavage or abnormal rearrangement.

Q: My reaction mixture turned dark brown/black. Is this normal? A: Yes, it is common for Claisen rearrangement reactions run at high temperatures to darken due to the formation of minor, high-molecular-weight byproducts. As long as TLC and subsequent NMR analysis confirm the presence of your desired product in a reasonable yield, this is not typically a cause for alarm. The color is removed during silica gel chromatography.

References

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Mediterranean Journal of Chemistry, 6(6), 207-213. Available at: [Link]

  • Yadav, G. D., & Kadam, A. A. (2021). Investigating the microwave-accelerated Claisen rearrangement of allyl aryl ethers: Scope of the catalysts, solvents, temperatures, and substrates. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

  • MDPI. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Available at: [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Available at: [Link]

  • Royal Society of Chemistry. (2004). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Available at: [Link]

  • PubMed. (2011). Catalytic asymmetric Claisen rearrangement of unactivated allyl vinyl ethers. Available at: [Link]

  • Royal Society of Chemistry. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Claisen rearrangement processes for ally aryl ethers. Available at: [Link]

Sources

Purification of "Methyl 3-allyl-4-hydroxybenzoate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 3-allyl-4-hydroxybenzoate. Synthesized from field-proven insights, this document explains the causality behind experimental choices to ensure you can achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are these impurities and how can I get a preliminary idea of how to separate them?

A1: Understanding Your Impurity Profile

Following a typical Claisen rearrangement of Methyl 4-(allyloxy)benzoate, your primary impurities are likely to be:

  • Unreacted Starting Material (USM): Methyl 4-(allyloxy)benzoate.

  • De-allylated Byproduct: Methyl 4-hydroxybenzoate.

  • Solvent and Reagents: High-boiling point solvents (e.g., DMF) or other non-volatile reagents.

These compounds have distinct polarities, which is the key to their separation. On a standard silica gel TLC plate, the polarity generally follows this trend:

Methyl 4-hydroxybenzoate (Most Polar) > this compound (Product) > Methyl 4-(allyloxy)benzoate (Least Polar)

The phenolic hydroxyl group on your product and the de-allylated byproduct makes them significantly more polar than the starting material, which is an ether.

Troubleshooting with TLC: To visualize this, you can run a TLC using a solvent system like 20-30% Ethyl Acetate in Hexane .[1][2] The ideal solvent system should give your product an Rf value of approximately 0.25-0.35, which generally provides the best separation for column chromatography.[1]

CompoundStructureExpected Rf (Approx.)Rationale for Polarity
Methyl 4-(allyloxy)benzoate (USM)O-allyl ether~0.6 - 0.7Lacks a free hydroxyl group, making it the least polar. Interacts weakly with silica.
This compound (Product)Phenolic -OH~0.3 - 0.4The free hydroxyl group allows for hydrogen bonding with the silica gel, slowing its movement.
Methyl 4-hydroxybenzoate (Byproduct)Phenolic -OH~0.1 - 0.2Also has a free hydroxyl group, but is slightly more polar than the product due to the absence of the non-polar allyl group.

Rf values are estimates and will vary based on exact solvent composition, plate type, and environmental conditions.

Q2: I need a purification method that is scalable and avoids column chromatography. Is there an alternative?

A2: Leveraging Acidity with Acid-Base Extraction

Yes, an acid-base extraction is a highly effective and scalable technique to separate your phenolic product from the non-phenolic starting material.[3][4] This method exploits the acidic nature of the phenol's hydroxyl group (pKa ≈ 10).

The Principle: By washing an ethereal solution of your crude mixture with an aqueous base (like sodium hydroxide), you can selectively deprotonate the phenolic compounds.[5][6] This converts them into their corresponding sodium salts (phenoxides), which are ionic and thus highly soluble in the aqueous layer. The unreacted starting material, being a neutral ether, remains in the organic layer.[3][7]

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. The top layer will be the organic phase (containing the unreacted ether), and the bottom will be the aqueous phase (containing the sodium salt of your product and the de-allylated byproduct).[3][4]

  • Isolate Organic Layer: Drain the lower aqueous layer into a clean flask. Keep the organic layer in the funnel and wash it again with a fresh portion of 1 M NaOH to ensure complete extraction of all phenolic compounds. You can then wash the organic layer with brine, dry it with a drying agent (e.g., MgSO₄), and evaporate the solvent to recover any unreacted starting material.

  • Acidification & Product Recovery: Cool the combined aqueous layers in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).[7] Your product, now protonated and water-insoluble, will precipitate out or form an oily emulsion.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Q3: My acid-base extraction worked, but my product is still not pure. What is the next step?

A3: Column Chromatography for High-Purity Polishing

If impurities remain after extraction (often the de-allylated byproduct, Methyl 4-hydroxybenzoate, which also gets extracted), flash column chromatography is the definitive method for achieving high purity.

The Principle: Silica gel is a highly polar stationary phase. As the mobile phase (solvent) runs through the column, compounds in your mixture will partition between the stationary and mobile phases.

  • Less polar compounds (like any residual starting material) will spend more time in the non-polar mobile phase and elute first.

  • More polar compounds (your product and the de-allylated byproduct) will interact more strongly with the polar silica gel and elute later.

Because your product is slightly less polar than the de-allylated byproduct, it will elute from the column before it.

Protocol 2: Flash Column Chromatography

  • Select Solvent System: Based on your initial TLC analysis (See Q1), choose a solvent system (e.g., 20% Ethyl Acetate/Hexane) that gives your product an Rf of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in your chosen solvent system and carefully pack your chromatography column.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For a solid or oil, you can perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with your chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Fractions containing the same single spot corresponding to your product's Rf should be combined.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the final, purified this compound.

Q4: How can I confirm the purity and identity of my final product?

A4: Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the structure and purity of your final product. The table below shows the expected chemical shifts for the product and key potential impurities.

Compound¹H NMR Chemical Shifts (CDCl₃, δ ppm)Key Differentiating Peaks
This compound (Product)~7.8 (d, 1H), ~7.7 (s, 1H), ~6.9 (d, 1H), ~6.0 (m, 1H), ~5.2 (m, 2H), ~3.9 (s, 3H), ~3.4 (d, 2H)Presence of allyl group signals (~6.0, 5.2, 3.4 ppm) and three distinct aromatic protons.
Methyl 4-(allyloxy)benzoate (USM)~8.0 (d, 2H), ~6.9 (d, 2H), ~6.1 (m, 1H), ~5.4 (m, 2H), ~4.6 (m, 2H), ~3.9 (s, 3H)Absence of a broad phenolic -OH peak. Allyl signals are present, but aromatic region shows a simple AA'BB' pattern (two doublets).[8]
Methyl 4-hydroxybenzoate (Byproduct)~7.9 (d, 2H), ~6.9 (d, 2H), ~5.5-6.0 (br s, 1H, OH), ~3.9 (s, 3H)Absence of any allyl group signals. Aromatic region shows a simple AA'BB' pattern.[9][10]

Note: The phenolic -OH proton signal can be broad and its chemical shift may vary depending on concentration and solvent purity.

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying your target compound.

G cluster_start Initial Analysis cluster_purification Purification Strategy cluster_analysis Purity & Identity Check start Crude Reaction Mixture extraction Perform Acid-Base Extraction (Protocol 1) start->extraction Primary Impurity: Unreacted Starting Material (Ether) purity_check Analyze by TLC / ¹H NMR extraction->purity_check Separate Phenolic Fraction column Perform Flash Column Chromatography (Protocol 2) final_product Pure this compound column->final_product Isolate Pure Fractions purity_check->column purity_check->final_product Product is >95% Pure

Caption: Troubleshooting workflow for purification.

References

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • ResearchGate. (2017). What are the best solvent systems for TLC seperation of plant extract? Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • BMRB. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • SynArchive. (n.d.). Johnson-Claisen Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of "Methyl 3-allyl-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-allyl-4-hydroxybenzoate. This document is designed for researchers and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a successful and reproducible outcome.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust two-step process:

  • Williamson Ether Synthesis (O-Allylation): Methyl 4-hydroxybenzoate is first treated with an allyl halide (e.g., allyl bromide) in the presence of a base to form the key intermediate, Methyl 4-(allyloxy)benzoate.

  • Aromatic Claisen Rearrangement: The isolated allyl ether intermediate is then subjected to thermal rearrangement. This[1][1]-sigmatropic rearrangement intramolecularly transfers the allyl group from the ether oxygen to the ortho-position of the benzene ring, yielding the desired product.[2][3]

This guide will address potential pitfalls in both stages of this synthesis.

Visualizing the Synthetic Workflow

The following diagram outlines the complete experimental workflow from starting material to the final, purified product.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement A 1. Combine Methyl 4-hydroxybenzoate, K₂CO₃, and Acetone B 2. Add Allyl Bromide A->B C 3. Reflux Reaction Mixture (Monitor by TLC) B->C D 4. Work-up: Filter, Evaporate Solvent, Extract with Ether C->D E 5. Purify Intermediate: Methyl 4-(allyloxy)benzoate D->E F 6. Heat Intermediate (Neat or in High-Boiling Solvent) E->F Proceed with purified intermediate G 7. Monitor Reaction by TLC F->G H 8. Cool and Purify Product: Column Chromatography G->H I 9. Characterize Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Part 1: O-Allylation Stage (Synthesis of Methyl 4-(allyloxy)benzoate)

Question 1: My O-allylation reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Answer: This is a frequent issue often traced back to three key areas: reagents, solvent, and reaction conditions.

  • Reagent Reactivity:

    • Base: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction. However, it is hygroscopic. Ensure you are using freshly dried K₂CO₃. If the reaction remains sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF can be used, which will deprotonate the phenol much more effectively.[4]

    • Allyl Bromide: Allyl bromide can degrade over time. Use a freshly opened bottle or distill it before use.

  • Solvent Choice & Purity:

    • Acetone or DMF are typical solvents. Acetone is a good choice for reactions with K₂CO₃. Crucially, the solvent must be anhydrous. Water will readily hydrolyze allyl bromide and deactivate the phenoxide nucleophile, severely reducing your yield.

    • Phase-transfer catalysis can also be employed to improve yields in a two-phase system, which can sometimes be more robust against trace amounts of water.[5]

  • Reaction Conditions:

    • The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is being heated and stirred adequately. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate spot has been consumed.

Question 2: I am observing multiple spots on my TLC plate after the O-allylation step. What are these byproducts?

Answer: Besides your starting material and desired O-allylated product, you may be observing the following:

  • C-Allylated Product: While less common under these conditions, some direct C-allylation on the aromatic ring can occur, especially if the reaction is run at very high temperatures for an extended period. Palladium-catalyzed reactions are known to favor C-allylation, but this is not expected under Williamson ether conditions.[6]

  • Bis-allylated Product: If your starting material contains more than one hydroxyl group, multiple allylations can occur. This is not a concern for methyl 4-hydroxybenzoate.

  • Hydrolyzed Allyl Bromide: Allyl alcohol may be present if there is water in your reaction mixture. This will typically run differently on a TLC plate.

To resolve this, ensure anhydrous conditions and standard reaction temperatures. Purification via column chromatography should effectively separate the desired O-allylated product from these impurities.

Part 2: Claisen Rearrangement Stage

Question 3: The Claisen rearrangement is not working. I am just recovering my starting material, Methyl 4-(allyloxy)benzoate.

Answer: The Claisen rearrangement is a thermal[1][1]-sigmatropic rearrangement, meaning it is driven by heat.[7][8] Failure to react is almost always due to insufficient thermal energy.

  • Temperature is Critical: The required temperature can be quite high, often in the range of 180-250 °C.[1][3]

  • Method of Heating:

    • Neat Reaction: If your intermediate (Methyl 4-(allyloxy)benzoate) is a liquid or a low-melting solid, the most straightforward approach is to heat it "neat" (without any solvent) under an inert atmosphere (like N₂ or Argon) to prevent oxidation.

    • High-Boiling Solvent: If heating neat is not feasible, use a high-boiling, inert solvent. N,N-diethylaniline or diphenyl ether are classic choices. DMF can also be used, though it boils at a lower temperature (~153 °C), which may not be sufficient.[9]

  • Microwave Chemistry: Microwave-assisted heating can dramatically reduce reaction times and often requires lower bulk temperatures to achieve the rearrangement.[7]

Start at a temperature around 180 °C and monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature by 10-20 °C increments.

Question 4: I am seeing significant decomposition or charring at high temperatures. How can I run the reaction more cleanly?

Answer: Charring indicates that the required rearrangement temperature is close to the decomposition temperature of your material.

  • Optimize Temperature and Time: The goal is to find the lowest possible temperature at which the rearrangement occurs in a reasonable timeframe (e.g., 2-6 hours). Run small-scale experiments at different temperatures (e.g., 180 °C, 200 °C, 220 °C) and monitor by TLC to find the optimal balance.

  • Inert Atmosphere: It is absolutely critical to run the reaction under an inert atmosphere (N₂ or Ar). Oxygen at these high temperatures will lead to oxidative decomposition, which is a major source of charring.

  • Lewis Acid Catalysis: While the classic Claisen rearrangement is purely thermal, some variations can be catalyzed by Lewis acids (e.g., BCl₃, AlCl₃). This can sometimes lower the required reaction temperature, but may also introduce new side reactions. This should be considered an advanced optimization step.

Visualizing the Claisen Rearrangement Mechanism

The rearrangement proceeds through a concerted, cyclic transition state.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Part 3: Purification & Characterization

Question 5: What is the best method to purify the final product, this compound?

Answer: Flash column chromatography on silica gel is the most reliable method for purification.

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate / 95% hexanes) and gradually increase the polarity. The product is more polar than the starting allyl ether due to the free hydroxyl group, but less polar than the initial starting material (methyl 4-hydroxybenzoate).

  • TLC Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate (KMnO₄) can also be effective as the allyl group will react.

  • Alternative: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) after chromatography can provide highly pure material.

Question 6: How can I confirm the successful synthesis and regioselectivity of the Claisen rearrangement using NMR spectroscopy?

Answer: ¹H NMR spectroscopy is the definitive tool for confirming the structure. Compare the spectrum of your product to that of the intermediate, Methyl 4-(allyloxy)benzoate.

CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)Rationale
Methyl 4-(allyloxy)benzoate (Intermediate)~4.6 ppm (d, 2H): -O-CH₂ -CH=CH₂~5.3-5.5 ppm (m, 2H): -CH=CH₂ ~6.0 ppm (m, 1H): -CH₂-CH =CH₂~6.9 ppm (d, 2H): Aromatic H's ortho to ether~8.0 ppm (d, 2H): Aromatic H's meta to etherShows the characteristic signals for an allyl group attached to an oxygen. The aromatic region shows a simple AA'BB' pattern.
This compound (Product)~3.4 ppm (d, 2H): Ar-CH₂ -CH=CH₂~5.1 ppm (m, 2H): -CH=CH₂ ~6.0 ppm (m, 1H): -CH₂-CH =CH₂~6.9 ppm (d, 1H): Aromatic H at C5~7.8 ppm (m, 2H): Aromatic H's at C2 and C6The upfield shift of the methylene protons (~3.4 ppm) confirms C-C bond formation. The aromatic region becomes more complex (ABX system), confirming ortho-substitution. The appearance of a broad singlet for the phenolic -OH is also expected.

The change in the aromatic proton splitting pattern and the significant upfield shift of the allyl methylene protons (from ~4.6 to ~3.4 ppm) are conclusive evidence of a successful rearrangement.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of Methyl 4-(allyloxy)benzoate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of starting material).

  • Stir the suspension vigorously and add allyl bromide (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH (to remove any unreacted starting material) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can be used directly or purified by column chromatography.

Step 2: Synthesis of this compound (Claisen Rearrangement)
  • Place the purified Methyl 4-(allyloxy)benzoate (1.0 eq) into a clean, dry round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • Heat the neat oil in an oil bath to 200-220 °C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction periodically by taking a small aliquot, dissolving it in CDCl₃, and checking the ¹H NMR, or by TLC.

  • Once the rearrangement is complete (disappearance of the starting material), cool the flask to room temperature. The crude product will be a dark oil or solid.

  • Purify the crude material directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

References

  • ResearchGate. (n.d.). Optimization of the catalysts for the ketone Claisen rearrangement. Retrieved from [Link]

  • National Institutes of Health. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • ACS Publications. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters. Retrieved from [Link]

  • The University of Queensland. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Dergipark. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2025). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio- and Stereospecific C - and O -Allylation of Phenols via π -Allyl Pd Complexes Derived from Allylic Ester Carbonates. Retrieved from [Link]

  • BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]

  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]

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High-temperature considerations for "Methyl 3-allyl-4-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted phenolic compounds, with a specific focus on Methyl 3-allyl-4-hydroxybenzoate. Here, we address common challenges, particularly those related to the high-temperature conditions required for the key rearrangement step. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound, and why are high temperatures critical?

The most reliable and common synthesis is a two-step process starting from Methyl 4-hydroxybenzoate.

  • Step 1: O-Allylation (Williamson Ether Synthesis): The phenolic hydroxyl group of Methyl 4-hydroxybenzoate is first converted into an ether by reacting it with an allyl halide (e.g., allyl bromide) in the presence of a base. This reaction forms the key intermediate, Methyl 4-(allyloxy)benzoate.[1][2] This is typically an Sɴ2 reaction and is sensitive to steric hindrance and reaction conditions.[3][4]

  • Step 2: Thermal Claisen Rearrangement: The intermediate, an allyl aryl ether, is heated to induce a[5][5]-sigmatropic rearrangement.[6][7] This intramolecular reaction moves the allyl group from the oxygen atom to an ortho position on the aromatic ring, yielding the final product, this compound.

High temperatures are essential for the second step. The Claisen rearrangement proceeds through a highly ordered, six-membered cyclic transition state.[7][8] Significant thermal energy (typically 100–250 °C) is required to overcome the activation energy barrier for this concerted bond reorganization.[9][10]

G cluster_0 Synthetic Workflow start Methyl 4-hydroxybenzoate intermediate Methyl 4-(allyloxy)benzoate start->intermediate Step 1: O-Allylation (Williamson Ether Synthesis) Base, Allyl Halide end_product This compound intermediate->end_product Step 2: Claisen Rearrangement (High Temperature, ~200 °C)

Caption: Overall synthetic workflow.

Troubleshooting Guide: Step 1 - O-Allylation
Q2: My O-allylation reaction is slow or incomplete, resulting in low yield of the Methyl 4-(allyloxy)benzoate intermediate. What factors should I investigate?

Low conversion in a Williamson ether synthesis is a common issue that can almost always be traced back to one of four factors: the base, the solvent, the temperature, or reagent purity.

  • Choice of Base: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group, which is more acidic than an alcohol but still requires an appropriate base. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are safer to handle than hydrides.[2]

  • Solvent System: Polar aprotic solvents are ideal for this Sɴ2 reaction.[2][11] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.

  • Reaction Temperature: While the subsequent Claisen rearrangement requires high heat, the O-allylation step should be conducted at a more moderate temperature. Excessively high temperatures can favor a competing E2 elimination side reaction with the alkyl halide.[2] A range of 50-100 °C is typical.[2]

  • Reagent Purity: Water is the enemy. Ensure your solvent is anhydrous and your starting materials are dry. Water can consume the base and hydrolyze the product. Methyl 4-hydroxybenzoate should be a dry, crystalline solid.[12]

ParameterRecommendationRationale
Base K₂CO₃ (Potassium Carbonate) or NaH (Sodium Hydride)K₂CO₃ is effective for phenols and easier to handle.[11] NaH is stronger and ensures complete deprotonation but requires handling under an inert atmosphere.[1]
Solvent DMF (Dimethylformamide) or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the Sɴ2 reaction.[2][13]
Temperature 60-80 °CBalances reaction rate while minimizing the potential for elimination side reactions.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen, especially when using highly reactive bases like NaH.
Q3: I'm observing significant byproducts during O-allylation. How can I improve selectivity for the desired ether?

The primary competing reaction is C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[2][3] Formation of C-allyl byproducts competes with the desired O-allylation.

Strategies to Maximize O-Alkylation:

  • Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO strongly favor O-alkylation.[2]

  • Counter-ion: The nature of the cation can influence the reaction site, though this is a more advanced optimization strategy.

  • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction (Sɴ2) over elimination.[2] While C-alkylation is a substitution reaction (electrophilic aromatic substitution), its activation energy can differ from O-alkylation, and optimizing temperature can improve selectivity.

G cluster_0 Troubleshooting O-Allylation start Low Yield in Step 1 q1 Is starting material consumed? (Check by TLC/GC) start->q1 a1_yes Yes: Proceed to Workup & Purification q1->a1_yes Yes a1_no No: Incomplete Reaction q1->a1_no No q2 Is base strong enough? (e.g., K₂CO₃, NaH) a1_no->q2 a2_yes Yes: Check Solvent & Temp q2->a2_yes Yes a2_no No: Switch to stronger base (e.g., from K₂CO₃ to NaH) q2->a2_no No q3 Is solvent polar aprotic? (e.g., DMF, Acetonitrile) a2_yes->q3 a3_yes Yes: Increase Temp moderately (e.g., to 80°C) q3->a3_yes Yes a3_no No: Switch to appropriate solvent q3->a3_no No

Caption: Troubleshooting flowchart for O-allylation.

Troubleshooting Guide: Step 2 - Claisen Rearrangement
Q4: The Claisen rearrangement of Methyl 4-(allyloxy)benzoate is not proceeding, even with heating. How can I drive the reaction to completion?

Failure of the rearrangement is almost always due to insufficient temperature. This reaction has a high activation energy.[10][14]

  • Temperature Optimization: The key is to reach a temperature high enough to initiate the rearrangement but not so high that it causes decomposition. A typical range is 180-220 °C. The reaction is often run neat (without solvent) if the starting material is a liquid at the reaction temperature, or in a high-boiling point solvent.

  • Solvent Selection: The solvent must be stable at high temperatures and have a boiling point that allows you to maintain the target temperature. Polar solvents have been shown to accelerate the reaction rate.[6][10]

SolventBoiling Point (°C)Notes
Neat (No Solvent)N/AIdeal if possible to simplify purification. Requires precise temperature control.
N,N-Diethylaniline217 °CA common choice, acts as a high-boiling solvent.
Diphenyl ether258 °CVery high boiling point, useful for stubborn rearrangements.
Sulfolane285 °CA polar aprotic solvent that can accelerate the reaction.[10]
  • Monitoring the Reaction: Follow the disappearance of the starting ether and the appearance of the phenolic product by TLC or GC. The product, having a free hydroxyl group, will have a much lower Rf value on silica gel compared to the starting ether.

Q5: What is the mechanism of the Claisen rearrangement, and how does it explain the product structure?

The Claisen rearrangement is a concerted, pericyclic reaction classified as a[5][5]-sigmatropic shift.[5][9] This means it involves the reorganization of 6 pi-electrons in a cyclic transition state. The bond between the ether oxygen and the allyl group breaks, while a new carbon-carbon bond forms between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[7][15]

The reaction initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol to give the final product.[7][9] This tautomerization is the thermodynamic driving force for the reaction.

G cluster_mech Claisen Rearrangement Mechanism A Methyl 4-(allyloxy)benzoate B [3,3]-Sigmatropic Shift (Cyclic Transition State) A->B Heat (Δ) C Dienone Intermediate (Non-aromatic) B->C D Tautomerization (Rearomatization) C->D E This compound (Final Product) D->E

Caption: Key stages of the Claisen rearrangement mechanism.

Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension under an inert atmosphere (N₂ or Ar).

  • Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Place the purified Methyl 4-(allyloxy)benzoate into a round-bottom flask equipped for high-temperature reaction (e.g., with a reflux condenser and thermometer).

  • If using a solvent, add N,N-diethylaniline.

  • Heat the mixture under an inert atmosphere to 200-210 °C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC. The product will be a new, lower Rf spot that is UV active and stains with potassium permanganate.

  • Once the starting material is consumed, cool the reaction mixture.

  • Dissolve the crude mixture in a suitable solvent like ethyl acetate and wash with 1M HCl to remove the N,N-diethylaniline solvent.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

References
  • PrepChem. Synthesis of Methyl 4-(Allyloxy)benzoate. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of ELF function. ResearchGate. Available at: [Link]

  • Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Available at: [Link]

  • Testbook. Claisen Rearrangement: Learn Mechanism, Variations & Application. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

  • Cardinal Scholar. The optimization of the allylation of phenols via oxypyridinium salts. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. Available at: [Link]

  • Discolo, C. A., et al. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • Scribd. Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • MDPI. Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • YouTube. (2019). Problem Solving Approach: Pericyclic Reactions | Claisen Rearrangement | Diels-Alder Rexn | CSIR NET. Available at: [Link]

  • Homework.Study.com. Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? Available at: [Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples. Available at: [Link]

  • Scholarly Publications Leiden University. (2014). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Available at: [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Available at: [Link]

  • ResearchGate. Optimization of the alkylation reaction. Available at: [Link]

  • The Claisen Rearrangement. (n.d.). Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. Methyl 4-(allyloxy)benzoate. Available at: [Link]

  • Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.
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  • PubChem. Methyl-4-hydroxybenzoate sulfate. Available at: [Link]

  • DrugBank Online. Methyl 4-Hydroxybenzoate. Available at: [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • BMRB. Methyl 4-hydroxybenzoate (C8 H8 O3). Available at: [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available at: [Link]

  • ResearchGate. The optimized molecular geometrical parameters of methyl 4-hydroxybenzoate. Available at: [Link]

  • Cheméo. Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Available at: [Link]

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Technical Support Center: Spectroscopic Identification of Impurities in Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3-allyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with ensuring the purity and integrity of this compound. Here, we address common challenges encountered during spectroscopic analysis and provide troubleshooting strategies to accurately identify potential impurities.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the expected spectroscopic signals for pure this compound?

Understanding the baseline spectroscopic signature of the target compound is the first critical step in impurity identification. Deviations from these expected values are the primary indicators of impurities.

Expected Spectroscopic Data for this compound:

Technique Expected Signals
¹H NMR Signals corresponding to the aromatic protons, the allyl group protons (vinyl and methylene), the methoxy protons of the ester, and the hydroxyl proton. The exact chemical shifts will be influenced by the solvent used.
¹³C NMR Peaks for the carbonyl carbon of the ester, aromatic carbons, carbons of the allyl group, and the methoxy carbon.[1][2]
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of the compound (C11H12O3, MW: 192.21 g/mol ).
FTIR Characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, C-O stretching, and aromatic C=C bonds.[3][4][5]
FAQ 2: What are the most common types of impurities I should expect?

Impurities in pharmaceuticals can originate from various stages, including synthesis, purification, and storage.[6][7] For this compound, potential impurities can be categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and can include starting materials, intermediates, by-products, reagents, and catalysts.[6][7][8]

  • Degradation Products: These form during storage or handling. Parabens, a class of compounds to which our target molecule is related, can degrade to form p-hydroxybenzoic acid and corresponding phenols.[9][10][11]

  • Contaminants: These can be introduced from external sources and include residual solvents.[6]

FAQ 3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

Unexpected signals in an NMR spectrum are a common challenge. A systematic approach is crucial for identification.

Troubleshooting Workflow for Unexpected NMR Signals:

Caption: Common fragmentation pathways in mass spectrometry.

FAQ 5: My FTIR spectrum has shifted or additional absorption bands. What does this indicate?

FTIR is particularly useful for identifying functional group impurities.

Troubleshooting FTIR Spectra:

Observation Potential Cause
Broad peak around 3200-3600 cm⁻¹ Presence of water or a carboxylic acid impurity (like p-hydroxybenzoic acid). [12]
Shift in C=O stretch Changes in the electronic environment around the carbonyl, possibly due to a different substitution pattern on the aromatic ring.
Absence of allyl C=C stretch (~1640 cm⁻¹) Suggests the presence of an impurity without an allyl group, such as the starting material.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Distinguishing Between the Target Molecule and a Claisen Rearrangement Impurity

The synthesis of this compound often involves conditions that could promote a-[13][13]sigmatropic rearrangement, known as the Claisen rearrangement, of an allyl phenyl ether intermediate. [14][15][16][17][18]This can lead to the formation of an isomeric impurity, Methyl 2-allyl-4-hydroxybenzoate.

Step-by-Step Identification Protocol:

  • High-Resolution ¹H NMR:

    • Rationale: The symmetry of the aromatic region is the key differentiator.

    • This compound: Expect three distinct aromatic proton signals.

    • Methyl 2-allyl-4-hydroxybenzoate: Also expect three distinct aromatic proton signals, but with different chemical shifts and coupling patterns due to the different substitution.

  • 2D NMR (COSY and HSQC):

    • Rationale: To definitively assign proton and carbon signals and confirm connectivity.

    • COSY (Correlation Spectroscopy): Will show coupling between adjacent protons. Use this to trace the connectivity within the allyl group and the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will confirm the attachment of the allyl group to a specific carbon on the aromatic ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Rationale: To probe through-space proximity of protons.

    • Procedure: Irradiate the methylene protons of the allyl group. An NOE enhancement to a specific aromatic proton will confirm its ortho position, thus distinguishing between the 3-allyl and 2-allyl isomers.

Guide 2: Identifying Starting Material and Degradation Product Impurities

Incomplete reactions or degradation can lead to the presence of Methyl 4-hydroxybenzoate or p-hydroxybenzoic acid.

Analytical Workflow:

Caption: Workflow for identifying starting material and degradation products.

Experimental Details:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Rationale: To separate the components of the mixture and obtain their molecular weights.

    • Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient. The mass spectrometer will detect the molecular ions of the target compound and any impurities.

  • Quantitative NMR (qNMR):

    • Rationale: To determine the concentration of impurities without the need for an impurity-specific reference standard.

    • Procedure: A known amount of an internal standard is added to a precisely weighed sample. The impurity concentration is calculated by comparing the integral of a characteristic impurity peak to the integral of a peak from the internal standard.

Section 3: Best Practices for Sample Handling and Analysis

To minimize the generation of artifacts and ensure accurate results:

  • Use High-Purity Solvents: Always use deuterated solvents from a fresh, sealed container for NMR analysis.

  • Proper Sample Storage: Store this compound in a cool, dark, and dry place to prevent degradation.

  • Instrument Calibration: Regularly check the calibration of your spectroscopic instruments to ensure wavelength and photometric accuracy. [19] By following these guidelines and troubleshooting steps, researchers can confidently identify and characterize impurities in their samples of this compound, ensuring the quality and reliability of their scientific work.

References

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  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. (2021). PubMed. Retrieved from [Link]

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  • Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink. Retrieved from [Link]

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  • Biodegradation of four selected parabens with aerobic activated sludge and their transesterification product. (2021). ResearchGate. Retrieved from [Link]

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  • FT-IR spectra of (a) p-hydroxybenzoic acid and (b) p-hydroxybenzoic acid -zinc sulphate complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2004). PubMed. Retrieved from [Link]

  • Methyl 3-Hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Spectrophotometer Troubleshooting Guide. (2021). Biocompare. Retrieved from [Link]

  • Spectrometric Identification Of Organic Compounds Solutions Manual. (n.d.). graduation.escoffier.edu. Retrieved from [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Academia.edu. Retrieved from [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. (2000). PubMed. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl 4-hydroxybenzoate at BMRB. (n.d.). BMRB. Retrieved from [Link]

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  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. (2020). YouTube. Retrieved from [Link]

  • Errors in Spectrophotometry and Calibration Procedures to Avoid Them. (n.d.). PMC. Retrieved from [Link]

  • The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Retrieved from [Link]

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How to avoid the formation of isomeric byproducts in "Methyl 3-allyl-4-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-allyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and, most importantly, to control and avoid the formation of undesired isomeric byproducts. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically a two-step process. First, the phenolic hydroxyl group of Methyl 4-hydroxybenzoate is allylated to form the intermediate, Methyl 4-(allyloxy)benzoate. This is followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to migrate the allyl group to the ortho position of the hydroxyl group.

While seemingly straightforward, this synthesis presents a significant challenge in controlling regioselectivity. Isomeric byproducts can arise at both stages of the synthesis, leading to complex purification procedures and reduced yields of the desired product. This guide will dissect the origins of these byproducts and provide actionable protocols to mitigate their formation.

Troubleshooting Guide: Isolating and Resolving Isomer Formation

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Issue 1: My final product is a mixture of isomers that are difficult to separate. How can I identify the main byproducts and what is causing their formation?

Answer:

The most common isomeric byproducts in this synthesis are Methyl 5-allyl-4-hydroxybenzoate and, to a lesser extent, C-alkylated phenols .

  • Methyl 5-allyl-4-hydroxybenzoate: This isomer arises from the Claisen rearrangement of the Methyl 4-(allyloxy)benzoate intermediate. The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that preferentially proceeds to the ortho positions of the ether oxygen.[2] In your starting material, both the C3 and C5 positions are ortho to the allyloxy group. While the desired product is formed by migration to the C3 position, competitive migration to the C5 position will yield the undesired isomer.

  • C-alkylated phenols: These byproducts, such as Methyl 3,5-diallyl-4-hydroxybenzoate, can form during the initial O-allylation step if the reaction conditions are not optimal. The phenoxide ion intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the electron-rich carbon atoms of the aromatic ring (C-alkylation).[3]

The following diagram illustrates the primary reaction pathway and the formation of the main isomeric byproduct from the Claisen rearrangement.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement Start Methyl 4-hydroxybenzoate Intermediate Methyl 4-(allyloxy)benzoate Start->Intermediate  Allyl Bromide, K2CO3, Acetone Desired_Product This compound Intermediate->Desired_Product  Heat (Δ) or Lewis Acid   Isomer Methyl 5-allyl-4-hydroxybenzoate Intermediate->Isomer  (Side Reaction)  

Caption: Synthetic pathway and byproduct formation.

Issue 2: How can I favor the formation of the desired 3-allyl isomer over the 5-allyl isomer during the Claisen rearrangement?

Answer:

Controlling the regioselectivity of the Claisen rearrangement is crucial. The electronic nature of the substituents on the aromatic ring plays a key role. In your intermediate, Methyl 4-(allyloxy)benzoate, you have a hydroxyl group (after rearrangement) which is an electron-donating group, and a methoxycarbonyl group which is an electron-withdrawing group.

The regioselectivity of the Claisen rearrangement can be influenced by:

  • Thermal Conditions: In a purely thermal rearrangement, steric factors can play a significant role. However, with ortho positions that are sterically similar (both are adjacent to a hydrogen), the electronic effects of the ring substituents become more dominant. Generally, thermal rearrangements require high temperatures (180-225 °C), which can sometimes lead to decreased selectivity and the formation of other byproducts.[1]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve the rate and selectivity of the Claisen rearrangement, often allowing the reaction to proceed at much lower temperatures.[4][5] Lewis acids like BF₃·OEt₂, AlCl₃, or TiCl₄ coordinate to the ether oxygen, facilitating the[1][1]-sigmatropic shift.[1][5] The choice of Lewis acid and reaction conditions can influence the regioselectivity. For substrates with multiple potential migration sites, a carefully chosen Lewis acid can favor one isomer over the other.

Recommended Protocol for Maximizing 3-Allyl Isomer Formation:

A Lewis acid-catalyzed approach is recommended for better control.

protocol start Start: Methyl 4-(allyloxy)benzoate step1 Dissolve in anhydrous solvent (e.g., Dichloromethane or Toluene) start->step1 step2 Cool to 0 °C under inert atmosphere (N2 or Ar) step1->step2 step3 Add Lewis Acid (e.g., BF3·OEt2, 1.1 eq) dropwise step2->step3 step4 Stir at 0 °C to room temperature (Monitor by TLC) step3->step4 step5 Quench with saturated aq. NaHCO3 step4->step5 step6 Extract with organic solvent, wash, dry, and concentrate step5->step6 end Purify by column chromatography step6->end

Caption: Lewis acid-catalyzed Claisen rearrangement workflow.

Issue 3: I am observing byproducts even before the Claisen rearrangement. What could be the cause during the O-allylation step?

Answer:

The formation of byproducts during the O-allylation of Methyl 4-hydroxybenzoate is likely due to competing C-alkylation. The phenoxide intermediate formed upon deprotonation of the phenol is an ambident nucleophile. While the desired reaction is attack through the oxygen atom (O-alkylation), reaction can also occur at the electron-rich ortho and para positions of the ring (C-alkylation).

The outcome of this competition is highly dependent on the reaction solvent.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are preferred for O-alkylation.[3] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide oxygen. This leaves the oxygen as a "naked" and highly reactive nucleophile, favoring O-alkylation.

  • Protic Solvents (e.g., water, ethanol): These solvents should be avoided. They can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity.[3] This hindrance at the oxygen site makes the carbon atoms of the ring more competitive nucleophiles, leading to an increase in C-alkylation byproducts.

Optimized Conditions for Selective O-Allylation:

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetone or DMFFavors O-alkylation by leaving the phenoxide oxygen more accessible.[3]
Base Anhydrous K₂CO₃ or Cs₂CO₃Mild, non-nucleophilic bases that effectively deprotonate the phenol.
Temperature 50-60 °C (reflux in acetone)Provides sufficient energy for the reaction without promoting side reactions.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation of the phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product and remove the isomeric byproducts?

A1: Flash column chromatography on silica gel is the most effective method for separating this compound from its isomers.[6][7] Phenolic compounds can sometimes cause tailing on silica gel. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.

A typical purification protocol would involve:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar 5-allyl isomer will typically elute before the more polar 3-allyl isomer.

  • Monitoring: Fractions should be monitored by Thin Layer Chromatography (TLC).

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic techniques should be used:

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the 3-allyl and 5-allyl isomers. The aromatic region of the spectrum will be diagnostic. For the desired 3-allyl product, you would expect to see three distinct aromatic protons with specific coupling patterns. The 5-allyl isomer will show a different splitting pattern in the aromatic region. The characteristic signals for the allyl group (a multiplet around 5.9-6.1 ppm, two doublets of doublets around 5.1-5.3 ppm, and a doublet around 3.4 ppm) should also be present.[8][9]

  • ¹³C NMR Spectroscopy: This will show the number of unique carbon environments. The number and chemical shifts of the aromatic carbons will differ between the isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and its isomers (they will have the same molecular weight).

  • Infrared (IR) Spectroscopy: Look for a broad peak characteristic of the -OH group (around 3200-3500 cm⁻¹) and the C=O stretch of the ester (around 1700-1720 cm⁻¹).

Q3: Can I use microwave-assisted heating for the Claisen rearrangement?

A3: Yes, microwave-assisted heating can be a very effective technique for the Claisen rearrangement.[10][11] It can dramatically reduce reaction times from hours to minutes. However, it is important to note that microwave heating can sometimes alter byproduct distribution. In some cases, microwave irradiation has been shown to increase the formation of cleavage byproducts (e.g., de-allylation).[10] It is advisable to first optimize the reaction under conventional heating and then translate the conditions to a microwave reactor, carefully monitoring the product distribution.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
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  • Rao, K., & Kumar, S. (2009). Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers. International Journal of Chemical Sciences, 7(3), 1667-1674.
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  • Horikoshi, S., et al. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances, 5(112), 92261-92269.
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Validation & Comparative

A Comparative Guide: Thermal vs. Acid-Catalyzed Claisen Rearrangement for the Synthesis of Methyl 3-allyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of thermal and acid-catalyzed methodologies for executing the Claisen rearrangement of Methyl 4-(allyloxy)benzoate to synthesize Methyl 3-allyl-4-hydroxybenzoate. We will explore the mechanistic underpinnings, reaction kinetics, and practical laboratory considerations for each approach, supported by experimental data and protocols to guide researchers in selecting the optimal strategy for their synthetic needs.

Introduction to the Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond.[1][2] Discovered by Rainer Ludwig Claisen in 1912, this reaction typically involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound.[1][2] The aromatic variant, which utilizes an allyl aryl ether, is a cornerstone of synthetic organic chemistry for introducing alkyl chains onto phenolic rings, a crucial step in the synthesis of numerous natural products and pharmaceutical agents.[3][4]

The rearrangement of Methyl 4-(allyloxy)benzoate to this compound serves as an excellent case study. The reaction involves the migration of the allyl group from the ether oxygen to the ortho-position (C-3) of the benzene ring, followed by tautomerization to restore aromaticity and yield the stable phenolic product.[5][6] The efficiency of this transformation is highly dependent on the method employed, primarily categorized as either classical thermal induction or modern acid catalysis.

The Thermal Pathway: A Classic Approach

The thermal Claisen rearrangement is the archetypal method, relying on high temperatures (typically 180–250 °C) to overcome the activation energy barrier of this concerted, pericyclic reaction.[7][8]

Mechanism and Energetics

The reaction proceeds through a highly ordered, six-membered cyclic transition state, consistent with the Woodward-Hoffmann rules for sigmatropic rearrangements.[1][3] The process is intramolecular and concerted, meaning bond breaking (C-O ether) and bond formation (C-C at the ortho position) occur simultaneously.[6][9][10] The initial rearrangement disrupts the aromaticity of the ring, forming a cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the thermodynamically favored phenol, which is the ultimate driving force for the reaction's irreversibility.[4]

Caption: Mechanism of the Thermal Claisen Rearrangement.

Advantages and Disadvantages

The primary advantage of the thermal method is its simplicity; it requires no catalysts, avoiding issues of catalyst cost, handling, and removal. However, the requisite high temperatures are a significant drawback, leading to several potential complications:

  • Energy Consumption: High energy input is required to maintain reaction temperatures.

  • Side Reactions: The harsh conditions can lead to decomposition or the formation of byproducts, such as para-rearranged products or cleaved phenols.[11]

  • Limited Substrate Scope: Molecules with thermally sensitive functional groups are often incompatible with this method.

The Acid-Catalyzed Pathway: A Modern Alternative

To circumvent the limitations of the thermal approach, acid-catalyzed variants of the Claisen rearrangement have been developed. Both Lewis and Brønsted acids can significantly accelerate the reaction, allowing it to proceed under much milder conditions.[12][13]

Mechanism and Catalysis

Acid catalysts, particularly Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃), function by coordinating to the oxygen atom of the allyl ether.[14] This coordination polarizes the C-O bond, weakening it and lowering the activation energy for the[1][1]-sigmatropic shift.[14] This phenomenon is known as "charge acceleration" and results in a dramatic increase in the reaction rate, often allowing the rearrangement to occur at or near room temperature.[15][16]

Caption: Mechanism of the Lewis Acid-Catalyzed Claisen Rearrangement.

Advantages and Disadvantages

The acid-catalyzed method offers substantial benefits over the thermal route:

  • Mild Conditions: Reactions can often be performed between 0 °C and 80 °C, preserving sensitive functional groups.[12][17]

  • Increased Rates: Reaction times are drastically reduced from many hours to as little as a few minutes.[17]

  • Higher Yields & Selectivity: Milder conditions typically suppress side reactions, leading to cleaner product profiles and higher isolated yields.

The main disadvantages relate to the catalyst itself. Lewis acids can be expensive, moisture-sensitive, and may require stoichiometric amounts.[12] The workup procedure is also more complex, as it requires quenching and removal of the acid.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for the thermal and acid-catalyzed rearrangement of Methyl 4-(allyloxy)benzoate, based on typical literature findings for similar substrates.

ParameterThermal RearrangementLewis Acid-Catalyzed Rearrangement
Temperature 180 - 220 °C0 °C to Room Temperature
Reaction Time 12 - 48 hours0.5 - 3 hours
Typical Yield 60 - 75%> 90%
Catalyst NoneBCl₃, AlCl₃, TiCl₄ (1.0 - 1.2 eq.)
Solvent High-boiling (e.g., Decalin, N,N-Diethylaniline)Aprotic (e.g., Dichloromethane, Toluene)
Key Advantage Simplicity, no catalyst costHigh efficiency, speed, mild conditions
Key Disadvantage Harsh conditions, low yield, side productsCatalyst cost, handling, complex workup

Experimental Protocols

A robust comparison requires validated, step-by-step protocols. The following section details the synthesis of the starting material and the procedures for both rearrangement methods.

Experimental_Workflow cluster_0 Phase 1: Starting Material Synthesis cluster_1 Phase 2: Claisen Rearrangement cluster_2 Phase 3: Product Isolation start Methyl 4-hydroxybenzoate + Allyl Bromide synthesis Williamson Ether Synthesis (NaH, DMF) start->synthesis product1 Methyl 4-(allyloxy)benzoate synthesis->product1 thermal Thermal Method (High Temp, N,N-Diethylaniline) product1->thermal acid Acid-Catalyzed Method (BCl₃, CH₂Cl₂) product1->acid end_product This compound thermal->end_product Workup & Purification acid->end_product Quench, Workup & Purification

Caption: Overall workflow for synthesis and rearrangement.

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate

This procedure adapts a standard Williamson ether synthesis.[18]

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add Methyl 4-hydroxybenzoate (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 4-(allyloxy)benzoate as a clear oil.

Protocol 2: Thermal Claisen Rearrangement
  • Place Methyl 4-(allyloxy)benzoate (1.0 eq.) in a flask with a high-boiling solvent such as N,N-diethylaniline (approx. 0.2 M concentration).

  • Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 217 °C) for 24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic solution with 1 M HCl to remove the N,N-diethylaniline, followed by a wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to isolate this compound.

Protocol 3: Acid-Catalyzed Claisen Rearrangement (using BCl₃)

Caution: Boron trichloride is a toxic and corrosive gas/liquid that reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve Methyl 4-(allyloxy)benzoate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a 1.0 M solution of boron trichloride in CH₂Cl₂ (1.2 eq.) dropwise via syringe, maintaining the internal temperature below -5 °C.

  • After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of water.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Conclusion and Recommendation

For the synthesis of this compound, the acid-catalyzed Claisen rearrangement is demonstrably superior to the thermal method. The use of a Lewis acid like BCl₃ enables the reaction to proceed at low temperatures with significantly shorter reaction times and higher yields. This method's efficiency and compatibility with a broader range of functional groups make it the preferred choice for modern synthetic applications, especially in the context of drug development where efficiency and purity are paramount.

While the thermal method remains a viable, catalyst-free option, its utility is limited by the harsh conditions, which often lead to lower yields and a more complex product mixture. It is best reserved for simple, robust substrates or situations where the use of an acid catalyst is explicitly prohibited.

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A Comparative Guide for Synthetic Chemists: Methyl 3-allyl-4-hydroxybenzoate versus Key Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of a core scaffold is a decision that dictates the trajectory of a research program. Substituted hydroxybenzoates represent a privileged class of compounds, offering a rich tapestry of biological activities and versatile chemical handles. This guide provides an in-depth comparison of Methyl 3-allyl-4-hydroxybenzoate, a product of the elegant Claisen rearrangement, with two other widely utilized substituted hydroxybenzoates: the antioxidant powerhouse Methyl Gallate, and the naturally derived Methyl Vanillate. We will delve into their synthetic accessibility, comparative performance supported by experimental data, and the strategic advantages each molecule presents.

Introduction: The Strategic Value of Substituted Hydroxybenzoates

Substituted hydroxybenzoates are fundamental building blocks in the synthesis of a vast array of biologically active molecules and functional materials. The arrangement of hydroxyl, methoxy, and other functional groups on the benzene ring profoundly influences their physicochemical properties, including antioxidant potential, antimicrobial activity, and their utility as synthons for more complex targets. This guide focuses on three key players, each with a unique profile of synthetic accessibility and potential applications.

I. Synthesis and Mechanistic Insight

A thorough understanding of the synthetic routes to these compounds is paramount for their effective utilization. Here, we dissect the synthetic pathways, emphasizing the chemical principles that govern each transformation.

This compound: A Journey Through the Claisen Rearrangement

The synthesis of this compound is a classic illustration of a pericyclic reaction, specifically the thermal[1][1]-sigmatropic Claisen rearrangement. This powerful carbon-carbon bond-forming reaction offers a reliable method for introducing an allyl group ortho to a hydroxyl group on an aromatic ring. The synthesis is a two-step process, beginning with the Williamson ether synthesis to form the precursor, Methyl 4-(allyloxy)benzoate.

Step 1: Williamson Ether Synthesis of Methyl 4-(allyloxy)benzoate

This initial step involves the O-alkylation of Methyl 4-hydroxybenzoate with an allyl halide. The choice of a moderately strong base is crucial to deprotonate the phenolic hydroxyl group without hydrolyzing the methyl ester.

Caption: Williamson Ether Synthesis of the Claisen Precursor.

Step 2: Thermal Claisen Rearrangement

The heart of the synthesis lies in the thermal rearrangement of Methyl 4-(allyloxy)benzoate. This intramolecular, concerted reaction proceeds through a cyclic transition state, leading to the exclusive formation of the ortho-allylated product.

Caption: Thermal Claisen Rearrangement to Yield the Target Compound.

The choice of a high-boiling, non-polar solvent is often preferred for thermal rearrangements to ensure the required energy input for the reaction to proceed at a reasonable rate. The intramolecular nature of the Claisen rearrangement makes it a highly efficient and predictable reaction.

Methyl Gallate: A Direct Approach via Fischer-Speier Esterification

Methyl Gallate, or methyl 3,4,5-trihydroxybenzoate, is a potent antioxidant often synthesized directly from gallic acid through Fischer-Speier esterification. This acid-catalyzed reaction is a straightforward and scalable method.

The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, such as sulfuric acid, which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[2][3][4] The use of excess methanol can drive the equilibrium towards the product side.

Caption: Fischer-Speier Esterification for the Synthesis of Methyl Gallate.

Methyl Vanillate: Esterification of a Natural Product Derivative

Methyl Vanillate (methyl 4-hydroxy-3-methoxybenzoate) is the methyl ester of vanillic acid. Its synthesis is also typically achieved through esterification. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol.

In this process, thionyl chloride reacts with methanol to generate HCl in situ, which then acts as the catalyst for the Fischer-Speier esterification of vanillic acid.[5][6][7] This method is advantageous as it provides anhydrous conditions, which helps to drive the reaction to completion.

II. Comparative Synthesis Overview

FeatureThis compoundMethyl GallateMethyl Vanillate
Starting Material Methyl 4-hydroxybenzoate, Allyl BromideGallic AcidVanillic Acid
Key Reaction Williamson Ether Synthesis & Claisen RearrangementFischer-Speier EsterificationFischer-Speier Esterification (in situ HCl generation)
Number of Steps TwoOneOne
Typical Yield Good to Excellent82%[8]Good to Excellent
Scalability Readily scalableHighly scalableReadily scalable
Synthetic Complexity ModerateLowLow

III. Performance Comparison: Biological Activity

The true value of these substituted hydroxybenzoates lies in their biological activities. While direct, head-to-head comparative studies are limited, we can synthesize a comparative overview from existing data.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

CompoundAntioxidant Activity (IC₅₀) - DPPH Assay
This compound Data not available in direct comparison. The presence of the electron-donating allyl group is expected to contribute to its antioxidant potential.
Methyl Gallate ~38.0 µM[9]
Methyl Vanillate Data not available in direct comparison. Generally considered to have moderate antioxidant activity.

Analysis: Methyl Gallate, with its three hydroxyl groups, is a well-established and potent antioxidant. The antioxidant activity of this compound is an area that warrants further investigation, as C-allyl phenols are known to possess antioxidant properties.[10]

Antimicrobial Activity

Substituted hydroxybenzoates have long been recognized for their antimicrobial properties. The lipophilicity and electronic properties of the substituents play a crucial role in their efficacy against various microbial strains.

CompoundAntimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This compound Data not available in direct comparison. Allyl-substituted phenols have shown antimicrobial activity.[11][12]
Methyl Gallate 50 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA)[13]
Methyl Vanillate Generally exhibits antimicrobial properties.

Analysis: Methyl Gallate has demonstrated significant antibacterial activity against clinically relevant pathogens like MRSA. The introduction of an allyl group in this compound is likely to enhance its lipophilicity, which may positively influence its antimicrobial efficacy.

IV. The Strategic Advantage of the Allyl Group

The defining feature of this compound is its ortho-allyl group. This functional group is not merely a passive substituent; it is a versatile chemical handle that opens up a plethora of synthetic possibilities for further molecular elaboration in drug discovery programs.[14][15]

Allyl_Functionalization Start This compound Oxidation Oxidation Start->Oxidation e.g., to aldehyde, carboxylic acid Cyclization Cyclization Start->Cyclization e.g., to form dihydrobenzofurans CrossCoupling Cross-Coupling Start->CrossCoupling e.g., Heck, Suzuki reactions Addition Addition Reactions Start->Addition e.g., halogenation, epoxidation

Caption: Synthetic Utility of the Allyl Group.

This versatility allows for:

  • Oxidative cleavage to yield aldehydes or carboxylic acids.

  • Isomerization to the corresponding propenyl phenol, a precursor for other functional groups.

  • Participation in various addition reactions across the double bond, such as halogenation, epoxidation, and dihydroxylation.

  • Cyclization reactions to form heterocyclic structures like dihydrobenzofurans.

  • Cross-coupling reactions to introduce further complexity.

V. Experimental Protocols

For the practical application of this guide, detailed and validated experimental protocols are essential.

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate

Materials:

  • Methyl 4-hydroxybenzoate

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Thermal Claisen Rearrangement to this compound

Materials:

  • Methyl 4-(allyloxy)benzoate

  • High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)

Procedure:

  • Place Methyl 4-(allyloxy)benzoate in a round-bottom flask equipped with a reflux condenser.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the progress by TLC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • The product can be isolated by distillation of the solvent under reduced pressure or by column chromatography on silica gel.

Protocol 3: Synthesis of Methyl Gallate[8]

Materials:

  • Gallic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve gallic acid (200 g) in methanol (600 mL) in a suitable reaction flask.

  • With stirring, add concentrated sulfuric acid (20 mL) dropwise at room temperature.

  • Continue stirring for 6-8 hours.

  • Remove approximately two-thirds of the methanol by distillation.

  • Cool the residue to 10 °C and pour it into 1.2 kg of water.

  • Allow the mixture to stand overnight to precipitate the product.

  • Filter the white precipitate and wash with water to obtain Methyl Gallate.

  • The reported yield for this procedure is 82%.[8]

Protocol 4: Synthesis of Methyl Vanillate

Materials:

  • Vanillic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend vanillic acid in methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

VI. Spectroscopic Characterization: A Self-Validating System

Accurate characterization of the synthesized compounds is crucial for ensuring their purity and confirming their identity. Below are the expected spectroscopic features for this compound, based on the analysis of its structural motifs and data from analogous compounds.

This compound
  • ¹H NMR:

    • Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

    • The allyl group will show characteristic signals: a doublet for the two protons of the CH₂ group adjacent to the aromatic ring, a multiplet for the CH proton, and two distinct signals for the terminal vinylic protons.[6]

    • A singlet for the methyl ester protons (around δ 3.9 ppm).

    • A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration-dependent.[16][17][18]

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons, including the quaternary carbons.

    • Signals for the three carbons of the allyl group.

    • A signal for the methyl ester carbon.

    • A signal for the carbonyl carbon of the ester.

  • IR Spectroscopy:

    • A broad O-H stretching band for the phenolic hydroxyl group (around 3300-3500 cm⁻¹), potentially showing evidence of intramolecular hydrogen bonding.[1][5][8][19][20]

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • A strong C=O stretching band for the ester carbonyl group (around 1700 cm⁻¹).

    • C=C stretching for the aromatic ring and the allyl group.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be clearly visible.

    • Fragmentation patterns may include the loss of the methoxy group from the ester, and characteristic fragmentation of the allyl side chain.[21][22][23]

Conclusion

The choice between this compound, Methyl Gallate, and Methyl Vanillate depends on the specific goals of the synthetic endeavor.

  • Methyl Gallate is the compound of choice when potent antioxidant or antimicrobial activity is the primary objective, and its straightforward, high-yielding synthesis makes it an attractive starting material.

  • Methyl Vanillate offers a readily accessible scaffold derived from natural sources, suitable for applications where its specific substitution pattern is desired.

  • This compound , while requiring a two-step synthesis, provides the unique strategic advantage of a versatile allyl group. This functionality opens the door to a wide range of subsequent chemical transformations, making it an ideal platform for the generation of diverse molecular libraries in drug discovery and the development of advanced materials.

Ultimately, a deep understanding of the synthesis, reactivity, and biological profile of each of these valuable hydroxybenzoate derivatives empowers the researcher to make an informed and strategic selection for their specific application.

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A Comparative Guide to the Biological Activity of Methyl 3-allyl-4-hydroxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-allyl-4-hydroxybenzoate is a synthetic phenolic compound that serves as a versatile scaffold in medicinal chemistry. While its direct biological activities are not extensively documented, its structure—a C-allylated derivative of a paraben backbone—provides unique properties for further chemical modification. This guide provides a comparative analysis of the biological activity of this compound derivatives relative to the parent compound. We will explore how structural modifications influence antioxidant potential based on established structure-activity relationships (SAR) and examine its role as a key intermediate in the synthesis of complex enzyme inhibitors for applications in oncology and metabolic diseases. This document synthesizes data from patent literature and academic research to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Parent Compound - this compound

The journey into the biological significance of this compound begins with its simpler, non-allylated precursor, Methyl 4-hydroxybenzoate (Methylparaben). Parabens are widely known for their antimicrobial properties and use as preservatives. The introduction of an allyl group at the C3 position, ortho to the phenolic hydroxyl, fundamentally alters the molecule's steric and electronic profile. This modification reduces its similarity to traditional parabens and transforms it into a valuable building block for more complex, targeted therapeutics.

The parent compound itself is primarily recognized not for its intrinsic biological activity, but for its utility as a synthetic intermediate. Its synthesis is most commonly achieved via a Claisen rearrangement of its O-allylated precursor, Methyl 4-allyloxybenzoate. This high-temperature reaction shifts the allyl group from the phenolic oxygen to the carbon ortho to it, yielding the thermodynamically more stable C-allylated product.[1]

Fig 1: Synthetic workflow for this compound.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The efficiency of this process is dictated by the O-H bond dissociation enthalpy (BDE), which is heavily influenced by substituents on the aromatic ring.[2]

Key SAR Principles for Phenolic Antioxidants:

  • Number of Hydroxyl Groups: Activity generally increases with the number of hydroxyl groups. Catechol (1,2-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene) moieties are particularly effective.[3]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., allyl) and methoxy groups in the ortho and para positions can lower the O-H BDE by stabilizing the resulting phenoxyl radical, thereby increasing antioxidant activity.[3][4]

  • Steric Hindrance: Bulky groups ortho to the hydroxyl can increase the stability of the phenoxyl radical and enhance antioxidant activity, although excessive hindrance can also impede the interaction with the free radical.

Based on these principles, we can predict the relative antioxidant potential of this compound and its hypothetical derivatives.

Table 1: Predicted Relative Antioxidant Activity Based on SAR Principles

CompoundKey Structural FeaturesPredicted Relative Antioxidant ActivityRationale
Methyl 4-hydroxybenzoate (Precursor)Single OH group; para-ester group (electron-withdrawing).LowThe electron-withdrawing ester group slightly destabilizes the phenoxyl radical, making H-donation less favorable compared to phenol itself.
This compound (Parent) Single OH group; ortho-allyl group (weak EDG). Moderate The ortho-allyl group acts as a weak electron-donating group, which helps to stabilize the phenoxyl radical after H-donation. This should result in higher antioxidant activity compared to the non-allylated precursor.[3]
Methyl 3-allyl-4,5-dihydroxybenzoate (Hypothetical Derivative)Catechol moiety (two adjacent OH groups); ortho-allyl group.HighThe presence of a second hydroxyl group ortho to the first creates a catechol structure. This dramatically lowers the O-H BDE and allows for the formation of a stable ortho-quinone, making it a much more potent antioxidant.[3][5]
Enzyme Inhibitory Activity: A Scaffold for Drug Discovery

The true value of this compound becomes apparent when viewing it as a starting fragment for complex inhibitors. The parent compound itself has no significant reported activity against the targets discussed below. However, its derivatives are central to the development of potent and selective inhibitors for cancer and metabolic disorders.

Case Study 1: Inhibitors of EZH2 for Cancer Therapy Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is overexpressed in many cancers.[6] Patent literature reveals that this compound is a key starting material for a class of EZH2 inhibitors. In these derivatives, the core structure is elaborated through multi-step synthesis where the phenolic hydroxyl and the methyl ester serve as handles for coupling with other molecular fragments. The final molecules are large, complex structures designed to fit into the S-adenosylmethionine (SAM) binding pocket of the enzyme. The comparison is stark:

  • Parent Compound: No inhibitory activity on EZH2.

  • Complex Derivatives: Potent anti-proliferative activity in cancer cell lines.[6]

This demonstrates that derivatization transforms a simple phenolic scaffold into a highly specific therapeutic agent.

Case Study 2: Inhibitors of PASK for Diabetes Therapy PAS Kinase (PASK) is implicated in the regulation of glycogen metabolism and is a target for the treatment of type 2 diabetes.[7] this compound is used to construct complex heterocyclic compounds that inhibit PASK. The synthetic route often involves using the allyl group as a handle for further chemical reactions, such as oxidation or cyclization, after initial coupling reactions at the hydroxyl or ester groups.[7][8]

  • Parent Compound: No reported activity against PASK.

  • Complex Derivatives: Function as PASK inhibitors, modulating glycogen metabolism.[7]

Fig 2: Logical flow from inactive scaffold to potent inhibitor.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for the synthesis of the parent compound and the evaluation of a key biological activity are detailed below.

Protocol: Synthesis of this compound

This protocol is adapted from methods described in the patent literature for the Claisen rearrangement of Methyl 4-allyloxybenzoate.[1]

Materials:

  • Methyl 4-allyloxybenzoate

  • N,N-diethylaniline or 1,2-dichlorobenzene (high-boiling solvent)

  • Diethyl ether

  • 10% v/v Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 4-allyloxybenzoate (1 equivalent) in N,N-diethylaniline (approx. 2-3 mL per gram of starting material).

  • Claisen Rearrangement: Heat the mixture to reflux (approx. 180-210°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires several hours (e.g., 24-48 hours) for completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with diethyl ether. Transfer the solution to a separatory funnel and wash it three times with 10% aqueous HCl to remove the high-boiling solvent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Protocol: DPPH Free Radical Scavenging Assay

This is a standard and rapid method to evaluate the antioxidant capacity of phenolic compounds.[4]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (Parent compound and derivatives)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. Keep it protected from light.

  • Preparation of Test Solutions: Prepare stock solutions of the parent compound, its derivatives, and the positive control in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from these stock solutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compounds and positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Discussion and Future Perspectives

The analysis of this compound and its derivatives provides a compelling case study in modern drug discovery. While the parent compound itself does not exhibit potent biological activity, its strategic design—featuring a phenolic hydroxyl, an ester handle, and a reactive allyl group—makes it an exceptionally valuable starting point for chemical elaboration.

The C-allyl group, introduced via the robust Claisen rearrangement, serves two purposes. First, as predicted by SAR principles, it modestly enhances the intrinsic antioxidant potential compared to its non-allylated precursor. Second, and more importantly, it provides a site for further synthetic modification, allowing for the construction of complex architectures required for high-affinity binding to enzyme targets.

The journey from this simple phenolic ester to potent EZH2 or PASK inhibitors underscores a fundamental principle: biological activity is not an inherent property of a scaffold alone but is unlocked through targeted and rational derivatization. Future research should focus on obtaining direct experimental data for the antioxidant and antimicrobial activities of a systematic series of simple derivatives. This would validate the SAR predictions and could reveal novel, less complex derivatives with useful biological properties, bridging the gap between a simple building block and a complex clinical candidate.

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A Researcher's Guide to the Regioselectivity of the Claisen Rearrangement in Substituted Allyloxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Textbook[1][1]-Sigmatropic Shift

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, has been a subject of fascination and utility since its discovery by Rainer Ludwig Claisen in 1912.[1] This powerful carbon-carbon bond-forming reaction, in its aromatic variant, facilitates the transformation of an allyl aryl ether into an ortho-allylphenol through a concerted, intramolecular[2][2]-sigmatropic rearrangement.[3][4] The reaction proceeds through a highly ordered, cyclic transition state, making it a stereospecific and predictable tool for molecular construction.[5][6]

While the fundamental mechanism is well-understood, the true synthetic challenge and intellectual intrigue lie in controlling the regioselectivity when the aromatic ring is substituted. For researchers and drug development professionals, understanding how substituents dictate the migration of the allyl group is paramount for the strategic synthesis of complex phenolic compounds, which are prevalent scaffolds in biologically active molecules.[7] This guide provides an in-depth analysis of the factors governing the regioselectivity of the Claisen rearrangement, with a specific focus on substituted allyloxybenzoates. We will dissect the interplay of electronic and steric effects, present comparative experimental data, and provide robust protocols to empower your synthetic endeavors.

The Mechanistic Pathway: A Concerted Dance of Electrons

The aromatic Claisen rearrangement is an exothermic, pericyclic reaction that initiates by heating an allyl aryl ether, typically at temperatures ranging from 150-250 °C.[6][8] The core transformation involves the concerted cleavage of the O-C allyl bond and the formation of a new C-C bond between the terminal carbon of the allyl group and an ortho-carbon of the aromatic ring.[4]

This process leads to a non-aromatic cyclohexadienone intermediate.[6] A rapid tautomerization (enolization) follows, restoring the energetically favorable aromaticity and yielding the final ortho-allylphenol product.[3][9] This entire sequence is intramolecular, a fact confirmed by crossover experiments which have ruled out intermolecular mechanisms.[5]

Caption: General mechanism of the aromatic Claisen rearrangement.

If both ortho positions are sterically blocked, the reaction pathway can divert. The allyl group initially migrates to the ortho position, but since tautomerization is blocked, it undergoes a subsequent[2][2]-sigmatropic shift (a Cope rearrangement) to the para position, followed by tautomerization to yield the para-allylphenol.[9]

Dissecting Regioselectivity: The Influence of Ring Substituents

In asymmetrically substituted allyloxybenzoates, particularly those with meta-substituents, the allyl group can migrate to one of two non-equivalent ortho positions (C2 or C6). The resulting product distribution is not random; it is dictated by the electronic and steric nature of the substituents on the aromatic ring.[1]

The ester group of an allyloxybenzoate is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack. However, in the context of the Claisen rearrangement, its influence, along with other substituents, is more nuanced.

Electronic Effects: A Tale of Two Pathways

The electronic nature of a meta-substituent is a primary determinant of regioselectivity.[10] Theoretical calculations and experimental results have shown a clear trend:[2][11]

  • Electron-Withdrawing Groups (EWGs): When a meta-substituent is an EWG (e.g., -NO₂, -CN, -CF₃, or the -COOR of the benzoate itself), the rearrangement preferentially occurs at the ortho position closer to the EWG (the C2 position).[1][10] This is because the EWG stabilizes the developing negative charge on the ether oxygen in the transition state and increases the positive charge on the ortho-carbon, making it more susceptible to the nucleophilic attack of the allyl group.

  • Electron-Donating Groups (EDGs): Conversely, a meta-EDG (e.g., -CH₃, -OCH₃) directs the rearrangement to the ortho position further from the EDG (the C6 position).[1][10] EDGs increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, but the transition state leading to migration away from the EDG is generally lower in energy.

Regioselectivity cluster_paths Competing Transition States start meta-Substituted Allyloxybenzoate ts1 Pathway A TS for C6 attack (Favored by EDG) start->ts1 EDG at meta ts2 Pathway B TS for C2 attack (Favored by EWG) start->ts2 EWG at meta product1 Product 1 (6-allyl-3-substituted) ts1->product1 Major Product product2 Product 2 (2-allyl-3-substituted) ts2->product2 Major Product

Caption: Influence of substituents on regioselectivity.

Steric Hindrance

While electronic effects are often the dominant factor, steric hindrance can also play a significant role. A bulky substituent at the meta position can sterically disfavor rearrangement to the adjacent C2 position, potentially overriding or modulating the electronic preference. This effect becomes more pronounced as the size of both the meta-substituent and the allyl group increases.

Comparative Analysis: A Look at the Experimental Data

The principles outlined above are borne out by experimental data. While comprehensive data specifically for a wide range of substituted allyloxybenzoates is dispersed, studies on analogous meta-substituted allyl phenyl ethers provide a strong predictive framework.[1] The following table summarizes the observed regioselectivity for various meta-substituents, demonstrating the directing influence of their electronic character.

Substituent (at meta-position)Electronic NatureProduct Ratio (C2-allyl : C6-allyl)Reference
-NO₂Strong EWG1.6 : 1.0[1]
-ClWeak EWG1.3 : 1.0[1]
-HNeutral1.0 : 1.0[1]
-CH₃Weak EDG1.0 : 1.2[1]
-OCH₃Strong EDG1.0 : 1.3[1]

Note: The product ratio reflects migration towards the substituent (C2) versus away from the substituent (C6). Data is adapted from studies on substituted allyl phenyl ethers, which serve as an excellent model for allyloxybenzoates.[1]

Validated Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific progress. Below are detailed, self-validating methodologies for the synthesis of a substituted allyloxybenzoate and its subsequent Claisen rearrangement.

Protocol 1: Synthesis of Substituted Allyloxybenzoate via Williamson Ether Synthesis

This protocol describes the synthesis of the starting material from the corresponding substituted hydroxybenzoate.

Protocol1_Workflow A 1. Dissolve substituted methyl hydroxybenzoate in acetone B 2. Add K₂CO₃ (base) and stir A->B C 3. Add allyl bromide dropwise B->C D 4. Reflux mixture (Monitor by TLC) C->D E 5. Cool and filter off inorganic salts D->E F 6. Concentrate filtrate under reduced pressure E->F G 7. Workup: Dissolve in EtOAc, wash with H₂O/brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • Substituted methyl hydroxybenzoate (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted methyl hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin vigorous stirring and add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.[12]

  • Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Once complete, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.[7]

  • Rinse the filter cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude allyl aryl ether.[12]

  • Validation: The crude product can be purified by flash column chromatography on silica gel. Characterization by ¹H NMR should confirm the presence of the allyl group protons (~4.5-6.0 ppm) and the disappearance of the phenolic proton.

Protocol 2: Thermal Claisen Rearrangement

This protocol details the thermal rearrangement of the synthesized allyloxybenzoate.

Materials:

  • Substituted allyloxybenzoate

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether), optional

  • Schlenk flask or sealed tube

Procedure:

  • Place the purified substituted allyloxybenzoate (e.g., 0.5 g) into a Schlenk flask.[7]

  • For solvent-free reactions, seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) after several vacuum/backfill cycles.[7] If using a solvent, add it at this stage.

  • Immerse the flask in a preheated oil bath set to the desired temperature (typically 180-220 °C).

  • Heat the reaction for the required time, which can range from several hours to over 24 hours depending on the substrate.[7]

  • Validation & Monitoring: The reaction progress should be monitored by taking small aliquots (if safe and feasible) and analyzing them via TLC or GC-MS to determine the ratio of starting material to product(s).

  • Upon completion, cool the flask to room temperature.

  • The resulting product mixture, containing ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.

  • Characterization: The product regiochemistry must be confirmed by spectroscopic methods. ¹H NMR and NOESY experiments are invaluable for unambiguously determining the substitution pattern on the aromatic ring.

Conclusion

The regioselectivity of the Claisen rearrangement in substituted allyloxybenzoates is a predictable outcome based on the fundamental principles of organic chemistry. The electronic character of substituents on the aromatic ring serves as the primary directing force, with electron-withdrawing groups favoring migration to the sterically accessible adjacent ortho-position and electron-donating groups favoring migration to the more distant ortho-position. By understanding these governing factors and employing validated experimental protocols, researchers can harness the Claisen rearrangement as a precise and powerful tool for the strategic synthesis of functionalized aromatic compounds, paving the way for new discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]9]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]5]

  • Gozzo, F. C., & Eberlin, M. N. (2003). Regioselectivity in aromatic Claisen rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499.[2]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]3]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]6]

  • Chemistry LibreTexts. (2024). 4.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]4]

  • Claisen Rearrangement Organic Chemistry. (n.d.). Retrieved from [Link]8]

  • Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molbank, 2021(4), M1291.[1]

  • ResearchGate. (n.d.). Regioselectivity in Aromatic Claisen Rearrangements | Request PDF. Retrieved from [Link]11]

  • Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2021). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv.[10]

Sources

A Comparative Guide to the Structural Validation of Methyl 3-allyl-4-hydroxybenzoate: A Deep Dive into ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the structural validation of Methyl 3-allyl-4-hydroxybenzoate. We will delve into the predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offer a robust experimental protocol, and compare the utility of NMR with alternative analytical techniques. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the structural elucidation process.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is paramount. The biological activity, physical properties, and patentability of a novel compound are all intrinsically linked to its precise atomic arrangement. This compound, a substituted phenolic compound, presents an interesting case for structural validation due to its combination of an aromatic system and a flexible allyl group.

While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy remains the gold standard for providing a comprehensive, atom-by-atom map of a molecule in solution.[1][2] This guide will use this compound as a model to demonstrate the power of ¹H and ¹³C NMR in structural validation, comparing its definitive insights with the complementary data obtained from other methods.

Part 1: Predictive NMR Analysis of this compound

Before stepping into the lab, a crucial part of the scientific process is to predict the expected spectral outcome based on the postulated structure. This theoretical framework is built upon established principles of chemical shifts, spin-spin coupling, and substituent effects.[1][3]

The Postulated Structure:

(Simplified 2D representation of this compound)

The structure contains three key regions: the substituted benzene ring, the allyl group, and the methyl ester group. Each region will give rise to distinct signals in the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern).[4][5] The spectrum is predicted to be run in deuterated chloroform (CDCl₃), a common solvent for organic compounds.[6]

G H5 H-5 H6 H-6 H5->H6 J ≈ 8.5 Hz (ortho) H6->H5 H2 H-2 H6->H2 J ≈ 2.2 Hz (meta) H2->H6 H1_prime H-1' H2_prime H-2' H1_prime->H2_prime J ≈ 6.5 Hz H2_prime->H1_prime H3_prime H-3' H2_prime->H3_prime J ≈ 10.2 Hz (cis) J ≈ 17.1 Hz (trans) H3_prime->H2_prime OCH3 O-CH3 OH OH

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
-OH ~5.5broad singlet1HThe phenolic proton is acidic and its chemical shift is concentration and temperature-dependent. It typically appears as a broad singlet due to chemical exchange and does not usually couple with other protons.
H-6 ~7.78doublet1HThis proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It is split only by H-5 (ortho coupling, J ≈ 8.5 Hz).
H-2 ~7.75doublet1HAlso ortho to the ester group, but meta to the allyl group. Its chemical shift is similar to H-6. It is split only by H-5 (meta coupling, J ≈ 2.2 Hz), appearing as a sharp doublet.
H-5 ~6.85doublet of doublets1HThis proton is ortho to the strongly electron-donating hydroxyl group, causing a significant upfield shift. It is split by H-6 (ortho, J ≈ 8.5 Hz) and H-2 (meta, J ≈ 2.2 Hz).
H-2' ~6.00ddt1HThis is the internal vinylic proton of the allyl group. It is split by the two terminal vinylic protons (H-3', cis and trans) and the two allylic protons (H-1').[7]
H-3' (trans) ~5.15doublet1HA terminal vinylic proton. It exhibits a large trans coupling to H-2' (J ≈ 17.1 Hz) and a smaller geminal coupling to the other H-3' proton.
H-3' (cis) ~5.10doublet1HA terminal vinylic proton. It exhibits a smaller cis coupling to H-2' (J ≈ 10.2 Hz) and a geminal coupling.
-OCH₃ ~3.90singlet3HThe methyl ester protons are in a shielded environment and, lacking adjacent protons, appear as a sharp singlet.[8]
H-1' ~3.40doublet2HThese allylic protons are adjacent to the aromatic ring and the double bond. They are split by the H-2' proton (J ≈ 6.5 Hz).[9]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[3] For this compound, we expect to see all 11 unique carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelPredicted δ (ppm)Rationale for Chemical Shift
C=O ~167.0The ester carbonyl carbon is highly deshielded and appears far downfield.[10]
C-4 ~158.0Aromatic carbon attached to the electron-donating -OH group, shifted downfield.
C-2' ~137.0The internal sp² carbon of the allyl group.
C-1 ~131.0Quaternary aromatic carbon attached to the ester group.
C-6 ~129.0Aromatic CH carbon ortho to the ester.
C-2 ~127.0Aromatic CH carbon ortho to the ester.
C-3 ~123.0Quaternary aromatic carbon attached to the allyl group.
C-3' ~116.0The terminal sp² carbon of the allyl group, shifted upfield relative to the internal one.
C-5 ~115.0Aromatic CH carbon ortho to the -OH group, shifted upfield.
-OCH₃ ~52.0The sp³ carbon of the methyl ester group.[11]
C-1' ~34.0The sp³ allylic carbon, which is the most upfield carbon in the structure.

Part 2: Experimental Design and Protocols

A meticulously designed experiment is self-validating. The choice of solvent, internal standard, and acquisition parameters are all critical for obtaining high-quality, reproducible data.

Experimental Workflow

The process from sample receipt to final data analysis follows a structured path designed to ensure accuracy and minimize artifacts.

G Sample 1. Sample Preparation ~5-10 mg of compound in ~0.6 mL CDCl₃ with TMS Acquisition 2. Data Acquisition Acquire ¹H Spectrum (NS=16) Acquire ¹³C Spectrum (NS=1024) Sample->Acquisition Load into Spectrometer Processing 3. Data Processing Fourier Transform Phase Correction Baseline Correction Acquisition->Processing Raw FID Data Analysis 4. Spectral Analysis Calibrate to TMS (0 ppm) Assign Peaks (δ, J, Int.) Compare to Prediction Processing->Analysis Processed Spectra Validation 5. Structure Validation Confirm all signals match postulated structure. Analysis->Validation Assigned Data

Detailed Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound (~10 mg)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, 0.03% v/v in CDCl₃, optional if using modern spectrometer lock)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vial and spatula

Procedure:

  • Sample Preparation:

    • Weigh approximately 10 mg of the solid sample into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ (containing TMS, if used) to the vial.

    • Gently swirl the vial to completely dissolve the sample. The solution should be clear and free of particulate matter.

    • Transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely. The choice of CDCl₃ as a solvent is based on its excellent solubilizing power for a wide range of organic molecules and its well-characterized residual solvent peaks (¹H at ~7.26 ppm; ¹³C at ~77.16 ppm).[6][12]

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (NS): 16.

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Rationale: A short delay and a moderate number of scans are sufficient for ¹H NMR due to its high sensitivity and the relatively fast relaxation of protons.

    • For ¹³C NMR:

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

      • Number of Scans (NS): 1024.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Rationale: ¹³C has a much lower natural abundance and sensitivity than ¹H, necessitating a significantly higher number of scans. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, a multi-technique approach provides the most robust structural proof. Infrared Spectroscopy and Mass Spectrometry offer complementary information.

G Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides MS Mass Spectrometry (MS) Compound->MS Provides IR Infrared Spectroscopy (IR) Compound->IR Provides NMR_Info • Atom Connectivity (C-H framework) • Stereochemistry • Number of unique H and C atoms • Electronic Environments NMR->NMR_Info MS_Info • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Pattern MS->MS_Info IR_Info • Presence of Functional Groups (O-H, C=O, C=C, C-O) IR->IR_Info

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of specific functional groups.[2]

  • Expected Key Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

    • ~3080 cm⁻¹ (medium): sp² C-H stretch from the aromatic ring and allyl group.

    • ~2950 cm⁻¹ (medium): sp³ C-H stretch from the methyl and allylic CH₂ groups.

    • ~1715 cm⁻¹ (strong): C=O stretch from the ester carbonyl.

    • ~1640 cm⁻¹ (medium): C=C stretch from the allyl group.

    • ~1600 & 1500 cm⁻¹ (medium): C=C stretches from the aromatic ring.

Comparison: IR quickly confirms that the key building blocks (hydroxyl, ester, allyl, aromatic ring) are present, but it provides no information on how they are connected.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high precision.

  • Expected Results:

    • Molecular Ion (M⁺•): For C₁₁H₁₂O₃, the expected exact mass is 192.0786. HRMS should confirm this value, ruling out other potential formulas with the same nominal mass.

    • Key Fragments: Fragmentation analysis would likely show the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59), providing further evidence for the structure.

Comparison: MS is unparalleled for confirming molecular weight and formula. While fragmentation can suggest connectivity, it is often ambiguous and cannot definitively establish isomerism in the way NMR can.

Summary of Techniques

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed C-H framework, proton environments, connectivity through coupling, relative proton count.Unambiguous structural information for isomers; quantitative.Requires soluble sample; can have complex, overlapping signals.
¹³C NMR Number of unique carbons, carbon environments (sp³, sp², sp), functional group identification.Excellent for determining symmetry and total carbon count.Low sensitivity, requires more sample and/or longer acquisition time.
IR Spec. Presence/absence of key functional groups.Fast, inexpensive, requires minimal sample preparation.Provides no information on atom connectivity; spectrum can be complex.
MS Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive, provides definitive molecular formula.Does not typically distinguish between isomers; fragmentation can be complex to interpret.

Conclusion

The structural validation of a molecule like this compound is most rigorously accomplished through the synergistic use of multiple analytical techniques. While IR spectroscopy confirms the presence of the necessary functional groups and Mass Spectrometry verifies the molecular formula, it is ¹H and ¹³C NMR spectroscopy that provides the definitive and unambiguous evidence of atomic connectivity. The detailed analysis of chemical shifts, coupling constants, and integrations allows for a complete and confident assignment of the structure, leaving no doubt as to the identity of the synthesized compound. This level of certainty is the bedrock upon which further research and development are built.

References

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • UCLA Chemistry. NMR Chart. [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • University of Colorado Boulder. Correlation of ¹H Chemical Shift with Environment. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy.

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"Methyl 3-allyl-4-hydroxybenzoate" as a building block: a comparative review

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-allyl-4-hydroxybenzoate as a Building Block: A Comparative Review

Introduction: The Strategic Value of ortho-Allyl Phenols in Synthesis

In the landscape of medicinal chemistry and materials science, substituted phenolic scaffolds are of paramount importance. They are integral to a vast array of pharmaceuticals, natural products, and functional materials. Among these, the ortho-allyl phenol motif is a particularly versatile synthon. The allyl group is not merely a passive substituent; it is a reactive handle for a multitude of transformations, including cyclizations to form dihydrobenzofurans[1], cross-coupling reactions, and oxidative cleavages. This guide provides an in-depth comparative analysis of this compound, a multifunctional building block, evaluating its synthesis, reactivity, and strategic utility against viable alternatives. Our focus is on providing researchers, scientists, and drug development professionals with the causal insights needed to make informed decisions in their synthetic endeavors.

This compound: A Detailed Profile

This compound is a trifunctional molecule featuring a phenolic hydroxyl group, a methyl ester, and an ortho-allyl substituent. This specific arrangement of functional groups provides a rich platform for molecular elaboration, making it an attractive, albeit specialized, building block.

Synthesis: The Claisen Rearrangement Pathway

The most established and reliable route to this compound is a two-step sequence commencing with the readily available and cost-effective Methyl 4-hydroxybenzoate.

  • O-Allylation: The first step is a Williamson ether synthesis to form the precursor, Methyl 4-(allyloxy)benzoate. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by nucleophilic attack on an allyl halide (typically allyl bromide)[2]. The choice of a relatively weak base like K2CO3 is often preferred for its lower cost and safer handling compared to NaH, though it may require slightly longer reaction times or higher temperatures.

  • [3][3]-Sigmatropic Rearrangement: The key step is the thermal Claisen rearrangement of Methyl 4-(allyloxy)benzoate. This reaction is a powerful, intramolecular, and concerted pericyclic process that forms a carbon-carbon bond.[4][5][6] Heating the allyl aryl ether to temperatures typically ranging from 180-250 °C initiates a[3][3]-sigmatropic shift, where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.[5][7] The reaction proceeds through a highly ordered, cyclic, six-membered transition state.[5][8] This concerted mechanism ensures high stereospecificity. The initial rearrangement product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenol to restore aromaticity, driving the reaction to completion.[5][7][9]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement Start Methyl 4-hydroxybenzoate Reagents1 Allyl Bromide, K2CO3 Acetone, Reflux Start->Reagents1 Product1 Methyl 4-(allyloxy)benzoate Reagents1->Product1 Williamson Ether Synthesis Product1_ref Methyl 4-(allyloxy)benzoate Reagents2 Heat (e.g., 200 °C) High-boiling solvent Product1_ref->Reagents2 FinalProduct This compound Reagents2->FinalProduct [3,3]-Sigmatropic Shift

Caption: Synthetic workflow from a common starting material to the target building block.

Mechanism of the Aromatic Claisen Rearrangement

G A Allyl Aryl Ether B Cyclic Transition State ([3,3]-Sigmatropic Shift) A->B Heat (Δ) C Dienone Intermediate (Non-aromatic) B->C Concerted C-C bond formation & C-O bond cleavage D ortho-Allyl Phenol (Aromatic Product) C->D Tautomerization (Keto-enol)

Sources

A Comparative Guide to the Purification of Methyl 3-allyl-4-hydroxybenzoate: Recrystallization vs. Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-allyl-4-hydroxybenzoate is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The purity of this compound is paramount for the success of subsequent reactions and for ensuring the desired biological activity and safety profile of the final products. This guide provides an in-depth comparison of two primary purification techniques: recrystallization and column chromatography.

Physicochemical Profile and Its Implications for Purification

To select and optimize a purification method, a fundamental understanding of the target molecule's physicochemical properties is essential.

  • Structure and Polarity: this compound is a moderately polar molecule. The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group contributes to its polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic ring and the allyl group (-CH₂CH=CH₂) are nonpolar. This balance of polar and nonpolar functionalities is the primary determinant of its solubility and chromatographic behavior.

  • Anticipated Impurities: The purity of the crude product is largely dependent on the synthetic route employed. A common method for its synthesis is the allylation of methyl 4-hydroxybenzoate. Potential impurities from this synthesis could include:

    • Unreacted Starting Material: Methyl 4-hydroxybenzoate (more polar than the product).

    • O-allylated Byproduct: Methyl 3-allyl-4-(allyloxy)benzoate (less polar than the product).

    • Diallylated Products: (less polar than the product).

    • Residual Reagents and Solvents.

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[1] The principle relies on the fact that the solubility of the desired compound and its impurities differ in a given solvent system. An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.[2]

Causality in Solvent Selection

For a molecule with the moderate polarity of this compound, a single solvent may not provide the optimal solubility profile. Therefore, a mixed-solvent system is often the most effective approach.[3] A good starting point is a combination of a polar solvent in which the compound is readily soluble (like ethanol, methanol, or ethyl acetate) and a non-polar anti-solvent in which it is poorly soluble (like water or hexanes).[4]

In this proposed protocol, we will use an ethanol/water system. The compound is expected to be highly soluble in hot ethanol. The gradual addition of water (the anti-solvent) will decrease the overall polarity of the solvent mixture, reducing the solubility of the organic compound and inducing crystallization as it cools. Most organic impurities will likely remain in the ethanol-rich solution, while more polar, water-soluble impurities will be washed away during filtration.

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induction of Crystallization: To the hot solution, add warm water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization of Recrystallization Workflow

G A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Add Hot Water to Cloud Point B->C D Add Hot Ethanol to Re-dissolve C->D E Slow Cooling (Room Temperature) D->E F Cooling in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Recrystallization Workflow for this compound.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[5] For the purification of moderately polar organic molecules like this compound, normal-phase flash column chromatography is highly effective.[6]

Causality in Phase Selection
  • Stationary Phase: Silica gel is the standard and most effective stationary phase for this type of separation due to its polar nature.[7] The silanol groups on the surface of the silica interact with polar functional groups of the compounds being separated.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[8] The polarity of the eluent is adjusted to control the rate at which compounds move down the column. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the non-polar mobile phase. More polar compounds interact more strongly with the silica and require a more polar eluent to be displaced and move down the column.[5]

For this compound, a gradient elution with an increasing proportion of ethyl acetate in hexanes is recommended. This will allow for the initial elution of non-polar byproducts (like the O-allylated ether), followed by the desired product, and finally the more polar impurities (like unreacted methyl 4-hydroxybenzoate).

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the separated compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Column Chromatography Workflow

G A Crude Product B Dry Load onto Silica Gel A->B D Load Sample onto Column B->D C Pack Column with Silica Gel Slurry C->D E Elute with Solvent Gradient (Hexanes/Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Column Chromatography Workflow for this compound.

Comparative Analysis

FeatureRecrystallizationColumn Chromatography
Achievable Purity Good to Excellent (can be >99%)Very High to Excellent (>99.5% often achievable)
Typical Yield Moderate to High (can have losses in mother liquor)Good to High (depends on separation efficiency)
Scalability Excellent (easily scalable to large quantities)Good (can be scaled, but becomes more resource-intensive)
Time & Labor Intensity Less time-consuming for a single, large batchMore labor-intensive and time-consuming
Cost Lower (primarily solvent cost)Higher (silica gel, large volumes of solvents, equipment)
Ideal for Removing Small amounts of impurities from a large amount of product.Complex mixtures, impurities with similar polarity to the product.

Conclusion and Recommendations

The choice between recrystallization and column chromatography for the purification of this compound depends on the specific requirements of the researcher, including the initial purity of the crude material, the desired final purity, the scale of the reaction, and available resources.

  • Recrystallization is the preferred method for large-scale purification where the crude product is relatively pure. It is a cost-effective and efficient way to remove minor impurities, resulting in a crystalline, pure product.

  • Column Chromatography is the method of choice when very high purity is required, or when the crude product contains a complex mixture of impurities, particularly those with polarities similar to the target compound. While more resource-intensive, its resolving power is unmatched for challenging separations.

For optimal results in drug development and research applications, a combination of both techniques can be employed: an initial purification by column chromatography to isolate the compound, followed by recrystallization to obtain a highly pure, crystalline final product.

References

Sources

A comparative analysis of the reactivity of "Methyl 3-allyl-4-hydroxybenzoate" and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted phenolic compounds is of paramount importance. Methyl 3-allyl-4-hydroxybenzoate, a bespoke derivative of the common paraben scaffold, and its isomers, represent a fascinating case study in how the strategic placement of functional groups can dictate chemical behavior. This guide provides a comparative analysis of the synthesis and reactivity of this compound against its key isomers: the O-allyl ether Methyl 4-(allyloxy)benzoate, the positional C-allyl isomer Methyl 2-allyl-4-hydroxybenzoate, and the parent compound Methyl 4-hydroxybenzoate (Methylparaben).

This analysis is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the structure-reactivity relationships within this family of compounds, supported by experimental protocols and data.

Synthesis and Spectroscopic Characterization

The isomers discussed herein are accessible through common synthetic transformations, primarily revolving around the alkylation of Methyl 4-hydroxybenzoate and the subsequent Claisen rearrangement.

Synthetic Pathways

The synthetic relationship between the O-allyl and C-allyl isomers is a classic example of a thermally induced pericyclic reaction. The O-allyl isomer, Methyl 4-(allyloxy)benzoate, serves as the direct precursor to the primary subject of this guide, this compound.

Synthesis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-(allyloxy)benzoate Methyl 4-(allyloxy)benzoate Methyl 4-hydroxybenzoate->Methyl 4-(allyloxy)benzoate Allyl Bromide, K2CO3, Acetone Methyl 2-allyl-4-hydroxybenzoate Methyl 2-allyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 2-allyl-4-hydroxybenzoate Claisen Rearrangement (ortho-selective methods) This compound This compound Methyl 4-(allyloxy)benzoate->this compound Claisen Rearrangement (Heat, ~190°C)

Caption: Synthetic relationships between the key isomers.

Synthesis of Methyl 4-(allyloxy)benzoate: This O-allyl ether is readily prepared by the Williamson ether synthesis. Methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, and the resulting phenoxide is alkylated with allyl bromide in a polar aprotic solvent like acetone or DMF.

Synthesis of this compound: The target C-allyl isomer is synthesized via the thermal Claisen rearrangement of Methyl 4-(allyloxy)benzoate. This intramolecular,[1][1]-sigmatropic rearrangement proceeds by heating the starting material, typically in a high-boiling solvent like 1,2-dichlorobenzene, to temperatures around 190°C. The allyl group migrates from the oxygen atom to the ortho position on the benzene ring.[2]

Synthesis of Methyl 2-allyl-4-hydroxybenzoate: The synthesis of the ortho-allyl isomer can also be approached via a Claisen rearrangement, though achieving high regioselectivity for the 2-position over the 3-position can be challenging and may require specialized catalytic or directing-group strategies. For the purpose of this guide, we will consider its reactivity based on established principles of ortho-substitution.

Spectroscopic Data

Accurate characterization of these isomers is critical. The following table summarizes key (predicted and reported) spectroscopic data for the differentiation of the parent compound and its allyl derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR (cm⁻¹)
Methyl 4-hydroxybenzoate ~3.84 (s, 3H, OCH₃), ~6.85 (d, 2H, Ar-H), ~7.90 (d, 2H, Ar-H)~52.1 (OCH₃), ~115.3 (Ar-C), ~122.2 (Ar-C), ~131.9 (Ar-C), ~160.4 (Ar-C-OH), ~167.5 (C=O)~3350 (O-H), ~1680 (C=O)
Methyl 4-(allyloxy)benzoate ~3.89 (s, 3H, OCH₃), ~4.60 (d, 2H, OCH₂), ~5.40 (m, 2H, =CH₂), ~6.05 (m, 1H, -CH=), ~6.95 (d, 2H, Ar-H), ~8.05 (d, 2H, Ar-H)~51.9 (OCH₃), ~68.9 (OCH₂), ~114.6 (Ar-C), ~118.0 (=CH₂), ~122.5 (Ar-C), ~131.5 (Ar-C), ~132.7 (-CH=), ~162.5 (Ar-C-O), ~166.8 (C=O)~3080 (=C-H), ~1715 (C=O), ~1600 (C=C, Ar)
This compound ~3.40 (d, 2H, ArCH₂), ~3.85 (s, 3H, OCH₃), ~5.10 (m, 2H, =CH₂), ~5.95 (m, 1H, -CH=), ~6.80 (d, 1H, Ar-H), ~7.70 (m, 2H, Ar-H)~34.1 (ArCH₂), ~51.9 (OCH₃), ~115.8 (=CH₂), ~116.1 (Ar-C), ~127.5 (Ar-C), ~127.9 (Ar-C), ~130.9 (Ar-C), ~136.9 (-CH=), ~158.0 (Ar-C-OH), ~167.2 (C=O)~3400 (O-H), ~3080 (=C-H), ~1685 (C=O), ~1610 (C=C, Ar)
Methyl 2-allyl-4-hydroxybenzoate ~3.50 (d, 2H, ArCH₂), ~3.88 (s, 3H, OCH₃), ~5.05 (m, 2H, =CH₂), ~6.00 (m, 1H, -CH=), ~6.70 (m, 2H, Ar-H), ~7.75 (d, 1H, Ar-H)~30.0 (ArCH₂), ~52.0 (OCH₃), ~115.5 (=CH₂), ~113.0 (Ar-C), ~117.0 (Ar-C), ~128.0 (Ar-C), ~132.0 (Ar-C), ~137.0 (-CH=), ~161.0 (Ar-C-OH), ~168.0 (C=O)~3400 (O-H), ~3080 (=C-H), ~1680 (C=O), ~1615 (C=C, Ar)

Comparative Reactivity Analysis

The introduction and placement of the allyl group significantly modulate the reactivity of the parent methylparaben structure at three key sites: the aromatic ring, the phenolic hydroxyl group, and the ester moiety.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this series is activated by the electron-donating hydroxyl group (-OH) and deactivated by the electron-withdrawing methyl ester group (-COOCH₃).

  • Directing Effects: The -OH group is a powerful ortho-, para-director, while the -COOCH₃ group is a meta-director. In Methyl 4-hydroxybenzoate, the positions ortho to the hydroxyl group (positions 3 and 5) are the most activated sites for electrophilic attack.

  • This compound: The presence of the allyl group at the 3-position blocks one of the activated sites. The remaining ortho-position (position 5) and the carbon bearing the allyl group are the primary sites of reactivity. The allyl group itself is weakly activating and ortho-, para-directing. Therefore, electrophilic attack is most likely to occur at the 5-position, directed by the powerful hydroxyl group.

  • Methyl 2-allyl-4-hydroxybenzoate: Here, the allyl group is at one of the ortho positions relative to the hydroxyl group. This leaves the other ortho position (position 6) and the para position (relative to the allyl group, which is meta to the hydroxyl) as potential sites of reaction. The directing effect of the hydroxyl group will strongly favor substitution at the 6-position.

  • Reactivity Trend: The overall reactivity towards EAS is expected to follow the trend: Methyl 2-allyl-4-hydroxybenzoate ≈ this compound > Methyl 4-hydroxybenzoate. The allyl group, being weakly activating, slightly increases the electron density of the ring compared to the parent compound.

EAS cluster_0 This compound cluster_1 Methyl 2-allyl-4-hydroxybenzoate M3A Ring Position 5: Highly Activated (ortho to -OH) Ring Position 2 & 6: Less Activated M2A Ring Position 6: Highly Activated (ortho to -OH) Ring Position 5: Less Activated Electrophile (E+) Electrophile (E+) Electrophile (E+)->M3A Major Attack Electrophile (E+)->M2A Major Attack

Caption: Directing effects in electrophilic aromatic substitution.

Reactions at the Hydroxyl Group

Acidity (pKa): The acidity of the phenolic proton is influenced by the electronic effects of the other ring substituents.

  • Methyl 4-hydroxybenzoate: The parent compound has a pKa of approximately 8.4.

  • Allyl-substituted isomers: The allyl group is a weakly electron-donating group through induction. When placed on the ring, it is expected to slightly decrease the acidity of the phenol (increase the pKa) compared to the unsubstituted parent compound. The difference in pKa between the 2-allyl and 3-allyl isomers is likely to be minimal.

Etherification/Esterification: The nucleophilicity of the hydroxyl group is a key factor in these reactions.

  • This compound is expected to react similarly to the parent compound, as the allyl group is relatively remote from the hydroxyl group.

  • Methyl 2-allyl-4-hydroxybenzoate may exhibit slightly reduced reactivity due to steric hindrance from the adjacent allyl group, which can impede the approach of bulky electrophiles to the hydroxyl oxygen.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to a range of reactions, including addition and oxidation. The electronic environment of the benzene ring is not expected to have a major impact on the fundamental reactivity of the isolated double bond. Therefore, all allyl-containing isomers are expected to undergo similar reactions at the allyl group, such as:

  • Addition of HBr or Br₂: Following Markovnikov or anti-Markovnikov addition rules, depending on the reaction conditions.

  • Oxidation: Cleavage of the double bond with strong oxidizing agents like ozone or potassium permanganate.

Ester Hydrolysis

The rate of hydrolysis of the methyl ester is sensitive to the electronic effects of the substituents on the ring.

  • Base-catalyzed hydrolysis: This reaction is facilitated by electron-withdrawing groups that stabilize the negative charge in the transition state. The hydroxyl group is electron-donating by resonance, while the allyl group is weakly electron-donating by induction. Therefore, the presence of these groups would be expected to slightly decrease the rate of basic hydrolysis compared to methyl benzoate itself. The difference in hydrolysis rates between the allyl-substituted isomers is predicted to be small.

  • Acid-catalyzed hydrolysis: This reaction is less sensitive to electronic effects on the ring. The hydrolysis rates of all the isomers are expected to be broadly similar under acidic conditions.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed protocols for the synthesis of this compound and a representative electrophilic aromatic substitution (bromination) are provided below.

Protocol 1: Synthesis of this compound via Claisen Rearrangement

This two-step procedure starts with the synthesis of the precursor, Methyl 4-(allyloxy)benzoate.

Step A: Synthesis of Methyl 4-(allyloxy)benzoate

  • To a stirred solution of Methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) in acetone (200 mL) in a round-bottom flask, add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add allyl bromide (13.3 g, 0.11 mol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 4-(allyloxy)benzoate as a solid. Recrystallize from ethanol if necessary.

Step B: Thermal Claisen Rearrangement

  • Place Methyl 4-(allyloxy)benzoate (9.6 g, 0.05 mol) in a round-bottom flask containing 1,2-dichlorobenzene (50 mL).[2]

  • Heat the solution to 190°C under a nitrogen atmosphere and maintain this temperature for 8 hours.[2]

  • Monitor the progress of the rearrangement by TLC.

  • After completion, cool the reaction mixture and remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Protocol 2: Bromination of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

  • Dissolve this compound (1.92 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.60 g, 0.01 mol) in glacial acetic acid (10 mL) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified bromo-derivative. The major product is expected to be Methyl 5-bromo-3-allyl-4-hydroxybenzoate.

Conclusion

The reactivity of Methyl 4-hydroxybenzoate is significantly altered by the introduction of an allyl group. The distinction between the O-allyl ether and the C-allyl phenols is fundamental, with the latter being the thermodynamically more stable product of the Claisen rearrangement. Among the C-allyl isomers, the position of the allyl group relative to the hydroxyl group primarily influences reactivity through steric effects and by modifying the available sites for electrophilic aromatic substitution.

This compound and Methyl 2-allyl-4-hydroxybenzoate exhibit enhanced reactivity towards electrophilic attack on the aromatic ring compared to the parent methylparaben, with the hydroxyl group being the dominant directing influence. Subtle differences in the reactivity of the hydroxyl and ester groups are anticipated due to steric and minor electronic effects. This guide provides a framework for understanding and predicting the chemical behavior of these versatile building blocks, empowering researchers to harness their unique properties in the design of novel molecules.

References

  • Hossain, M. A., & Islam, A. (1996). Claisen rearrangement of 2'-hydroxy-4-methyl-4'-prenyloxychalcone. Pakistan Journal of Scientific and Industrial Research, 39(5-6), 99-102. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions. Mediterranean Journal of Chemistry, 7(3), 209-218. [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(allyloxy)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 3-allyl-4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-allyl-4-hydroxybenzoate. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The procedures outlined herein are based on established principles of laboratory chemical waste management and an analysis of the compound's constituent chemical moieties.

Understanding the Hazard Profile

  • Substituted Hydroxybenzoates (Parabens): This class of compounds is known to cause skin and eye irritation.[1][2] Some individuals may experience allergic skin reactions.[1] Inhalation of dusts can lead to respiratory tract irritation.[3][4][5]

  • Allyl Compounds: The presence of the allyl group can increase reactivity and flammability.[6] Allyl compounds can be toxic and require careful handling to avoid exposure.[6][7]

Therefore, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, and with an awareness of its potential reactivity and flammability.

Table 1: Inferred Hazard Classification and Precautionary Statements

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Statement (Inferred)
Acute Toxicity, OralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocol is designed to guide researchers through this process.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure. This includes:

  • Nitrile gloves

  • Safety goggles with side shields

  • A laboratory coat

All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure correct disposal.[8][9]

  • Solid Waste:

    • Collect unadulterated this compound, as well as contaminated items such as weighing papers and spatulas, in a designated hazardous waste container.[3]

    • This container should be robust, chemically compatible, and clearly labeled.

  • Liquid Waste (Solutions):

    • If this compound is dissolved in an organic solvent, collect the solution in a container designated for non-halogenated organic solvent waste.[3][8]

    • Crucially, do not mix this waste with halogenated solvent waste. [8]

    • Aqueous solutions should be collected separately. Do not dispose of aqueous solutions containing this compound down the drain.[4][10]

Step 3: Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[9][11] The appropriate hazard pictograms (e.g., irritant, harmful) should also be present.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA).[12][13] This area should have secondary containment to capture any potential leaks.[11] Store containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13]

Step 4: Request for Disposal

Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3][12] Adhere to all institutional procedures for waste collection, documentation, and record-keeping.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid assess_solvent Assess Solvent Type liquid_waste->assess_solvent container_management Step 3: Manage Waste Container (Closed, Labeled, in SAA with Secondary Containment) collect_solid->container_management organic_solvent Organic Solvent assess_solvent->organic_solvent Organic aqueous_solution Aqueous Solution assess_solvent->aqueous_solution Aqueous collect_organic Collect in Labeled Non-Halogenated Organic Solvent Waste organic_solvent->collect_organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous collect_organic->container_management collect_aqueous->container_management disposal_request Step 4: Request EHS Pickup container_management->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Principles of Chemical Waste Management

The procedures outlined in this guide are grounded in the fundamental principles of responsible chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[14][15]

  • Waste Minimization: Whenever possible, modify experimental procedures to reduce the volume of hazardous waste generated.[12] This can include ordering smaller quantities of chemicals and reducing the scale of experiments.

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[15]

  • Segregation of Incompatibles: Never mix incompatible waste streams.[13] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[13]

By adhering to these principles and the specific protocols for this compound, you contribute to a safer research environment and ensure the protection of our ecosystem. For further guidance, always consult your institution's EHS department and refer to the latest federal, state, and local regulations.[16][17]

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Centers for Disease Control and Prevention. ALLYL CHLORIDE. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. Allyl Compounds. [Link]

  • LyondellBasell. Allyl Alcohol Product Safety Bulletin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Environmental Footprint and Management of Allyl Chloride. [Link]

  • S D Fine-Chem Limited. METHYL-4-HYDROXYBENZOATE Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Chemstock. ETHYL 4-HYDROXY BENZOATE Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • CountyOffice.org. The Federal EPA Hazardous Waste Regulations Are Found Where? [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.